7,8-Dihydroneopterin
描述
属性
IUPAC Name |
2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFAMYNGGOTFB-XINAWCOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153368 | |
| Record name | 7,8-Dihydroneopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7,8-Dihydroneopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1218-98-0 | |
| Record name | 7,8-Dihydroneopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The 7,8-Dihydroneopterin Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Examination of the Core Pathway, Regulatory Mechanisms, and Experimental Methodologies
The biosynthesis of 7,8-dihydroneopterin is a critical metabolic pathway that serves as the initial and rate-limiting step for the production of all unconjugated pteridines, including the essential cofactor tetrahydrobiopterin (BH4). Dysregulation of this pathway is implicated in a range of pathologies, from neurological disorders to inflammatory conditions, making its components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymatic reactions, detailed experimental protocols for its study, and the complex regulatory networks that govern its activity, tailored for researchers, scientists, and professionals in drug development.
The Core Biosynthetic Pathway
The conversion of Guanosine Triphosphate (GTP) to this compound is a three-step enzymatic cascade. The final product, this compound, is a key branch point, leading to the synthesis of various pteridines, most notably tetrahydrobiopterin.
The central enzymatic players in this pathway are:
-
GTP Cyclohydrolase I (GCH1): The first and rate-limiting enzyme.
-
6-Pyruvoyltetrahydropterin Synthase (PTPS): The second enzyme in the pathway.
-
Sepiapterin Reductase (SPR): The final enzyme in the de novo synthesis of dihydrobiopterin, a precursor to BH4.
The overall transformation is as follows:
Guanosine Triphosphate (GTP) → this compound Triphosphate → 6-Pyruvoyltetrahydropterin → Dihydrobiopterin → Tetrahydrobiopterin
While not directly producing this compound as a final product for release, this de novo pathway generates its triphosphate precursor. Non-specific phosphatases can then convert this compound triphosphate to this compound.
Quantitative Data: Enzyme Kinetics and Inhibition
Understanding the kinetic parameters of the pathway's enzymes is fundamental for designing inhibitors and for modeling metabolic flux. The following tables summarize key quantitative data for the human enzymes.
Table 1: Michaelis-Menten Constants (Km) of Human Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) |
| GTP Cyclohydrolase I | GTP | 6.5[1] |
| 6-Pyruvoyltetrahydropterin Synthase | This compound triphosphate | 10[2][3] |
| Sepiapterin Reductase | Sepiapterin | 75.4 |
| Sepiapterin Reductase | NADPH | 14 |
| Sepiapterin Reductase | NADH | 110[4] |
Table 2: Catalytic Constants (kcat) of Human Biosynthetic Enzymes
| Enzyme | Substrate | kcat (min⁻¹) |
| Sepiapterin Reductase | NADPH | 0.74[4] |
| Sepiapterin Reductase | NADH | 0.2[4] |
Table 3: Inhibition Constants (Ki) for Pathway Enzyme Inhibitors
| Enzyme | Inhibitor | Ki (µM) | Inhibition Type |
| GTP Cyclohydrolase I | 7,8-Dihydro-D-neopterin | 12.7[5] | Noncompetitive |
| GTP Cyclohydrolase I | 7,8-Dihydro-L-biopterin | 14.4[5] | Noncompetitive |
| GTP Cyclohydrolase I | (6R)-5,6,7,8-Tetrahydro-L-biopterin | 15.7[5] | Noncompetitive |
| Sepiapterin Reductase | N-Acetylserotonin | 0.12 | Competitive |
| Sepiapterin Reductase | N-Acetyldopamine | 0.4 | Competitive |
| Sepiapterin Reductase | N-Acetyl-m-tyramine | 0.13 | Competitive |
| Sepiapterin Reductase | N-Chloroacetyldopamine | 0.014 | Competitive |
| Sepiapterin Reductase | N-Chloroacetylserotonin | 0.006 | Competitive |
| Sepiapterin Reductase | N-Methoxyacetylserotonin | 0.008 | Competitive |
| Sepiapterin Reductase | Indomethacin | 2.7 | Competitive |
| Sepiapterin Reductase | Dicoumarol | - (IC50 = 0.2 µM) | Noncompetitive |
Regulatory Mechanisms
The biosynthesis of this compound is tightly regulated at multiple levels, ensuring that the production of pteridines is matched to cellular demand.
Transcriptional Regulation of GTP Cyclohydrolase I
The expression of the rate-limiting enzyme, GCH1, is a major control point. Pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) , are potent inducers of GCH1 expression. This upregulation is mediated by complex signaling cascades that converge on the GCH1 promoter.
Key transcription factors that bind to the GCH1 promoter and modulate its activity include:
-
NF-κB: Activated by pro-inflammatory stimuli like LPS and TNF-α.[6]
-
STAT1 and STAT3: Key components of the JAK-STAT pathway activated by IFN-γ.[7]
-
CREB (cAMP response element-binding protein): Activated by signaling pathways that increase intracellular cAMP levels.[8]
-
ATF2 (Activating Transcription Factor 2) and c-Jun: Targets of stress-activated protein kinase pathways.
Allosteric Regulation of GTP Cyclohydrolase I
GCH1 activity is also subject to rapid allosteric regulation through its interaction with the GTP Cyclohydrolase I Feedback Regulatory Protein (GFRP) .[9][10][11] This interaction is modulated by the intracellular concentrations of tetrahydrobiopterin (BH4) and L-phenylalanine .
-
Feedback Inhibition by BH4: High levels of BH4, the end-product of the pathway, promote the binding of GFRP to GCH1, leading to the formation of an inhibited complex and a decrease in GCH1 activity.[9][10][11]
-
Feed-forward Activation by Phenylalanine: Elevated levels of L-phenylalanine, an amino acid whose metabolism requires BH4, also induce the formation of a GCH1-GFRP complex. However, this complex is in an activated state, leading to increased GCH1 activity to meet the demand for BH4.[9][10][11]
Experimental Protocols
Accurate measurement of enzyme activities and metabolite concentrations is crucial for studying the this compound biosynthesis pathway.
Enzyme Activity Assays
GTP Cyclohydrolase I Activity Assay
This assay measures the formation of dihydroneopterin triphosphate from GTP, which is subsequently oxidized to the fluorescent neopterin triphosphate and dephosphorylated for quantification.[1][12]
-
Reaction Mixture: Prepare a reaction buffer containing 0.1 M Tris-HCl (pH 7.8), 2.5 mM EDTA, and 0.3 M KCl.
-
Enzyme Reaction: Incubate the enzyme source (cell lysate or purified protein) with 1 mM GTP in the reaction buffer at 37°C for 60-90 minutes in the dark.
-
Oxidation: Stop the reaction and oxidize the dihydroneopterin triphosphate product by adding an acidic iodine solution (e.g., 1% I₂ and 2% KI in 1 N HCl). Incubate at room temperature for 60 minutes in the dark.
-
Reduction of Excess Iodine: Add ascorbic acid to reduce excess iodine.
-
Dephosphorylation: Adjust the pH to alkaline (pH 8-10) and add alkaline phosphatase to dephosphorylate neopterin triphosphate to neopterin. Incubate at 37°C for 30 minutes.
-
Quantification: Analyze the neopterin formed by reverse-phase HPLC with fluorescence detection (excitation ~353 nm, emission ~438 nm).
6-Pyruvoyltetrahydropterin Synthase Activity Assay
This assay typically involves a coupled reaction where the product, 6-pyruvoyltetrahydropterin, is converted to tetrahydrobiopterin, which is then oxidized to the fluorescent biopterin.[13]
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, NADPH, and purified sepiapterin reductase.
-
Enzyme Reaction: Add the enzyme source (e.g., erythrocyte lysate) and the substrate, this compound triphosphate. Incubate at 37°C.
-
Oxidation: Stop the reaction and oxidize the tetrahydrobiopterin product to biopterin using an acidic iodine solution.
-
Quantification: Analyze the biopterin formed by reverse-phase HPLC with fluorescence detection (excitation ~350 nm, emission ~450 nm).
Sepiapterin Reductase Activity Assay
The activity of sepiapterin reductase can be measured spectrophotometrically by monitoring the decrease in absorbance of NADPH or sepiapterin.[4][14]
-
Method 1: Monitoring NADPH Oxidation
-
Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M potassium phosphate, pH 6.4).
-
Assay: In a cuvette, combine the reaction buffer, 100 µM NADPH, the enzyme source, and initiate the reaction by adding 50 µM sepiapterin.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm.
-
-
Method 2: Monitoring Sepiapterin Reduction
HPLC Analysis of Pteridines
High-performance liquid chromatography is the gold standard for the separation and quantification of pteridines in biological samples.[15] Due to the instability of reduced pterins, samples are often subjected to an oxidation step prior to analysis to convert all pterins to their stable, fluorescent forms.
General Protocol for Total Neopterin and Biopterin in Urine: [15]
-
Sample Preparation: Centrifuge the urine sample to remove particulate matter.
-
Oxidation: To 1 mL of the supernatant, add approximately 5 mg of manganese dioxide (MnO₂). Vortex vigorously for 30 seconds.
-
Pellet Oxidant: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the MnO₂.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase is a phosphate or citrate buffer with a small percentage of organic modifier like methanol.
-
Detection: Fluorescence detector set to appropriate excitation and emission wavelengths for neopterin and biopterin (e.g., Ex: 353 nm, Em: 438 nm for neopterin; Ex: 350 nm, Em: 450 nm for biopterin).
-
Quantification: Compare peak areas to those of known standards.
-
Recombinant Protein Expression and Purification
The production of pure, active enzymes is essential for detailed biochemical and structural studies. The following provides a general workflow for the expression and purification of His-tagged recombinant enzymes in E. coli.
Expression and Purification of Recombinant Sepiapterin Reductase: [4]
-
Cloning: Clone the human SPR cDNA into a bacterial expression vector containing an N-terminal polyhistidine (His) tag (e.g., pET vector).
-
Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: Grow the bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing a detergent and protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged SPR using a buffer containing a high concentration of imidazole.
-
Further Purification (Optional): If necessary, further purify the protein using ion-exchange or size-exclusion chromatography.
-
Verification: Confirm the purity and identity of the protein by SDS-PAGE and Western blotting.
A similar strategy can be employed for the expression and purification of GTP Cyclohydrolase I and 6-Pyruvoyltetrahydropterin Synthase.
Conclusion
The this compound biosynthesis pathway is a fundamental metabolic route with significant implications for human health and disease. Its intricate regulation at both the transcriptional and allosteric levels presents multiple opportunities for therapeutic intervention. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this pathway, characterize novel inhibitors, and ultimately advance our understanding of its role in various pathological conditions. A thorough grasp of the core biochemistry, regulatory networks, and analytical methodologies is paramount for the successful development of targeted therapies aimed at modulating pteridine metabolism.
References
- 1. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of 6-pyruvoyl tetrahydropterin synthase from human pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of tetrahydrobiopterin. Purification and characterization of 6-pyruvoyl-tetrahydropterin synthase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional regulation of the GTP cyclohydrolase I gene via the NF-B pathway by bacterial and viral immune stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GCH1 GTP cyclohydrolase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. The neurobiology of tetrahydrobiopterin biosynthesis: a model for regulation of GTP cyclohydrolase I gene transcription within nigrostriatal dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A hybrid approach reveals the allosteric regulation of GTP cyclohydrolase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biophysical and structural investigation of the regulation of human GTP cyclohydrolase I by its regulatory protein GFRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of tetrahydrobiopterin: a sensitive assay of 6-pyruvoyltetrahydropterin synthase using [2'-3H]dihydroneopterin 3'-triphosphate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
7,8-Dihydroneopterin: A Key Modulator of Cellular Redox Homeostasis and Apoptotic Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Dihydroneopterin (7,8-DHNP) is a pteridine derivative synthesized by macrophages and monocytes upon stimulation with interferon-gamma (IFN-γ). Initially recognized as a precursor to neopterin, a clinical marker of cellular immune activation, 7,8-DHNP has emerged as a critical biomolecule with multifaceted roles in cellular processes. This technical guide provides a comprehensive overview of the core functions of 7,8-DHNP, with a particular focus on its potent antioxidant properties and its paradoxical role in inducing apoptosis. We delve into the underlying signaling pathways, present quantitative data on its biological activities, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in immunology, neurobiology, and drug development seeking to understand and harness the therapeutic potential of this intriguing molecule.
Introduction
Pteridines are a class of heterocyclic compounds that play crucial roles as cofactors in numerous enzymatic reactions. Within this class, this compound has garnered significant attention for its dynamic and context-dependent functions within the cellular milieu. Produced predominantly by activated macrophages, its presence is a hallmark of a Th1-type immune response. While its oxidized form, neopterin, serves as a stable clinical marker of immune system activation, 7,8-DHNP itself is a highly reactive molecule with a dual personality: a potent protector against oxidative stress and a promoter of programmed cell death. Understanding this duality is key to elucidating its physiological and pathological significance.
Biosynthesis of this compound
The synthesis of 7,8-DHNP is initiated by the pro-inflammatory cytokine IFN-γ, which upregulates the enzyme GTP cyclohydrolase I (GTPCH-I) in monocytes and macrophages. GTPCH-I catalyzes the conversion of guanosine triphosphate (GTP) to this compound triphosphate. This intermediate is then dephosphorylated by phosphatases to yield 7,8-DHNP.
Caption: Biosynthesis pathway of this compound.
The Antioxidant Function of this compound
One of the most well-characterized functions of 7,8-DHNP is its potent antioxidant activity. It acts as a powerful scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Radical Scavenging Activity
7,8-DHNP is a highly effective scavenger of various free radicals, including superoxide (O₂⁻) and peroxyl radicals (ROO•). This activity is crucial in inflammatory environments where ROS production is significantly elevated.
Table 1: Radical Scavenging Activity of this compound
| Radical Species | Rate Constant (M⁻¹s⁻¹) | ESR Signal Reduction | Reference |
| Superoxide (O₂⁻) | 10³ | 30-90% | [1] |
| Peroxyl Radicals (ROO•) | 10⁷ | 30-90% | [1] |
Protection against Lipid Peroxidation
A critical consequence of oxidative stress is the peroxidation of lipids, which can lead to cell membrane damage and the formation of reactive aldehydes. 7,8-DHNP has been shown to effectively inhibit the oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis. It achieves this by acting as a chain-breaking antioxidant, scavenging lipid peroxyl radicals[2]. Interestingly, its effect is dependent on the oxidative state of LDL, acting as an antioxidant for native LDL but potentially becoming pro-oxidative for already oxidized LDL[3].
Table 2: Protective Effect of this compound on LDL Oxidation
| Experimental System | Parameter Measured | Effect of 7,8-DHNP | Reference |
| Cu²⁺-mediated LDL oxidation | Lag time of oxidation | Dose-dependent increase | [2] |
| AAPH-mediated LDL oxidation | Lag time of oxidation | Dose-dependent increase | [2] |
| THP-1 cell-mediated LDL oxidation | Electrophoretic mobility, α-tocopherol loss, lipid oxidation | Inhibition at low micromolar concentrations | [4] |
The Pro-Apoptotic Function of this compound
Paradoxically, at higher concentrations, 7,8-DHNP can induce apoptosis in various cell types, including neurons, glial cells, and T-lymphocytes. This pro-apoptotic activity appears to be mediated through the generation of ROS and the activation of specific signaling cascades.
Induction of Apoptosis in Neuronal and Glial Cells
In the central nervous system, elevated levels of 7,8-DHNP, potentially from infiltrating macrophages during neuroinflammation, can contribute to neurodegeneration by inducing apoptosis in astrocytes and neurons[5]. This effect is likely mediated by the enhancement of inducible nitric oxide synthase (iNOS) expression[5].
Table 3: Pro-Apoptotic Effects of this compound on Astrocytes
| Cell Line | Concentration (mM) | Incubation Time | Effect on Cell Growth | Reference |
| U373MG (Astrocytes) | 0.1 | 5 days | No significant alteration | [6] |
| U373MG (Astrocytes) | 0.5 | 5 days | Significant inhibition | [6] |
| U373MG (Astrocytes) | 1 - 5 | 5 days | Complete abrogation | [6] |
| U373MG (Astrocytes) | 2.5 - 5 | 2 days | Significantly lower cell number | [6] |
Modulation of Apoptotic Signaling Pathways
The pro-apoptotic effects of 7,8-DHNP involve the modulation of key signaling molecules. In Jurkat T-lymphocytes, 7,8-DHNP-induced apoptosis is mediated through a Bcl-2-sensitive pathway[7]. Furthermore, it can enhance TNF-α-induced apoptosis, a process that is accompanied by an increased production of reactive oxygen intermediates[8]. At high concentrations, 7,8-DHNP can lead to the formation of hydroxyl radicals via the generation of superoxide anions, contributing to its pro-apoptotic effects[9].
Caption: Pro-apoptotic signaling pathways of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of 7,8-DHNP.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of 7,8-DHNP in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol. Prepare similar dilutions of ascorbic acid as a positive control.
-
Assay: a. To each well of a 96-well plate, add 100 µL of the sample or standard solution. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol instead of the sample. d. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the sample.
LDL Oxidation Assay
This protocol describes a method to assess the ability of 7,8-DHNP to inhibit copper-mediated LDL oxidation by monitoring the formation of conjugated dienes.
Materials:
-
Human LDL
-
Phosphate-buffered saline (PBS), pH 7.4
-
CuSO₄ solution (final concentration 5 µM)
-
This compound
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
LDL Preparation: Dialyze human LDL against PBS at 4°C to remove EDTA. Adjust the final protein concentration to 0.1 mg/mL with PBS.
-
Assay Setup: a. In a quartz cuvette, mix 1 mL of the LDL solution with the desired concentration of 7,8-DHNP. b. Place the cuvette in the spectrophotometer and allow it to equilibrate to 37°C.
-
Initiation of Oxidation: Add CuSO₄ to a final concentration of 5 µM to initiate the oxidation reaction.
-
Monitoring: Monitor the increase in absorbance at 234 nm (indicative of conjugated diene formation) every 5 minutes for 4-6 hours.
-
Data Analysis: The lag phase is determined as the time intercept of the tangent to the slope of the propagation phase. An increase in the lag phase in the presence of 7,8-DHNP indicates its antioxidant activity.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells of interest (e.g., Jurkat T-cells)
-
This compound
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of 7,8-DHNP for the desired time period. Include an untreated control.
-
Cell Harvesting: a. For suspension cells, collect the cells by centrifugation. b. For adherent cells, gently detach the cells using trypsin-EDTA, and then collect by centrifugation.
-
Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for iNOS Expression
This protocol is used to determine the effect of 7,8-DHNP on the protein expression of inducible nitric oxide synthase (iNOS).
Materials:
-
Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) in the presence or absence of different concentrations of 7,8-DHNP for 24 hours.
-
Protein Extraction: a. Wash the cells with cold PBS and lyse them with lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane again and add the chemiluminescent substrate. b. Visualize the protein bands using an imaging system. Densitometry can be used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a pleiotropic molecule with significant implications for cellular health and disease. Its potent antioxidant capabilities position it as a key defender against oxidative stress, particularly in the inflammatory microenvironment. Conversely, its ability to induce apoptosis, especially at higher concentrations, suggests a role in the regulation of immune responses and potentially in the clearance of damaged or infected cells. This dual functionality underscores the complexity of its biological role and highlights its potential as a therapeutic target. For drug development professionals, modulating the synthesis or activity of 7,8-DHNP could offer novel strategies for treating a range of conditions, from cardiovascular diseases to neurodegenerative disorders. Further research into the precise molecular mechanisms governing its context-dependent functions will be crucial for translating our understanding of this fascinating molecule into clinical applications.
References
- 1. Spin trapping study of antioxidant properties of neopterin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7,8 Dihydroneopterin inhibits low density lipoprotein oxidation in vitro. Evidence that this macrophage secreted pteridine is an anti-oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of LDL oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of THP-1 cell-mediated low-density lipoprotein oxidation by the macrophage-synthesised pterin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammation marker this compound induces apoptosis of neurons and glial cells: a potential contribution to neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound induces apoptosis of Jurkat T-lymphocytes via a Bcl-2-sensitive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of neopterin and this compound on tumor necrosis factor-alpha induced programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by this compound: involvement of radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7,8-Dihydroneopterin: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dihydroneopterin is a pteridine compound that serves as a crucial intermediate in various biological pathways, most notably in the biosynthesis of folate and tetrahydrobiopterin.[1][2][3] As a product of monocyte and macrophage activation, its levels can be indicative of cellular immune responses.[4] This guide provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound, tailored for a technical audience.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative basis for experimental design and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C9H13N5O4 | [5] |
| Molecular Weight | 255.23 g/mol | [5] |
| CAS Number | 1218-98-0 | [5] |
| Appearance | Solid | [5] |
| Melting Point | >167°C (decomposes) | [5] |
| Solubility | Soluble in DMSO. Slightly soluble in aqueous acid. | [6] |
| UV Absorption Maxima (λmax) | 217, 235, 275, 346 nm | [5] |
| pKa (strongest acidic) | 9.37 | [3] |
Chemical Structure
The systematic IUPAC name for this compound is 2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one.[5] Its structure is characterized by a dihydropterin core with a trihydroxypropyl side chain attached at the 6-position.
Stereochemistry: The side chain of this compound possesses two chiral centers, leading to four possible stereoisomers. The naturally occurring and biologically active form is the D-erythro isomer, which has the (1'S, 2'R) configuration.[5]
Tautomerism: Pteridine derivatives, including this compound, can exist in different tautomeric forms due to proton migration, primarily exhibiting keto-enol and amine-imine tautomerism. The equilibrium between these forms can be influenced by the solvent environment.[7] Computational studies on similar systems suggest that the keto-amine form is generally the most stable in both gas and solution phases.[8]
Biological Roles and Signaling Pathways
This compound and its phosphorylated derivatives are central to several metabolic and signaling pathways.
Folate Biosynthesis
In many microorganisms and plants, this compound is a key intermediate in the de novo synthesis of folate.[9][10] The pathway begins with guanosine triphosphate (GTP) and proceeds through this compound triphosphate.[11][12]
Tetrahydrobiopterin (BH4) Biosynthesis
In higher organisms, this compound triphosphate is a precursor to tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[13][14]
Modulation of Nitric Oxide Synthase (NOS) Activity
This compound has been reported to induce apoptosis in astrocytes and neurons by enhancing the expression of inducible nitric oxide synthase (iNOS).[6] This suggests a role for this compound in neuroinflammatory processes. The production of nitric oxide (NO) by NOS is a critical signaling event in various physiological and pathological conditions.[15][16][17]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducible research.
Synthesis and Purification
The chemical synthesis of this compound-3'-triphosphate has been described, involving the formylation of D-neopterin-3'-monophosphate, followed by activation and phosphorylation. The 7,8-dihydro form is then obtained by chemical or catalytic reduction.[18] For this compound itself, it is often obtained commercially or prepared by the reduction of neopterin. Purification is typically achieved by high-performance liquid chromatography (HPLC), and its dissociation from plasma components is necessary for accurate analysis.[19][20]
DPPH Radical Scavenging Assay
This assay assesses the antioxidant capacity of a compound.[21] this compound's ability to scavenge free radicals can be quantified using this method.
Methodology:
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol is prepared (e.g., 0.1 mM).[22]
-
Reaction Mixture: A solution of this compound at various concentrations is mixed with the DPPH solution.[22]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[22]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[21][23]
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to a control (DPPH solution without the antioxidant).[22]
LDL Oxidation Assay
This assay evaluates the ability of a compound to inhibit the oxidation of low-density lipoprotein (LDL), a key event in atherosclerosis.[24][25]
Methodology:
-
LDL Isolation: LDL is isolated from plasma, typically by ultracentrifugation or selective precipitation.[26]
-
Oxidation Induction: LDL oxidation is initiated by adding a pro-oxidant, commonly copper ions (Cu²⁺).[27][28]
-
Incubation with this compound: The LDL and pro-oxidant are incubated with and without this compound at various concentrations.[27]
-
Monitoring Oxidation: The extent of LDL oxidation is monitored over time by measuring:
Conclusion
This compound is a molecule of significant interest due to its central role in essential biosynthetic pathways and its immunomodulatory and antioxidant properties. A thorough understanding of its chemical structure and properties is fundamental for researchers in biochemistry, drug development, and clinical diagnostics. The provided data and protocols offer a solid foundation for further investigation into the multifaceted roles of this important pteridine.
References
- 1. Crystal structure of this compound triphosphate epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ECMDB: this compound (ECMDB02275) (M2MDB000454) [ecmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0002275) [hmdb.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. Folate Biosynthesis in Higher Plants. cDNA Cloning, Heterologous Expression, and Characterization of Dihydroneopterin Aldolases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PathBank [pathbank.org]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
- 14. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitric oxide synthases: regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitric oxide signalling and neuronal nitric oxide... | F1000Research [f1000research.com]
- 18. Synthesis of enzymatically active D-7,8-dihydroneopterin-3'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dissociation of neopterin and this compound from plasma components before HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. researchgate.net [researchgate.net]
- 25. Neopterin and this compound interfere with low density lipoprotein oxidation mediated by peroxynitrite and/or copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Modulation of LDL oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
The Pivotal Role of 7,8-Dihydroneopterin in Folate Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of 7,8-dihydroneopterin as a key intermediate in the de novo folate biosynthesis pathway. Folate cofactors are essential for one-carbon transfer reactions vital for the synthesis of nucleotides and amino acids. As this pathway is present in microorganisms but absent in mammals, its enzymes are prime targets for the development of novel antimicrobial agents. This document provides a comprehensive overview of the enzymatic reactions involving this compound, detailed experimental protocols for studying this pathway, and quantitative data to support further research and drug development efforts.
The Pterin Branch of Folate Biosynthesis: The Journey to this compound and Beyond
The biosynthesis of the pterin moiety of folate begins with guanosine triphosphate (GTP). The initial and rate-limiting step is catalyzed by GTP cyclohydrolase I (GTPCH-I) , which converts GTP into this compound triphosphate[1][2]. This complex reaction involves the hydrolytic cleavage of the imidazole ring of GTP and subsequent rearrangement and ring closure to form the pteridine ring structure[1].
The triphosphate group of this compound triphosphate is then removed, a process that can involve one or two enzymatic steps, to yield this compound. While the exact mechanism can vary between organisms, a pyrophosphatase is responsible for the initial cleavage of pyrophosphate[3][4].
This compound stands at a crucial junction in the pathway. It is the substrate for dihydroneopterin aldolase (DHNA) , encoded by the folB gene[4]. This enzyme catalyzes a retro-aldol cleavage of the three-carbon side chain of this compound to produce 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde[5]. This reaction is a key step in the formation of the pterin core of folate.
Interestingly, dihydroneopterin aldolase from many organisms, including E. coli, also exhibits epimerase activity, converting this compound to its epimer, 7,8-dihydromonapterin[3][4].
Quantitative Data: Enzyme Kinetics
The following tables summarize the kinetic parameters for GTP cyclohydrolase I and dihydroneopterin aldolase from various organisms. This data is essential for comparative analysis and for the design of enzyme inhibitors.
Table 1: Kinetic Parameters of GTP Cyclohydrolase I
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Escherichia coli | GTP | 100 - 110 | 0.2 - 0.32 | [6] |
Table 2: Kinetic Parameters of Dihydroneopterin Aldolase (DHNA)
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Escherichia coli | This compound | - | - | [7] |
| Staphylococcus aureus | This compound | - | - | [7] |
| Mycobacterium tuberculosis | This compound | 1.42 ± 0.13 | 0.011 ± 0.0003 | [8] |
Table 3: Dissociation Constants (Kd) for Ligand Binding to Dihydroneopterin Aldolase (DHNA)
| Organism | Ligand | Kd (µM) | Reference |
| Escherichia coli | Neopterin | - | [3] |
| Escherichia coli | Monapterin | - | [3] |
| Escherichia coli | 6-Hydroxypterin | - | [3] |
| Staphylococcus aureus | Neopterin | >3000 (for E74A mutant) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound and the associated enzymes in folate biosynthesis.
GTP Cyclohydrolase I Activity Assay
This protocol is adapted from a method that measures the formation of dihydroneopterin triphosphate, which is then oxidized to the fluorescent neopterin for quantification[9][10].
Materials:
-
Enzyme preparation (purified or cell lysate)
-
GTP solution (500 µM)
-
Assay buffer: 100 mM Tris-HCl, pH 7.8
-
Acidic iodine solution: 1% I2 and 2% KI in 1 N HCl
-
Ascorbic acid solution (2%)
-
Alkaline phosphatase
-
96-well microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 445 nm)
Procedure:
-
Set up the reaction mixture in a microplate well containing the enzyme sample, 500 µM GTP, and assay buffer to a final volume of 100 µl.
-
Incubate the reaction at 37°C for 60 minutes in the dark.
-
Terminate the reaction by adding 100 µl of acidic iodine solution. This step also oxidizes the dihydroneopterin triphosphate to neopterin triphosphate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µl of 2% ascorbic acid to reduce excess iodine.
-
Neutralize the reaction with NaOH.
-
Add alkaline phosphatase to dephosphorylate the neopterin triphosphate to neopterin.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence of neopterin using a microplate reader.
-
A standard curve of neopterin should be generated to quantify the amount of product formed.
Dihydroneopterin Aldolase (DHNA) Steady-State Kinetic Assay
This protocol describes a steady-state kinetic assay for DHNA by monitoring the formation of the product, 6-hydroxymethyl-7,8-dihydropterin, via HPLC[3][11].
Materials:
-
Purified DHNA enzyme
-
This compound (substrate) solution of varying concentrations
-
Reaction buffer: 100 mM Tris-HCl, 1 mM EDTA, 5 mM DTT, pH 8.3
-
Quenching solution: 1 N HCl
-
Oxidizing solution: 1% I2 (w/v) and 2% KI (w/v) in 1 N HCl
-
Reducing solution: 2% ascorbic acid (w/v)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare reaction mixtures containing the reaction buffer and varying concentrations of this compound.
-
Initiate the reactions by adding a known concentration of the DHNA enzyme.
-
Incubate the reactions at a constant temperature (e.g., 25°C or 37°C) for a specific time, ensuring the reaction is in the linear range.
-
Quench the reactions by adding 1 N HCl.
-
To analyze the product, oxidize the pterin compounds by adding the oxidizing solution and incubating for 5 minutes at room temperature.
-
Reduce the excess iodine by adding the reducing solution.
-
Centrifuge the samples to pellet any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Separate the pterin compounds using an appropriate gradient of a mobile phase (e.g., a gradient of methanol in a buffered aqueous solution).
-
Quantify the product, 6-hydroxymethyl-7,8-dihydropterin, by comparing its peak area to a standard curve.
-
Determine the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Site-Directed Mutagenesis of Dihydroneopterin Aldolase
This protocol outlines the general steps for performing site-directed mutagenesis to investigate the function of specific amino acid residues in the active site of DHNA[3].
Materials:
-
Plasmid DNA containing the folB gene encoding DHNA
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Design and synthesize forward and reverse primers containing the desired mutation in the folB gene.
-
Perform PCR using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase to amplify the entire plasmid containing the mutation.
-
Digest the PCR product with DpnI to specifically degrade the methylated parental template DNA, leaving the newly synthesized, mutated plasmid.
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Select for transformed cells (e.g., using antibiotic resistance).
-
Isolate plasmid DNA from individual colonies and sequence the folB gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Express and purify the mutant DHNA protein for functional characterization.
Visualizing the Pathway and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a general experimental workflow.
Caption: The pterin branch of the folate biosynthesis pathway.
Caption: General experimental workflow for determining enzyme kinetics.
Regulation of the Pathway
The initial steps of the pterin branch of folate biosynthesis are subject to regulation to ensure appropriate levels of folate cofactors.
-
GTP Cyclohydrolase I (GCH1): In many organisms, GCH1 is the rate-limiting enzyme and is subject to feedback inhibition. In mammals, this regulation is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP), which, in the presence of the end-product tetrahydrobiopterin, inhibits GCH1 activity[4]. In bacteria, a similar complex regulatory protein has not been observed, suggesting different regulatory mechanisms may be at play[10]. Transcriptional regulation of the GCH1 gene by immune stimulants has also been reported, linking folate biosynthesis to the immune response[12][13].
-
Dihydroneopterin Aldolase (DHNA): While less is known about the direct regulation of DHNA, product inhibition can be a factor in controlling the flux through the pathway. The accumulation of 6-hydroxymethyl-7,8-dihydropterin can potentially inhibit the forward reaction.
Conclusion and Future Directions
This compound is a central metabolite in the de novo biosynthesis of folates. The enzymes responsible for its synthesis and conversion, GTP cyclohydrolase I and dihydroneopterin aldolase, represent validated and promising targets for the development of novel antimicrobial drugs. A thorough understanding of their structure, function, and regulation is paramount for the rational design of potent and specific inhibitors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore this critical metabolic pathway and contribute to the development of next-generation therapeutics. Future research should focus on elucidating the regulatory mechanisms of this pathway in a wider range of pathogenic microorganisms and on the discovery of novel inhibitors with improved pharmacological properties.
References
- 1. Zinc plays a key role in human and bacterial GTP cyclohydrolase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemlab.umb.edu [biochemlab.umb.edu]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Transcriptional regulation of the GTP cyclohydrolase I gene via the NF-B pathway by bacterial and viral immune stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
7,8-Dihydroneopterin: A Precursor to Neopterin and a Key Intermediate in Cellular Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neopterin is a well-established biomarker of cellular immune activation, with its concentration in biological fluids directly reflecting the extent of interferon-gamma (IFN-γ) mediated immune responses. The immediate precursor to neopterin, 7,8-dihydroneopterin, is emerging as a critical molecule in its own right, possessing potent antioxidant properties. This technical guide provides a comprehensive overview of the biosynthesis of neopterin from its precursor, this compound. It details the enzymatic and non-enzymatic steps involved, the key enzyme GTP cyclohydrolase I, and the signaling pathways that regulate this process. Furthermore, this guide presents detailed experimental protocols for the quantification of both this compound and neopterin, alongside quantitative data on their concentrations in physiological and pathological states.
Introduction
Pteridines are a class of heterocyclic compounds that play crucial roles in various biological processes. Among them, neopterin has garnered significant attention as a sensitive indicator of the activation of the cellular immune system.[1] Synthesized primarily by human macrophages and monocytes upon stimulation with IFN-γ, neopterin levels serve as a valuable diagnostic and prognostic marker in a range of diseases, including infections, autoimmune disorders, and certain malignancies.[2] The biosynthesis of neopterin is a multi-step process that begins with guanosine triphosphate (GTP) and proceeds through the key intermediate, this compound.[3] This guide focuses on the critical conversion of this compound to neopterin, providing a detailed exploration of the underlying biochemistry, analytical methodologies, and biological significance.
The Biosynthetic Pathway: From GTP to Neopterin
The formation of neopterin is initiated by the pro-inflammatory cytokine IFN-γ, which triggers the upregulation of the enzyme GTP cyclohydrolase I (GCH1) in human monocytes and macrophages.[1][4] GCH1 catalyzes the conversion of GTP to this compound triphosphate.[5][6] This intermediate is then dephosphorylated by non-specific phosphatases to yield this compound.[3][7]
In human macrophages, the subsequent enzyme in the tetrahydrobiopterin synthesis pathway, 6-pyruvoyltetrahydropterin synthase, has relatively low activity.[3][8] This enzymatic bottleneck leads to an accumulation of this compound.[8] The final step in neopterin formation is the non-enzymatic oxidation of this compound.[3][9] This oxidation is driven by reactive oxygen species (ROS), highlighting the close relationship between immune activation, oxidative stress, and neopterin production.[9][10]
Signaling Pathway for GTP Cyclohydrolase I Upregulation
The induction of GCH1 by IFN-γ is a critical regulatory point in neopterin biosynthesis. The signaling cascade is initiated by the binding of IFN-γ to its receptor, which activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[11] This leads to the phosphorylation and dimerization of STAT1, which then translocates to the nucleus and binds to specific DNA sequences in the promoter region of the GCH1 gene, thereby inducing its transcription.[12][13]
Biosynthetic Pathway of Neopterin
The following diagram illustrates the key steps in the conversion of GTP to neopterin, highlighting the role of this compound as the central intermediate.
Quantitative Data
The concentrations of this compound and neopterin in biological fluids are indicative of the level of cellular immune activation and oxidative stress. The following tables summarize typical concentrations in healthy individuals and in patients with certain pathological conditions.
Table 1: Plasma Concentrations of Neopterin and this compound
| Analyte | Healthy Adults | Severe Malaria Patients (Survivors) | Severe Malaria Patients (Fatalities) |
| Neopterin | < 10 nmol/L | Median: 37.67 ng/mL | Median: 65.83 ng/mL |
| This compound | < 50 nmol/L | - | - |
| Reference | [3] | [14] | [14] |
Note: Conversion factor for neopterin: 1 ng/mL ≈ 3.95 nmol/L. Data for severe malaria is presented as reported in the source.
Experimental Protocols
Accurate quantification of this compound and neopterin is crucial for their use as biomarkers. High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard method.
Sample Preparation
Given the light sensitivity and potential for oxidation of this compound, samples must be protected from light and processed promptly.[7]
-
Collection: Collect blood in EDTA-containing tubes.
-
Centrifugation: Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
Protein Precipitation:
-
Method A (Acetonitrile): To 100 µL of plasma, add 100 µL of ice-cold acetonitrile. Vortex and incubate on ice for 15 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is used for analysis.[3] Acetonitrile is recommended to avoid artificial oxidation of this compound.[7]
-
Method B (Trichloroacetic Acid - for Neopterin only): To 100 µL of serum, add 50 µL of 15% (w/v) trichloroacetic acid. Vortex and centrifuge at 10,600 x g for 10 minutes at 4°C. The supernatant is used for analysis.[5]
-
HPLC Analysis of Neopterin
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8][15]
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 99:1 v/v).[5][8] A buffer such as ammonium formate (e.g., 20 mM, pH 3.0) can also be used.[15]
-
Detection: Fluorescence detection with excitation at 353 nm and emission at 438 nm.[5][8]
-
Quantification: Based on a calibration curve prepared with external standards.
Analysis of Total Neopterin (Neopterin + this compound)
Since this compound is not fluorescent, its quantification relies on its oxidation to the highly fluorescent neopterin.[7]
-
Oxidation Step: To a prepared sample supernatant, add an acidic iodine solution (e.g., 5.4% I₂ / 10.8% KI in 1 M HCl).[3][7] Incubate in the dark for 30 minutes.
-
Reduction of Excess Iodine: Add a solution of ascorbic acid to stop the reaction and reduce excess iodine.
-
HPLC Analysis: Analyze the oxidized sample using the same HPLC conditions as for neopterin. The resulting neopterin concentration represents the "total neopterin."
-
Calculation of this compound: Subtract the neopterin concentration of the unoxidized sample from the total neopterin concentration of the oxidized sample.
Experimental Workflow Diagram
The Dual Role of this compound: Precursor and Antioxidant
While serving as the immediate precursor to neopterin, this compound has significant biological activity as a potent antioxidant.[9] It can effectively scavenge a variety of reactive oxygen species, thereby protecting cells from oxidative damage.[7] This dual role is particularly relevant in the context of inflammation, where activated macrophages produce both this compound and ROS. The production of this compound may represent a self-protective mechanism for macrophages operating in a pro-oxidative environment.[9] The ratio of this compound to neopterin can therefore provide a more nuanced picture of the interplay between cellular immune activation and oxidative stress than the measurement of neopterin alone.[6]
Conclusion
The conversion of this compound to neopterin is a pivotal step in a biochemically and clinically significant pathway. Understanding the regulation of this pathway, from the IFN-γ-mediated induction of GTP cyclohydrolase I to the non-enzymatic oxidation of this compound, is essential for interpreting neopterin levels as a biomarker. The distinct biological activities of this compound as both a precursor and an antioxidant underscore the importance of measuring both analytes to gain a comprehensive understanding of the immune-inflammatory status. The detailed experimental protocols provided in this guide offer a robust framework for researchers and clinicians to accurately quantify these important molecules, paving the way for further insights into their roles in health and disease and their potential as therapeutic targets.
References
- 1. Interferon-gamma enhances biosynthesis of pterins in peripheral blood mononuclear cells by induction of GTP-cyclohydrolase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interferon- Gamma- Inducible Guanosine Triphosphate Cyclohydrolase 1 (GTP-CH1) Pathway Is Associated with Frailty in Egyptian Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upregulation of the canonical signaling pathway of interferon-gamma is associated with glioblastoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of an enhancer region for immune activation in the human GTP cyclohydrolase I gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. HPLC Method for Analysis of Neopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Properties of 7,8-Dihydroneopterin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: 7,8-dihydroneopterin (H2Nep) is a pteridine derivative secreted by macrophages and monocytes upon stimulation with interferon-gamma (IFN-γ).[1] While its oxidized form, neopterin, is a well-established clinical marker of immune activation and inflammation, this compound itself is a potent antioxidant.[2][3] This document provides a comprehensive technical overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways. It functions as a radical scavenger and a chain-breaking antioxidant, offering protection against oxidative damage in various biological contexts, particularly through the inhibition of low-density lipoprotein (LDL) oxidation.[1][3] However, its activity can be complex, exhibiting pro-oxidative behavior under specific conditions.[4] This guide synthesizes current knowledge to serve as a resource for professionals engaged in antioxidant research and therapeutic development.
Core Antioxidant Mechanisms
This compound exerts its antioxidant effects through several primary mechanisms, primarily involving direct radical scavenging and the inhibition of lipid peroxidation.
Direct Radical Scavenging
This compound is a highly effective scavenger of various reactive oxygen species (ROS). It has been shown to react with and neutralize superoxide radicals, peroxyl radicals, and hydroxyl radicals.[2][3][5] Electron spin resonance (ESR) studies have demonstrated that in the presence of this compound, the ESR signal from radical species can be reduced by 30% to 90%.[5][6] The scavenging reaction leads to the oxidation of this compound, forming neopterin or 7,8-dihydroxanthopterin depending on the specific oxidant it reacts with.[3][7] For instance, scavenging of superoxide appears to primarily generate neopterin, whereas reactions with hydroxyl and peroxyl radicals yield 7,8-dihydroxanthopterin as the major product.[3]
Inhibition of Lipid Peroxidation
A key feature of this compound is its ability to act as a potent chain-breaking antioxidant, which is particularly evident in its capacity to inhibit the oxidation of low-density lipoprotein (LDL).[1] It effectively increases the lag time of LDL oxidation mediated by copper ions (Cu++) or peroxyl radical generators like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1] This protective effect is achieved by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[1] This function is crucial, as oxidized LDL is a key factor in the development of atherosclerosis. Furthermore, this compound has been shown to protect monocyte-like cells from the toxicity of oxidized LDL.[8]
Dual Pro-oxidant and Antioxidant Role
The function of this compound is context-dependent. While it effectively inhibits the oxidation of native LDL, it can switch to a pro-oxidative role when interacting with already minimally or moderately oxidized LDL.[4] In the presence of copper ions, this compound can enhance the formation of conjugated dienes in pre-oxidized LDL.[4] Additionally, in solutions containing iron, this compound can participate in reactions that generate superoxide and hydroxyl radicals, potentially by regenerating ferrous iron (Fe²⁺) from its ferric form (Fe³⁺), which then participates in Fenton-type reactions.[9]
Quantitative Data on Antioxidant Activity
The antioxidant capacity of this compound has been quantified in various experimental systems. The following tables summarize key findings.
Table 1: Radical Scavenging Activity
| Radical Species | Assay Method | Rate Constant / Effect | Reference |
|---|---|---|---|
| Superoxide (O₂⁻) | ESR Spin Trapping | 1 x 10³ M⁻¹s⁻¹ | [5][6] |
| Peroxyl (ROO•) | ESR Spin Trapping | 1 x 10⁷ M⁻¹s⁻¹ | [5][6] |
| General Radicals | ESR Spin Trapping | 30-90% reduction in ESR signal |[5][6] |
Table 2: Inhibition of LDL and Linoleate Oxidation
| System | Oxidant | Method | Key Finding | Reference |
|---|---|---|---|---|
| Low-Density Lipoprotein (LDL) | Cu²⁺ | Conjugated Diene Formation | Dose-dependent increase in lag time | [1] |
| Low-Density Lipoprotein (LDL) | AAPH | Conjugated Diene Formation | Dose-dependent increase in lag time | [1] |
| Linoleate | AAPH | Oxidation Inhibition | Potent inhibition observed | [1] |
| Native LDL | Cu²⁺ | Conjugated Dienes, Electrophoretic Mobility | Effective inhibition of oxidation |[4] |
Table 3: Cellular Antioxidant Effects in THP-1 Monocytes
| Condition | Parameter | Measurement | Result | Reference |
|---|---|---|---|---|
| IFN-γ Stimulation | Extracellular Pterins | HPLC | Increased from 0 to 16 nM | [10][11] |
| IFN-γ Stimulation | Intracellular Pterins | HPLC | Increased from 0.21 to 1.69 nmol/mg protein | [10][11] |
| Exogenous H2Nep | Cell-Mediated LDL Oxidation | Electrophoretic Mobility, α-tocopherol loss | Inhibition at low micromolar concentrations |[10][11] |
Biological Pathways and Workflows
Biosynthesis of this compound
In macrophages, the synthesis of this compound is initiated by the cytokine interferon-gamma (IFN-γ). IFN-γ upregulates the enzyme GTP cyclohydrolase I, which converts guanosine triphosphate (GTP) into this compound triphosphate.[7][8] Non-specific phosphatases then cleave the phosphate groups to yield free this compound.[7][8]
Caption: Biosynthesis pathway of this compound in IFN-γ-stimulated macrophages.
Antioxidant Mechanisms of Action
This compound functions as a versatile antioxidant. It directly scavenges multiple reactive species and acts as a chain-breaking antioxidant to prevent lipid peroxidation, which in turn protects cells from oxidative damage. Its oxidation yields different products depending on the specific ROS encountered.
Caption: Antioxidant actions of this compound against ROS and lipid peroxidation.
The Keap1-Nrf2 Antioxidant Response Pathway
While direct activation by this compound is not fully elucidated, the Keap1-Nrf2 pathway is a central regulator of cellular antioxidant defenses and is relevant to any discussion of antioxidant mechanisms.[12] Under oxidative stress, Nrf2 is released from Keap1-mediated repression, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, such as those for heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[12][13]
Caption: The Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.
Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay
Cell-based assays are critical for evaluating the efficacy of antioxidants in a biological context. The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.[14]
Caption: A generalized workflow for a cell-based antioxidant activity (CAA) assay.
Detailed Experimental Protocols
LDL Oxidation Assay
This assay measures the ability of a compound to inhibit the copper- or AAPH-induced oxidation of low-density lipoprotein.
-
Objective: To determine the chain-breaking antioxidant activity of this compound.
-
Materials: Human LDL, phosphate-buffered saline (PBS), CuSO₄ solution, AAPH solution, this compound, UV/Vis spectrophotometer.
-
Protocol:
-
Isolate human LDL by ultracentrifugation.
-
Dialyze LDL against PBS to remove any contaminating antioxidants (e.g., EDTA).
-
Prepare reaction mixtures in quartz cuvettes containing LDL (e.g., 50-100 µg/mL) in PBS.
-
Add varying concentrations of this compound to the test cuvettes. A control cuvette will contain only LDL and PBS.
-
Initiate the oxidation reaction by adding a solution of CuSO₄ (final concentration ~5-10 µM) or AAPH (final concentration ~1-5 mM).
-
Immediately place the cuvettes in a spectrophotometer with a temperature-controlled multi-cell holder (37°C).
-
Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm continuously for several hours.
-
Data Analysis: Determine the length of the lag phase (the time before rapid oxidation begins). A longer lag phase in the presence of this compound indicates antioxidant activity.[1][4]
-
Electron Spin Resonance (ESR) Spin Trapping
This technique provides direct evidence of radical scavenging by detecting and quantifying short-lived free radicals.
-
Objective: To measure the rate constants for the reaction between this compound and specific free radicals.
-
Materials: this compound, a radical generating system (e.g., xanthine/xanthine oxidase for superoxide), a spin trap (e.g., DMPO - 5,5-dimethyl-1-pyrroline-N-oxide), ESR spectrometer.
-
Protocol:
-
Prepare a reaction mixture containing the radical generating system and the spin trap DMPO in a buffer solution. This will form a relatively stable radical adduct (e.g., DMPO-OOH for superoxide) that is detectable by ESR.
-
Record the ESR spectrum of the DMPO-radical adduct as a control measurement.
-
Prepare a second reaction mixture that also includes this compound.
-
Record the ESR spectrum of this new mixture under the same conditions.
-
Data Analysis: Compare the signal intensity of the DMPO-radical adduct in the presence and absence of this compound. A decrease in signal intensity indicates that this compound is scavenging the free radicals before they can be trapped by DMPO. The rate constant can be determined through competition kinetics.[5][6]
-
Cell-Based Antioxidant Activity (CAA) Assay
This assay evaluates the antioxidant capacity of a compound within a cellular environment, accounting for bioavailability and metabolism.[14][15]
-
Objective: To quantify the intracellular antioxidant activity of this compound.
-
Materials: A suitable cell line (e.g., THP-1, U937, or HepG2), cell culture medium, 96-well black-walled plates, 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe, a radical initiator (e.g., AAPH), this compound, fluorescence plate reader.
-
Protocol:
-
Seed cells in a 96-well black-walled plate and culture until they form a confluent monolayer.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with the DCFH-DA probe (e.g., 25 µM) and varying concentrations of this compound for approximately 1 hour. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Wash the cells again with PBS to remove the probe and compound from the medium.
-
Add the radical initiator AAPH to induce intracellular ROS production.
-
Immediately place the plate in a fluorescence reader. ROS will oxidize DCFH to the highly fluorescent DCF.
-
Measure the fluorescence emission (e.g., at 535 nm) with excitation at ~485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve from the fluorescence kinetics plot. Compare the values for cells treated with this compound to the untreated control. A reduction in fluorescence indicates that this compound is scavenging intracellular ROS.[14][15]
-
Conclusion and Future Perspectives
This compound is a biologically significant antioxidant produced during the innate immune response. Its ability to scavenge a range of reactive oxygen species and potently inhibit lipid peroxidation underscores its protective role in inflammatory environments. The quantitative data confirm its high reactivity, particularly with peroxyl radicals, making it an efficient chain-breaking antioxidant. However, the discovery of its context-dependent pro-oxidant activities highlights the complexity of its biological function and warrants further investigation.
For drug development professionals, this compound represents an intriguing endogenous molecule. Future research should focus on elucidating its direct interactions with cellular signaling pathways, such as the Nrf2 and MAPK pathways, and exploring its therapeutic potential in conditions characterized by high oxidative stress, such as atherosclerosis and neurodegenerative diseases. Understanding the precise conditions that govern its switch from an antioxidant to a pro-oxidant will be critical for harnessing its beneficial properties while avoiding potential adverse effects.
References
- 1. 7,8 Dihydroneopterin inhibits low density lipoprotein oxidation in vitro. Evidence that this macrophage secreted pteridine is an anti-oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neopterin formation through radical scavenging of superoxide by the macrophage synthesised antioxidant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of LDL oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spin trapping study of antioxidant properties of neopterin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formation of oxygen radicals in solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of THP-1 cell-mediated low-density lipoprotein oxidation by the macrophage-synthesised pterin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nrf2 inhibits ferroptosis and protects against acute lung injury due to intestinal ischemia reperfusion via regulating SLC7A11 and HO-1 | Aging [aging-us.com]
- 14. bioivt.com [bioivt.com]
- 15. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
7,8-Dihydroneopterin: A Technical Guide to its Core Role in Immune System Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 7,8-dihydroneopterin, a critical pteridine compound involved in the orchestration of the cellular immune response. While its oxidized form, neopterin, is a well-established clinical marker of immune activation, this compound itself is emerging as an active modulator of immune function, primarily through its potent antioxidant properties and its influence on key signaling pathways in immune cells. This guide details its biosynthesis, its multifaceted interactions with macrophages and T-lymphocytes, and the experimental methodologies used to investigate its function.
Biosynthesis of this compound
The synthesis of this compound is a direct consequence of cellular immune activation, primarily in monocytes, macrophages, and dendritic cells.[1] The pathway is initiated by the pro-inflammatory cytokine Interferon-gamma (IFN-γ), which is secreted by activated T-lymphocytes (CD4+ and CD8+) and Natural Killer (NK) cells.[1]
IFN-γ stimulation leads to the significant upregulation of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in this pathway.[1][2][3] GCH1 catalyzes the conversion of Guanosine triphosphate (GTP) into this compound triphosphate.[1][4] Subsequently, non-specific phosphatases cleave the triphosphate group to yield free this compound.[1][4] In human macrophages, the subsequent enzyme in the tetrahydrobiopterin synthesis pathway, 6-pyruvoyl-tetrahydropterin synthase, is relatively inefficient, leading to an accumulation of this compound triphosphate and, consequently, a significant production of this compound.[5]
Role in Immune Cell Function
This compound is not merely a metabolic byproduct; it actively participates in modulating the immune response, exhibiting distinct effects on macrophages and T-lymphocytes.
Macrophage Activation and Self-Protection
During an inflammatory response, activated macrophages generate a highly oxidizing environment through processes like the "oxidative burst" to eliminate pathogens. This compound plays a crucial protective role for the macrophages themselves.
-
Potent Antioxidant: It is a powerful radical-scavenging and chain-breaking antioxidant.[6] It effectively inhibits the formation of lipid and protein hydroperoxides by scavenging lipid peroxyl radicals.[6][7] This antioxidant capacity allows it to protect macrophages from oxidative stress-induced damage.[6]
-
Inhibition of LDL Oxidation: this compound has been shown to be a potent inhibitor of macrophage-mediated oxidation of low-density lipoprotein (LDL).[7] This is significant in the context of atherosclerosis, where the oxidation of LDL by macrophages is a key event in the formation of foam cells and atherosclerotic plaques.[5][7]
Modulation of T-Lymphocyte Activity
This compound directly influences T-cell signaling, creating a complex feedback system within the immune response.
-
IFN-γ Production Feedback Loop: In Jurkat T-cells, this compound has been shown to upregulate the promoter of the IFN-γ gene.[8] This suggests the existence of a positive feedback loop where IFN-γ from activated T-cells stimulates macrophages to produce this compound, which in turn can enhance further IFN-γ production by T-cells.[8]
-
Induction of Apoptosis: At elevated concentrations, this compound can induce apoptosis (programmed cell death) in T-lymphocytes.[5] This process is mediated through a Bcl-2-sensitive pathway, suggesting an intrinsic apoptotic mechanism.[5] This may serve as a regulatory mechanism to control the extent of an immune response.
-
Activation of Transcription Factors: this compound can activate redox-sensitive transcription factors that are critical for immune activation. It directly activates AP-1 and acts synergistically with Tumor Necrosis Factor-alpha (TNF-α) to activate Nuclear Factor-kappa B (NF-κB).[9] The activation of NF-κB by the combination of this compound and TNF-α has been shown to upregulate HIV replication in infected cells, highlighting its pathogenic role in certain contexts.[9][10]
Quantitative Data Summary
The biological effects of this compound are concentration-dependent. The following tables summarize key quantitative data from in vitro studies.
| Parameter | Cell Type | Condition | Concentration / Effect | Reference |
| Apoptosis Induction | Astrocytes (U373MG) | Growth Inhibition | 0.1 - 5 mM | [11] |
| Neurons & Glial Cells | Apoptosis Induction | Not specified | [11] | |
| Jurkat T-lymphocytes | Apoptosis Induction | High concentrations | [5] | |
| LDL Oxidation | Cell-free system | Inhibition of Cu++ mediated oxidation | Dose-dependent | [5] |
| Cell-free system | Inhibition of AAPH mediated oxidation | Dose-dependent | [5] | |
| Tissue Concentration | Advanced Atherosclerotic Plaque | Total Neopterin (Neopterin + 7,8-DHNP) | Low micromolar (µM) concentrations | [7] |
Note: Specific IC50 or EC50 values are not consistently reported across the literature, with many studies describing effects as "dose-dependent" or occurring at "high concentrations."
Experimental Protocols
Investigating the function of this compound requires specific methodologies for its quantification and for assessing its biological activity.
Quantification of this compound and Neopterin
The standard method for measuring neopterin derivatives in biological fluids (plasma, urine) is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
Principle: Neopterin is highly fluorescent, whereas this compound is not.[12] Therefore, a two-step measurement is required to determine the concentration of this compound.
-
Methodology:
-
Sample Preparation: Plasma proteins are precipitated, often using trichloroacetic acid or acetonitrile.[12]
-
Neopterin Measurement: An aliquot of the prepared sample is directly injected into the HPLC system to measure the baseline neopterin concentration.
-
Total Neopterin Measurement: A second aliquot is treated with an oxidizing agent (e.g., acidic iodine or manganese dioxide) to convert all this compound into neopterin.[12] This sample is then injected into the HPLC to measure the "total neopterin" concentration.
-
Calculation: The concentration of this compound is calculated by subtracting the baseline neopterin value (step 2) from the total neopterin value (step 3).
-
-
Instrumentation: Reverse-phase HPLC system coupled with a fluorescence detector (Excitation: ~353 nm, Emission: ~438 nm).
Cell-Based Functional Assays
-
Macrophage Stimulation Protocol:
-
Cell Culture: Human monocyte-like cell lines (e.g., THP-1) or primary human monocyte-derived macrophages are cultured under standard conditions.
-
Stimulation: Cells are treated with recombinant human IFN-γ (e.g., 100-1000 U/mL) for 24-48 hours to induce the expression of GCH1 and the production of this compound.
-
Analysis: Supernatants are collected for quantification of neopterin derivatives via HPLC.
-
-
T-Cell Apoptosis Assay:
-
Cell Culture: Jurkat T-lymphocytes are cultured in appropriate media.
-
Treatment: Cells are incubated with varying concentrations of this compound (and relevant controls) for 24-72 hours.
-
Analysis: Apoptosis is quantified using flow cytometry after staining with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptosis/necrosis).
-
-
Promoter-Reporter Assay for IFN-γ Upregulation:
-
Transfection: Jurkat T-cells are transiently transfected with a plasmid vector containing the IFN-γ promoter sequence linked to a reporter gene (e.g., Luciferase or CAT).
-
Treatment: Transfected cells are treated with this compound.
-
Analysis: Cell lysates are prepared, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. An increase in reporter activity indicates upregulation of the IFN-γ promoter.[8]
-
Conclusion
This compound is a pivotal, yet often overlooked, molecule in the landscape of cellular immunity. Synthesized by macrophages in direct response to T-cell-derived IFN-γ, it functions as more than a simple precursor to the biomarker neopterin. Its potent antioxidant capabilities provide a critical self-protection mechanism for macrophages in the hostile, oxidant-rich environment of an inflammatory site. Furthermore, its ability to modulate key T-cell signaling pathways—including IFN-γ production, apoptosis, and the activation of transcription factors like NF-κB and AP-1—positions it as an active immunomodulatory agent. Understanding the precise roles and regulatory mechanisms of this compound offers promising avenues for the development of novel therapeutic strategies targeting inflammatory and autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of an enhancer region for immune activation in the human GTP cyclohydrolase I gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage mediated protein hydroperoxide formation and lipid oxidation in low density lipoprotein are inhibited by the inflammation marker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound upregulates interferon-gamma promoter in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trans-Activation of the HIV type 1 promoter by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of neopterin and this compound in human immunodeficiency virus infection: marker for disease progression and pathogenic link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
The Dawn of Pteridine Chemistry: A Technical Chronicle of Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are fundamental to a vast array of biological processes.[1] From their initial discovery as vibrant pigments in the wings of butterflies to their central roles as enzymatic cofactors in cellular metabolism, the history of pteridine chemistry is a compelling narrative of scientific inquiry. This technical guide provides an in-depth exploration of the discovery, isolation, characterization, and synthesis of these vital compounds, with a focus on the foundational studies that paved the way for our current understanding. The significance of pteridines is underscored by their involvement in critical pathways, which has led to the development of important chemotherapeutics and continues to inspire new therapeutic strategies for a range of diseases.[1]
The Early Discoveries: From Butterfly Wings to Molecular Structure
The story of pteridines begins in 1889 with the work of Sir Frederick Gowland Hopkins, who isolated a yellow pigment from the wings of the English brimstone butterfly.[1] This substance, and others like it, were named "pterins," derived from the Greek word pteron, meaning wing.[1] For decades, the chemical nature of these pigments remained elusive due to their challenging physical properties, including poor solubility in common organic solvents and incomplete combustion in elemental analysis.[1]
It was not until 1940 that Robert Purrmann successfully elucidated the structures of the first pterins: xanthopterin, isoxanthopterin, and leucopterin.[1] This breakthrough marked a pivotal moment, opening the door to a deeper understanding of their chemical nature and, eventually, their biological functions.
Quantitative Data of Early Pteridine Discoveries
The initial isolation and characterization of pteridines involved meticulous work with natural sources, primarily butterfly wings. The following table summarizes key quantitative data from these early studies.
| Compound | Natural Source | Yield from Butterfly Wings | Melting Point (°C) | UV-Vis Absorption Maxima (λmax, nm) |
| Leucopterin | Pieris brassicae, Pieris napi | 39.1 g from 216,000 butterflies[2] | >410 (decomposes)[2] | ~340[3] |
| Xanthopterin | Oriental hornet (Vespa orientalis) | Not specified in early butterfly studies | >410[4] | 233, 280, 386[4] |
| Isoxanthopterin | - | Not specified in early butterfly studies | Not specified in early studies | Not specified in early studies |
Experimental Protocols: Isolation and Synthesis
The pioneering work on pteridines required the development of novel experimental procedures for their extraction from natural sources and their chemical synthesis for structural confirmation.
Historical Protocol for the Isolation of Leucopterin from Butterfly Wings
This protocol is based on the methods used in the early 20th century for the extraction of pterins from butterfly wings.
Materials:
-
Wings of Pieris brassicae or Pieris napi
-
Aqueous ammonia
-
Filtration apparatus
-
Drying oven
Procedure:
-
The butterfly wings are collected and dried.
-
The dried wings are then subjected to extraction with aqueous ammonia, which serves to dissolve the pterin pigments.[3]
-
The ammoniacal solution is filtered to remove insoluble wing debris.
-
The filtrate, containing the dissolved leucopterin, is then carefully concentrated.
-
Upon concentration and cooling, the leucopterin precipitates out of the solution.
-
The precipitated leucopterin is collected by filtration, washed, and dried to yield the purified pigment.
The Gabriel-Isay Synthesis of Pteridines
One of the most classical and versatile methods for synthesizing the pteridine ring system is the Gabriel-Isay condensation. This reaction involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[5]
Reactants:
-
4,5-Diaminopyrimidine derivative
-
1,2-Dicarbonyl compound (e.g., glyoxal, benzil)
-
Solvent (e.g., water, ethanol)
General Procedure:
-
The 4,5-diaminopyrimidine is dissolved or suspended in a suitable solvent.
-
The 1,2-dicarbonyl compound is added to the reaction mixture.
-
The mixture is heated, often under reflux, to drive the condensation reaction.
-
The initial condensation occurs between the more nucleophilic amino group of the pyrimidine and one of the carbonyl groups.
-
A subsequent cyclization reaction forms the pyrazine ring, yielding the pteridine product.
-
The product is then isolated and purified, typically by filtration and recrystallization.
The Timmis Synthesis of Pteridines
The Timmis synthesis offers a regioselective route to 6-substituted pteridines by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[5]
Reactants:
-
5-Nitroso-6-aminopyrimidine derivative
-
Active methylene compound (e.g., a ketone or ester with an α-methylene group)
-
Base catalyst (e.g., sodium ethoxide, piperidine)
-
Solvent (e.g., ethanol, DMF)
General Procedure:
-
The 5-nitroso-6-aminopyrimidine and the active methylene compound are dissolved in a suitable solvent.
-
A base is added to the reaction mixture to catalyze the condensation.
-
The reaction is stirred at an appropriate temperature, which can range from room temperature to reflux, and the progress is monitored.
-
The initial condensation is followed by a cyclization step involving the nitroso group, leading to the regioselective formation of the 6-substituted pteridine.
-
Upon completion, the product is isolated, often by cooling the reaction mixture to induce precipitation, followed by filtration and purification.[6]
The Biological Significance: Pteridine Biosynthesis and Function
The discovery of the chemical structures of pteridines was followed by the elucidation of their crucial roles in biological systems. A key breakthrough was the understanding of the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for numerous enzymes.
The Tetrahydrobiopterin (BH4) Biosynthetic Pathway
Tetrahydrobiopterin is synthesized from guanosine triphosphate (GTP) through a series of enzymatic reactions known as the de novo pathway.[7] This pathway is highly conserved across many organisms.
The key enzymes in the de novo synthesis of BH4 are:
-
GTP cyclohydrolase I (GTPCH): Catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.[7]
-
6-Pyruvoyltetrahydropterin synthase (PTPS): Converts this compound triphosphate to 6-pyruvoyltetrahydropterin.[7]
-
Sepiapterin reductase (SR): Catalyzes the final two reduction steps to produce tetrahydrobiopterin.[7]
In addition to the de novo pathway, a "salvage pathway" can also produce BH4 from sepiapterin, a metabolic intermediate.[8]
Caption: The de novo and salvage pathways for tetrahydrobiopterin (BH4) biosynthesis.
Experimental Workflow for Elucidating the Pteridine Biosynthetic Pathway
The elucidation of the pteridine biosynthetic pathway was a significant achievement in biochemistry, relying on a combination of genetic, biochemical, and analytical techniques. A key model organism in this research was the fruit fly, Drosophila melanogaster.
The study of eye-color mutants in Drosophila was instrumental in identifying the genes and enzymes involved in pteridine metabolism.[9][10] Mutations in genes encoding enzymes of the pathway lead to characteristic changes in eye color due to the accumulation of specific pteridine intermediates or the lack of final pigment products.
A typical experimental workflow for dissecting this pathway involved:
-
Genetic Screening: Identification and isolation of Drosophila mutants with altered eye colors.
-
Biochemical Analysis: Extraction and quantification of pteridines and their precursors from wild-type and mutant flies using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
-
Enzyme Assays: Development of in vitro assays to measure the activity of specific enzymes, such as GTP cyclohydrolase I and sepiapterin reductase, in extracts from wild-type and mutant organisms.[11]
-
Radiolabeling Studies: Use of radioactively labeled precursors, such as [14C]GTP, to trace the flow of carbon atoms through the pathway and identify intermediates.
-
Gene Cloning and Characterization: Molecular cloning and sequencing of the genes identified through mutant analysis to determine the primary structure of the encoded enzymes.
Caption: Experimental workflow for elucidating the pteridine biosynthetic pathway.
The Discovery of Folic Acid: A Pteridine of Vital Importance
The history of pteridines is intrinsically linked to the discovery of folic acid (vitamin B9). In the 1930s, Lucy Wills identified a factor in yeast that could cure macrocytic anemia in pregnant women.[12] This "Wills' factor" was later isolated from spinach in 1941 by Mitchell and colleagues, who named it folic acid from the Latin folium (leaf).[13] In 1943, Bob Stokstad crystallized folic acid and its structure was determined, revealing it to be a pteridine derivative.[13]
Folic acid consists of three components: a pteridine ring, para-aminobenzoic acid (PABA), and glutamic acid. Its biologically active form, tetrahydrofolate (THF), is a crucial coenzyme in one-carbon transfer reactions, which are essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the metabolism of certain amino acids.
Caption: A timeline of key events in the discovery of folic acid.
Conclusion
The journey of pteridine compounds, from their discovery as colorful curiosities in butterfly wings to their recognition as essential molecules of life, is a testament to the power of chemical and biological investigation. The foundational work of pioneers like Hopkins and Purrmann laid the groundwork for our understanding of their structure, while the elegant genetic and biochemical studies in organisms like Drosophila unraveled their complex biosynthetic pathways. This rich history not only provides a fascinating glimpse into the process of scientific discovery but also continues to inform modern research in drug development, diagnostics, and the fundamental study of cellular metabolism. The legacy of these early discoveries is evident in the ongoing exploration of pteridine chemistry and biology, with the promise of new therapeutic interventions and a deeper understanding of life's intricate molecular machinery.
References
- 1. Dominant defects in Drosophila eye pigmentation resulting from a euchromatin-heterochromatin fusion gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucopterin, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tetrahydrobiopterin biosynthesis, regeneration and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pigment patterns in mutants affecting the biosynthesis of pteridines and xanthommatin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. newprairiepress.org [newprairiepress.org]
- 12. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
7,8-Dihydroneopterin: A Central Player in the Crossroads of Immunity, Oxidative Stress, and Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
7,8-Dihydroneopterin, a pteridine molecule synthesized by activated macrophages, is emerging as a critical nexus in the pathophysiology of metabolic disorders. Traditionally viewed as a precursor to tetrahydrobiopterin (BH4) and an indicator of cellular immune activation, recent evidence elucidates its direct and indirect roles in the complex interplay between inflammation, oxidative stress, and metabolic dysregulation characteristic of conditions such as obesity, type 2 diabetes, and associated cardiovascular complications. This technical guide provides a comprehensive overview of the involvement of this compound in metabolic disorders, detailing its biochemical pathways, summarizing quantitative data, outlining key experimental protocols for its measurement, and visualizing its intricate signaling networks. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel therapeutic targets and biomarkers in the field of metabolic disease.
Introduction: The Dual Nature of this compound
This compound is an unconjugated pteridine that holds a pivotal position in two fundamental biological processes. Firstly, it is a key intermediate in the de novo biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[1][2] Secondly, it is the direct, reduced precursor of neopterin, a well-established biomarker for the activation of the cellular immune system.[3][4] Human monocytes and macrophages, upon stimulation by interferon-gamma (IFN-γ), upregulate the enzyme GTP cyclohydrolase I (GCH1), leading to the production of this compound triphosphate, which is subsequently converted to this compound.[3][5]
The significance of this compound in metabolic disorders stems from its dual role as both a signaling precursor and a potent antioxidant.[3] In states of chronic low-grade inflammation, a hallmark of metabolic diseases like obesity and type 2 diabetes, the sustained activation of macrophages leads to elevated levels of this compound and its oxidized product, neopterin. This increased flux through the pteridine pathway has profound implications for vascular function, insulin sensitivity, and adipose tissue biology.
Biochemical Pathways and Involvement in Metabolic Disorders
The metabolic pathways involving this compound are intrinsically linked to the pathogenesis of metabolic disorders.
Biosynthesis of this compound and Tetrahydrobiopterin
The biosynthesis of this compound begins with guanosine triphosphate (GTP) and is catalyzed by a series of enzymes. This pathway is also the source of tetrahydrobiopterin (BH4).
Role in Endothelial Dysfunction and Cardiovascular Complications
A critical consequence of metabolic disorders is endothelial dysfunction, which is a precursor to atherosclerosis and other cardiovascular diseases. The this compound/BH4 pathway is central to this process. In healthy endothelium, endothelial nitric oxide synthase (eNOS) produces nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule, in a process that requires BH4 as a cofactor.
In metabolic disorders, increased oxidative stress leads to the oxidation of BH4 to this compound (and its isomer 7,8-dihydrobiopterin, BH2).[1][6] This depletion of BH4 causes eNOS to become "uncoupled," leading to the production of superoxide anions (O₂⁻) instead of NO.[7] This switch from a protective to a detrimental function of eNOS exacerbates oxidative stress and inflammation within the vasculature.
Adipose Tissue Inflammation and Insulin Resistance
Chronic low-grade inflammation in adipose tissue is a key driver of insulin resistance. Infiltrating macrophages in obese adipose tissue are a major source of pro-inflammatory cytokines and, consequently, this compound. While direct signaling roles of this compound on adipocyte function are still under investigation, its production is a hallmark of this inflammatory state. Furthermore, the systemic increase in oxidative stress, to which eNOS uncoupling contributes, is known to impair insulin signaling in peripheral tissues.
Quantitative Data on Pteridines in Metabolic Disorders
While direct quantitative data for this compound in metabolic disorders are sparse, studies on its stable oxidized product, neopterin, provide valuable insights. The following table summarizes findings from a study investigating serum neopterin concentrations in individuals with varying degrees of glucose metabolism impairment.[4][5]
| Group | N | Serum Neopterin (ng/mL, mean ± SD) |
| Normal Glucose Tolerance (NGT) | 24 | 0.55 ± 0.25 |
| Prediabetes | 89 | 0.58 ± 0.27 |
| Type 2 Diabetes (T2D) | 60 | 0.67 ± 0.27 |
| Data from a study on a hospital-based cohort, showing a significant increase in neopterin with deteriorating glucose metabolism (p = 0.041).[4] |
Correlations of Serum Neopterin with Metabolic Parameters: [4][5]
| Parameter | Correlation Coefficient (r) | p-value |
| Fasting Plasma Glucose | 0.251 | < 0.05 |
| 30-min OGTT Glucose | 0.259 | < 0.05 |
| 120-min OGTT Glucose | 0.184 | < 0.05 |
| HbA1c | 0.270 | < 0.05 |
| HOMA-IR (Insulin Resistance) | 0.291 | < 0.05 |
| Disposition Index (β-cell function) | -0.170 | < 0.05 |
| These correlations indicate a significant association between higher neopterin levels and poorer glycemic control and increased insulin resistance.[4][5] |
Experimental Protocols
Accurate measurement of this compound is challenging due to its instability and rapid oxidation to neopterin. High-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection is the gold standard.
Measurement of this compound and Neopterin by HPLC with Fluorescence Detection
This protocol is adapted for the simultaneous measurement of neopterin and this compound in biological fluids like serum or saliva.
4.1.1. Sample Preparation
-
Collection: Collect blood or saliva samples and protect them from light immediately.
-
Processing: For serum, allow blood to clot and centrifuge at 4°C. For saliva, centrifuge to remove debris.
-
Deproteinization: Add trichloroacetic acid (TCA) to the sample to a final concentration of 1M to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
4.1.2. HPLC Analysis
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a potassium phosphate buffer (e.g., 15 mM, pH 6.4) or a water/acetonitrile gradient.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection:
-
Neopterin: Excitation at 353 nm, Emission at 438 nm.
-
This compound: Can be measured by its native fluorescence at similar wavelengths, though it is often quantified after oxidation to neopterin for enhanced sensitivity.
-
-
Quantification of Total Neopterin (Neopterin + this compound):
-
Inject an aliquot of the deproteinized supernatant to measure baseline neopterin.
-
To a second aliquot, add an oxidizing agent (e.g., manganese dioxide or iodine in acidic conditions) to convert all this compound to neopterin.
-
Inject the oxidized sample to measure total neopterin.
-
Calculate the concentration of this compound by subtracting the baseline neopterin concentration from the total neopterin concentration.
-
Signaling Pathways and Regulatory Mechanisms
The activity of the this compound/BH4 pathway is tightly regulated and intersects with key signaling cascades implicated in metabolic disease.
Regulation of GTP Cyclohydrolase I (GCH1)
GCH1, the rate-limiting enzyme for this compound biosynthesis, is subject to feedback regulation by BH4 and phenylalanine, mediated by the GCH1 feedback regulatory protein (GFRP).[8][9] This intricate regulation modulates the availability of pteridines in response to metabolic cues.
Future Directions and Therapeutic Implications
The growing understanding of this compound's role in metabolic disorders opens up new avenues for therapeutic intervention and biomarker development.
-
Therapeutic Targeting: Strategies aimed at restoring the BH4/BH2 ratio, either by supplementing with BH4 or by inhibiting the pathways that lead to its oxidation, could be beneficial in mitigating endothelial dysfunction and improving insulin sensitivity. Modulating the activity of GCH1 or other enzymes in the pteridine pathway may also represent a viable therapeutic approach.
-
Biomarker Development: The ratio of this compound to neopterin could serve as a more nuanced biomarker of both immune activation and oxidative stress than neopterin alone.[3] Monitoring these pteridines in plasma or urine may aid in the early diagnosis of metabolic complications and in assessing the efficacy of therapeutic interventions.
Conclusion
This compound is more than a mere intermediate in BH4 synthesis or a precursor to an immune marker. It is a key molecule that reflects the inflammatory and oxidative state underlying metabolic disorders. Its intricate involvement in endothelial function, insulin sensitivity, and adipose tissue biology positions it as a promising target for future research and drug development. A deeper understanding of its regulation and downstream effects will be crucial in developing novel strategies to combat the growing epidemic of metabolic disease.
References
- 1. Nitric Oxide, Oxidative Stress, and p66Shc Interplay in Diabetic Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insight into Oxidative Stress-Triggered Signaling Pathways and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of human GTP cyclohydrolase I and its regulatory protein in tetrahydrobiopterin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Transport of 7,8-Dihydroneopterin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Dihydroneopterin, a pteridine derivative synthesized by monocytes and macrophages upon immune stimulation, plays a significant role in cellular processes, including antioxidant defense. Its ability to exert intracellular effects necessitates efficient transport across the cell membrane. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport mechanisms of this compound, with a focus on the transporters involved, their kinetics, and the experimental methodologies used for their characterization. This document is intended to serve as a resource for researchers in immunology, cell biology, and drug development investigating the biological roles of this compound and its potential as a therapeutic agent or target.
Introduction
This compound is an unconjugated pteridine that is produced in significant amounts by human monocytes and macrophages when stimulated by interferon-gamma (IFN-γ). It is a metabolic precursor to neopterin and an intermediate in the biosynthesis of tetrahydrobiopterin, an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthase. Beyond its role as a biomarker of cellular immune activation, this compound has been shown to possess potent antioxidant properties, protecting cells from oxidative stress-induced damage. To perform its intracellular functions, this compound must be transported from the extracellular space across the plasma membrane. Understanding the mechanisms governing this transport is crucial for elucidating its physiological and pathophysiological roles and for the development of therapeutic strategies that modulate its intracellular concentration.
Cellular Uptake Mechanisms of this compound
Current research indicates that the cellular uptake of this compound is a carrier-mediated process primarily facilitated by nucleoside transporters. Both equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) have been implicated in the transport of this pteridine into monocytic cells.[1]
Equilibrative Nucleoside Transporters (ENTs)
Equilibrative nucleoside transporters are bidirectional, sodium-independent carriers that facilitate the transport of nucleosides down their concentration gradient. The two main isoforms involved in this compound uptake are ENT1 and ENT2.
-
ENT1 (SLC29A1): This transporter is broadly expressed and is sensitive to inhibition by nitrobenzylthioinosine (NBMPR).
-
ENT2 (SLC29A2): While also widely expressed, ENT2 has a lower affinity for NBMPR compared to ENT1. It is, however, sensitive to inhibition by dipyridamole.
Studies in the human monocytic cell line THP-1 have shown that both NBMPR and dipyridamole inhibit the uptake of this compound, suggesting the involvement of both ENT1 and ENT2 in this cell type.[1] In contrast, in U937 monocytic cells, only dipyridamole was found to inhibit uptake, indicating a predominant role for ENT2 or a combination of ENT1 and ENT2 in these cells.[1]
Concentrative Nucleoside Transporters (CNTs)
Concentrative nucleoside transporters are sodium-dependent symporters that can transport nucleosides against their concentration gradient. The involvement of CNTs in this compound uptake has been suggested by studies where uptake in human monocytes was partially inhibited by indomethacin, a known inhibitor of CNTs.[1]
Quantitative Data on Transporter Inhibition
While specific kinetic parameters (Km and Vmax) for the transport of this compound are not yet well-documented in the literature, valuable quantitative data exists for the inhibition of the involved nucleoside transporters by key pharmacological agents. This information is crucial for designing experiments to probe the transport mechanisms of this compound.
| Inhibitor | Transporter Target(s) | Cell Line/System | Inhibition Data | Reference |
| Dipyridamole | ENT1, ENT2 | Human Erythrocytes | Apparent Ki (Uridine influx): ~1-7 nM | |
| ENT1 | PK15 cells expressing hENT1 | IC50: 5.0 ± 0.9 nM | ||
| ENT2 | PK15 cells expressing hENT2 | IC50: 356 ± 13 nM | ||
| Nitrobenzylthioinosine (NBMPR) | ENT1 | PK15 cells expressing hENT1 | IC50: 0.4 ± 0.1 nM | |
| ENT2 | PK15 cells expressing hENT2 | IC50: 2.8 ± 0.3 µM | ||
| ENT1 | Nil 8 Hamster Fibroblasts | Kd: 0.29 - 1.5 nM | ||
| Indomethacin | CNTs | Human Monocytes | Qualitative Inhibition | [1] |
Signaling Pathways and Transport Logic
The uptake of this compound is a direct process mediated by membrane transporters. The following diagrams illustrate the identified transport pathways and the points of inhibition by specific pharmacological agents.
Caption: Cellular uptake pathways of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the cellular uptake and transport of this compound.
Cell Culture
5.1.1. U937 and THP-1 Monocytic Cell Lines
-
Culture Medium: RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
5.1.2. Isolation of Human Monocytes
-
Source: Peripheral blood from healthy donors.
-
Method: Mononuclear cells are isolated by density gradient centrifugation using Ficoll-Paque. Monocytes are then purified by adherence to plastic culture dishes or by magnetic-activated cell sorting (MACS) using CD14 microbeads.
This compound Uptake Assay
This protocol is adapted from general nucleoside transport assays and tailored for this compound.
5.2.1. Materials
-
Cultured monocytic cells (U937, THP-1, or primary monocytes)
-
This compound (stock solution prepared in an appropriate solvent and protected from light)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4)
-
Inhibitors: Dipyridamole, Nitrobenzylthioinosine (NBMPR), Indomethacin (stock solutions prepared in DMSO)
-
Ice-cold stop solution (e.g., HBSS with 10 mM unlabeled uridine or a high concentration of the inhibitor)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
HPLC system with a fluorescence detector
-
Microcentrifuge tubes
-
Multi-well plates (e.g., 24-well)
5.2.2. Experimental Workflow
Caption: Experimental workflow for this compound uptake assay.
5.2.3. Detailed Procedure
-
Cell Seeding: Seed cells (e.g., 5 x 10^5 cells/well) in a 24-well plate and allow them to adhere (if applicable) or settle.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed transport buffer.
-
Pre-incubation: Add transport buffer containing the desired concentration of inhibitor (or vehicle control) to each well and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add this compound to each well to achieve the final desired concentration. Start a timer immediately.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes). For kinetic studies, vary the concentration of this compound.
-
Uptake Termination: To stop the transport, rapidly aspirate the uptake solution and add 1 mL of ice-cold stop solution to each well.
-
Washing: Immediately aspirate the stop solution and wash the cells three times with ice-cold transport buffer to remove any remaining extracellular this compound.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation.
-
Sample Collection: Collect the cell lysates into microcentrifuge tubes.
-
Protein Quantification: Use a small aliquot of the lysate to determine the total protein concentration using a standard method (e.g., BCA assay) for normalization.
-
HPLC Analysis: Analyze the remaining lysate for intracellular this compound concentration using a validated HPLC method with fluorescence detection. Due to the low native fluorescence of this compound, an oxidation step to convert it to the highly fluorescent neopterin may be required for sensitive detection.
HPLC Analysis of this compound
-
Principle: Separation of pteridines by reverse-phase high-performance liquid chromatography followed by sensitive detection.
-
Sample Preparation: Cell lysates may require protein precipitation (e.g., with acetonitrile) followed by centrifugation before injection.
-
Oxidation (optional but recommended for high sensitivity): To measure total neopterin (neopterin + this compound), samples can be oxidized using an acidic iodine solution or manganese dioxide. The concentration of this compound is then calculated by subtracting the neopterin concentration in a non-oxidized sample from the total neopterin concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase consists of a phosphate or acetate buffer with a small percentage of an organic modifier like methanol or acetonitrile.
-
Detection: Fluorescence detection with excitation at ~353 nm and emission at ~438 nm (for neopterin).
-
-
Quantification: A standard curve of known concentrations of this compound (and neopterin if applicable) is used to quantify the amount in the samples.
Conclusion
The cellular uptake of this compound in monocytic cells is a complex process mediated by multiple nucleoside transporters, including members of the ENT and CNT families. The differential involvement of these transporters in various cell types highlights the cell-specific nature of this transport. While the key transporters and their inhibitors have been identified, further research is needed to fully elucidate the transport kinetics (Km and Vmax) of this compound itself. The experimental protocols outlined in this guide provide a framework for conducting detailed investigations into the cellular transport of this important immunomodulatory and antioxidant molecule. A thorough understanding of these mechanisms will be instrumental in advancing our knowledge of its biological functions and in exploring its therapeutic potential.
References
An In-depth Technical Guide to the Core Enzymes of 7,8-Dihydroneopterin Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dihydroneopterin is a pivotal intermediate in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. The metabolism of this compound is orchestrated by a series of enzymes, the dysfunction of which can lead to severe neurological and metabolic disorders. This technical guide provides a comprehensive overview of the core enzymes involved in this pathway: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR), with additional focus on the role of dihydrofolate reductase (DHFR) in a salvage pathway. This document details their biochemical functions, presents quantitative data, outlines experimental protocols for their activity assessment, and provides visual representations of the metabolic pathways and experimental workflows.
Core Enzymes and Metabolic Pathways
The de novo biosynthesis of BH4 from guanosine triphosphate (GTP) is a three-step enzymatic cascade.[1]
-
GTP Cyclohydrolase I (GCH1): This enzyme catalyzes the first and rate-limiting step, the conversion of GTP to this compound triphosphate (DHNTP).[2][3][4]
-
6-Pyruvoyltetrahydropterin Synthase (PTPS): PTPS then converts DHNTP to 6-pyruvoyltetrahydropterin (PTP).[5][6]
-
Sepiapterin Reductase (SPR): Finally, SPR catalyzes the two-step reduction of PTP to BH4.[7][8]
In addition to the de novo pathway, a salvage pathway exists that can generate BH4 from sepiapterin, a metabolic intermediate. This pathway involves the action of SPR to convert sepiapterin to 7,8-dihydrobiopterin (BH2), which is then reduced to BH4 by dihydrofolate reductase (DHFR).[1][9]
Metabolic Pathway Diagram
Caption: De Novo and Salvage Pathways of Tetrahydrobiopterin (BH4) Biosynthesis.
Quantitative Data of Key Enzymes
The kinetic parameters of the core enzymes in this compound metabolism are crucial for understanding their efficiency and regulation. The following tables summarize key quantitative data from various sources.
| Enzyme | Organism | Substrate | Km (µM) | Vmax | Source |
| GTP Cyclohydrolase I | Nocardia sp. | GTP | 6.5 | - | [7] |
| Escherichia coli | GTP | 0.02 | - | [10] | |
| Rat (Liver) | GTP | 30 | 45 nmol/min/mg protein | [11] | |
| 6-Pyruvoyltetrahydropterin Synthase | Human (Pituitary) | This compound Triphosphate | 10 | - | [12][13] |
| Human (Liver) | This compound Triphosphate | 10 | - | [14] | |
| Sepiapterin Reductase | Rat (Erythrocytes) | Sepiapterin | 15.4 | 21.7 µmol/min/mg | [15] |
| Rat (Erythrocytes) | NADPH | 1.7 | 21.7 µmol/min/mg | [15] | |
| Drosophila melanogaster | Sepiapterin | 75.4 | - | [16] | |
| Drosophila melanogaster | NADPH | 14 | - | [16] | |
| Human (recombinant) | Sepiapterin | 25.4 | - | [17] | |
| Mouse (recombinant) | Sepiapterin | 44.2 | - | [17] | |
| Dihydrofolate Reductase | Rabbit (Brain) | 7,8-Dihydrobiopterin | - | - | [2] |
Experimental Protocols
Accurate measurement of enzyme activity is fundamental for studying this compound metabolism. The following are detailed methodologies for the key enzymes.
Experimental Workflow Diagram
Caption: General Workflow for Enzyme Activity Assays.
GTP Cyclohydrolase I (GCH1) Activity Assay
This assay measures the formation of this compound triphosphate (DHNTP), which is subsequently oxidized to neopterin for quantification by HPLC with fluorescence detection.
1. Lysate Preparation:
-
Homogenize tissue samples or freeze-thaw cell pellets in lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.8, 0.3 M KCl, 2.5 mM EDTA, 10% glycerol, and protease inhibitors).[7][8]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris.[8]
-
Collect the supernatant (lysate) for the assay and determine the protein concentration.
2. Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell or tissue lysate with a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 50 mM KCl, 2.5 mM EDTA, and 10% glycerol.[8]
-
Initiate the reaction by adding GTP to a final concentration of 500 µM.[7]
-
Incubate the reaction mixture in the dark at 37°C for 60 minutes.[7]
3. Sample Processing:
-
Terminate the reaction by adding an acidic iodine solution (1% I2 and 2% KI in 1 N HCl).[8]
-
Incubate at room temperature for 15 minutes in the dark to oxidize DHNTP to neopterin triphosphate.[8]
-
Centrifuge to remove precipitated protein.[8]
-
Reduce excess iodine by adding 2.0% ascorbic acid.[8]
-
Neutralize the sample with 1 N NaOH and add alkaline phosphatase (10 U) to dephosphorylate neopterin triphosphate.[8]
-
Incubate at 37°C for 45 minutes.[8]
4. Quantification:
-
Analyze the samples by reverse-phase HPLC with fluorescence detection (excitation: 350 nm, emission: 440 nm).[11]
-
Quantify neopterin by comparing the peak area to a standard curve.
6-Pyruvoyltetrahydropterin Synthase (PTPS) Activity Assay
This assay measures the formation of 6-pyruvoyltetrahydropterin (PTP), which is often coupled to its reduction to a more stable product for quantification.
1. Reagents and Substrate:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM dithiothreitol (DTE).
-
The substrate, this compound triphosphate (DHNTP), can be synthesized chemically or enzymatically.[12]
2. Enzyme Reaction:
-
The assay is typically a coupled reaction. Combine the cell or tissue lysate with the reaction buffer, NADPH, and a source of sepiapterin reductase.
-
Initiate the reaction by adding DHNTP.
-
Incubate at 37°C. The PTP formed by PTPS is immediately reduced by SPR to a tetrahydropterin product.
3. Sample Processing and Quantification:
-
Terminate the reaction with an acidic solution (e.g., 1 M HCl) containing iodine to oxidize the tetrahydropterin product to a stable, fluorescent pterin (e.g., biopterin).
-
After incubation, reduce excess iodine with ascorbic acid.
-
Analyze the sample by reverse-phase HPLC with fluorescence detection to quantify the oxidized pterin product.
Sepiapterin Reductase (SPR) Activity Assay
This assay measures the NADPH-dependent reduction of sepiapterin to 7,8-dihydrobiopterin (BH2).
1. Lysate Preparation:
-
Prepare cell or tissue lysates as described for the GCH1 assay.
2. Enzyme Reaction:
-
Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 6.4), 0.25 mM NADPH, and the cell or tissue lysate.
-
Initiate the reaction by adding sepiapterin to a final concentration of 0.125 mM.[5]
-
Incubate the reaction mixture at 37°C for 30-120 minutes in the dark.[5]
3. Sample Processing:
-
Stop the reaction by adding an acidic iodine solution to oxidize the BH2 product to biopterin.[5]
-
Incubate for 10 minutes in the dark.[5]
-
Centrifuge to remove precipitated proteins.[5]
4. Quantification:
-
Analyze the supernatant by reverse-phase HPLC with fluorescence detection to quantify the amount of biopterin formed.
Conclusion
The enzymes GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase are central to the metabolism of this compound and the biosynthesis of the critical cofactor tetrahydrobiopterin. Understanding their biochemical properties and having robust methods for assessing their activity are essential for research into the pathophysiology of related metabolic disorders and for the development of novel therapeutic strategies. The information and protocols provided in this guide offer a solid foundation for scientists and researchers working in this important field.
References
- 1. Crystal structure of this compound triphosphate epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Purification and characterization of 6-pyruvoyl-tetrahydropterin synthase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]
- 6. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of biopterin from dihydroneopterin triphosphate by rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Synthesis of enzymatically active D-7,8-dihydroneopterin-3'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound triphosphate - Wikipedia [en.wikipedia.org]
- 15. Three-dimensional structure of 6-pyruvoyl tetrahydropterin synthase, an enzyme involved in tetrahydrobiopterin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Response of 6-pyruvoyl-tetrahydropterin synthase deficiency to tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mutations in the Sepiapterin Reductase Gene Cause a Novel Tetrahydrobiopterin-Dependent Monoamine-Neurotransmitter Deficiency without Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
7,8-Dihydroneopterin Triphosphate (DHNTP): A Technical Guide on its Core Function and Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Dihydroneopterin triphosphate (DHNTP) is a pivotal, yet transient, intermediate metabolite in the de novo biosynthetic pathway of pteridines. Its primary biological significance lies in its role as the direct precursor to 6-pyruvoyltetrahydropterin, positioning it as an essential molecule in the synthesis of tetrahydrobiopterin (BH4). BH4 is an indispensable cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases, making the synthesis and conversion of DHNTP critical for neurotransmitter production, phenylalanine metabolism, and cardiovascular homeostasis. This guide provides an in-depth examination of the synthesis of DHNTP from guanosine triphosphate (GTP) by GTP cyclohydrolase I, its subsequent enzymatic conversion, and its broader role in cellular metabolism. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for professionals in the field.
Synthesis of this compound Triphosphate (DHNTP)
The synthesis of DHNTP is the first and rate-limiting step in the biosynthesis of all pteridines, including tetrahydrobiopterin and folate.[1][2] This complex enzymatic reaction is catalyzed by GTP Cyclohydrolase I (GTPCH-I).
Reaction: Guanosine Triphosphate (GTP) → this compound Triphosphate (DHNTP) + Formate
The enzyme GTPCH-I, typically a homodecameric protein, utilizes a zinc ion at its active site.[3] The reaction mechanism involves the hydrolytic opening of the imidazole ring of the guanine base in GTP, followed by an Amadori rearrangement of the ribose side chain and subsequent cyclization to form the dihydropyrazine ring of DHNTP.[1][4][5] This intricate transformation ensures the committed entry of GTP into the pteridine synthesis pathway.
Caption: The enzymatic conversion of GTP to DHNTP by GTP Cyclohydrolase I.
Function of DHNTP: A Key Intermediate in Tetrahydrobiopterin (BH4) Biosynthesis
DHNTP itself is not a terminal functional molecule; its critical importance stems from its position as an intermediate in the de novo synthesis of tetrahydrobiopterin (BH4).[6][7][8] The pathway proceeds through a series of enzymatic steps following the formation of DHNTP.
-
Conversion to 6-Pyruvoyltetrahydropterin (PTP): DHNTP is immediately acted upon by the enzyme 6-pyruvoyltetrahydropterin synthase (PTPS) .[9][10] This enzyme catalyzes the elimination of the triphosphate group from DHNTP and other intramolecular rearrangements to form 6-pyruvoyltetrahydropterin.[10] Mutations in the PTS gene that encodes this enzyme are the most common cause of BH4 deficiency, a condition that can lead to hyperphenylalaninemia and severe neurological dysfunction due to impaired neurotransmitter synthesis.[11][12][13]
-
Formation of Tetrahydrobiopterin (BH4): The final steps of the pathway are catalyzed by Sepiapterin Reductase (SR) . This enzyme performs one or two NADPH-dependent reductions to convert 6-pyruvoyltetrahydropterin into the biologically active cofactor, BH4.[14][15]
BH4 is essential for the function of phenylalanine hydroxylase (metabolizing phenylalanine), tyrosine hydroxylase, and tryptophan hydroxylase (rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively), as well as nitric oxide synthases (producing the signaling molecule nitric oxide).[7]
Caption: The de novo biosynthetic pathway of Tetrahydrobiopterin (BH4) from GTP.
Quantitative Data
Quantitative analysis of pteridine pathway intermediates is crucial for understanding metabolic flux and the impact of genetic defects or pharmacological interventions. The data below is compiled from various studies, though reaction conditions can vary.
| Enzyme | Substrate | Organism | Km | Specific Activity | Reference |
| GTP Cyclohydrolase I | GTP | Nocardia sp. | 10-110 µM | 1 nmol/h (unit definition) | [16] |
| GTP Cyclohydrolase I | GTP | Human (recomb.) | 100 µM | Measured by H₂NTP accumulation (A₃₄₀) | [17] |
| 6-Pyruvoyltetrahydropterin Synthase | DHNTP | E. coli | N/A | N/A | Kinetic data not specified in abstracts. |
Experimental Protocols
GTP Cyclohydrolase I (GTPCH-I) Enzyme Assay
This protocol is based on the principle of quantifying the product, DHNTP, after the enzymatic reaction. Since DHNTP is unstable, it is often oxidized to the stable, fluorescent molecule neopterin for easier detection by HPLC.[16][18]
Methodology:
-
Enzyme Preparation:
-
Prepare a crude cell extract or use purified GTPCH-I enzyme. If using extracts, pass through a desalting spin column to remove small molecules like endogenous pteridines.[19]
-
-
Reaction Mixture:
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60 minutes in complete darkness, as pteridines are light-sensitive.[16]
-
-
Reaction Termination and Oxidation:
-
Stop the reaction by adding 0.1 mL of an acidic iodine solution (e.g., 1% I₂ and 2% KI in 1 N HCl).[16]
-
Incubate in the dark for an additional 60 minutes. This step oxidizes the DHNTP product to neopterin triphosphate.
-
-
Decolorization and Dephosphorylation:
-
Quantification:
-
Centrifuge the sample to pellet any precipitate.
-
Inject the supernatant into a reverse-phase HPLC system equipped with a fluorescence detector.
-
Quantify neopterin by comparing the peak area to a standard curve of known neopterin concentrations.
-
Caption: General experimental workflow for the GTP Cyclohydrolase I enzyme assay.
Conclusion
This compound triphosphate stands as a cornerstone of pteridine metabolism. While its existence is transient, its role is non-negotiable. The synthesis of DHNTP by GTP Cyclohydrolase I is the committed step for producing the vital cofactor tetrahydrobiopterin. Consequently, the enzymes responsible for the synthesis (GTPCH-I) and consumption (PTPS) of DHNTP represent critical nodes for physiological regulation and are of significant interest in the context of genetic metabolic disorders and drug development. The methodologies and pathways detailed in this guide provide a foundational understanding for researchers aiming to explore this essential metabolic axis.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of pteridines. Reaction mechanism of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound triphosphate - Wikipedia [en.wikipedia.org]
- 7. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. PTS gene: MedlinePlus Genetics [medlineplus.gov]
- 10. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. PTS 6-pyruvoyltetrahydropterin synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. metabolicsupportuk.org [metabolicsupportuk.org]
- 14. Sepiapterin reductase - Wikipedia [en.wikipedia.org]
- 15. SPR gene: MedlinePlus Genetics [medlineplus.gov]
- 16. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validating the GTP-cyclohydrolase 1-feedback regulatory complex as a therapeutic target using biophysical and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GTP Cyclohydrolase 1 Activity Assays [bio-protocol.org]
- 19. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]
The Double-Edged Sword: 7,8-Dihydroneopterin's Role in Neurodegenerative Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation and oxidative stress are increasingly recognized as central pillars in the pathophysiology of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. Within this complex interplay, the pteridine molecule 7,8-dihydroneopterin (BH2) has emerged as a critical, yet often overlooked, player. While its oxidized form, neopterin, is a well-established biomarker of cellular immune activation, recent evidence suggests that the reduced form, this compound, is not merely a precursor but an active mediator in the processes leading to neuronal damage and death. This technical guide provides a comprehensive overview of the current understanding of this compound's role in neurodegeneration, with a focus on its biochemical pathways, experimental evidence, and potential as a therapeutic target.
Biochemical Context: The Pteridine Pathway
This compound is a key intermediate in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes, including nitric oxide synthase (NOS) and aromatic amino acid hydroxylases involved in neurotransmitter synthesis. The synthesis of this compound begins with guanosine triphosphate (GTP) and is catalyzed by GTP cyclohydrolase I (GTPCH-I). From this compound triphosphate, the pathway can diverge. In most cells, 6-pyruvoyltetrahydropterin synthase (PTPS) and sepiapterin reductase (SR) convert it to BH4. However, in primate macrophages and monocytes, interferon-γ stimulation leads to a significant upregulation of GTPCH-I without a corresponding increase in PTPS activity. This results in the accumulation and subsequent dephosphorylation of this compound triphosphate to this compound.[1]
Figure 1: Simplified overview of the pteridine biosynthetic pathway.
The Pro-Apoptotic Role of this compound in Neuronal Cells
While neopterin is largely considered biologically inert, its reduced precursor, this compound, has been shown to induce apoptosis in a dose-dependent manner in various cell types, including neurons and astrocytes.[2] This pro-apoptotic activity is a critical aspect of its contribution to neurodegenerative processes.
Quantitative Data on this compound-Induced Apoptosis
The following table summarizes the available quantitative data on the apoptotic effects of this compound on different cell lines.
| Cell Line | Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| U373MG | Human Astrocytoma | 0.1 - 5 mM | 2 and 5 days | Significant cell growth inhibition and apoptosis at ≥ 0.5 mM. | [3] |
| SK-N-SH | Human Neuroblastoma | Not specified | 5 days | Dose-dependent induction of apoptosis. | [2] |
| L2 | Rat Alveolar Epithelial | 1 - 1000 µM | 24 hours | Significant increase in apoptotic cells. | [4] |
| Jurkat | Human T-lymphocyte | 5 mM | 24 hours | Bimodal kinetics of apoptosis with peaks at 5.5 and 24 hours. | [5] |
Signaling Pathways in this compound-Mediated Neurodegeneration
The neurotoxic effects of this compound are believed to be mediated primarily through the induction of oxidative stress and the subsequent activation of apoptotic pathways. A key player in this process is the enhancement of inducible nitric oxide synthase (iNOS) expression.
Figure 2: Signaling pathway of this compound-induced neuronal apoptosis.
Experimental Protocols
Measurement of this compound in Cerebrospinal Fluid (CSF)
Principle: This protocol describes the quantitative analysis of this compound in human CSF using high-performance liquid chromatography (HPLC) with coupled electrochemical and fluorescence detection. Due to the instability of this compound, strict precautions to prevent oxidation are necessary.
Materials:
-
CSF samples collected in polypropylene tubes and immediately frozen at -80°C.
-
HPLC system with a C18 reverse-phase column.
-
Coulometric electrochemical detector.
-
Fluorescence detector.
-
This compound standard.
-
Dithioerythritol (DTE) or dithiothreitol (DTT) as an antioxidant.
-
Perchloric acid.
-
Mobile phase: Phosphate buffer with an ion-pairing agent.
Procedure:
-
Thaw CSF samples on ice in the dark.
-
To 200 µL of CSF, add 20 µL of a freshly prepared solution of 10 mg/mL DTE in water.
-
Deproteinize the sample by adding 20 µL of 2 M perchloric acid.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Inject 50 µL of the supernatant into the HPLC system.
-
Separation is achieved on a C18 column with a phosphate buffer mobile phase containing an ion-pairing reagent.
-
Detection is performed first by a coulometric electrochemical detector and then by a fluorescence detector (excitation ~350 nm, emission ~450 nm).
-
Quantification is based on the peak area compared to a standard curve of this compound prepared in an artificial CSF matrix.
Assessment of this compound-Induced Apoptosis in Neuronal Cell Culture
Principle: This protocol outlines a method to assess apoptosis in a neuronal cell line (e.g., SK-N-SH) following treatment with this compound using Annexin V/Propidium Iodide (PI) staining and flow cytometry.
Materials:
-
Neuronal cell line (e.g., SK-N-SH).
-
Cell culture medium and supplements.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Plate neuronal cells in 6-well plates and allow them to adhere overnight.
-
Prepare fresh solutions of this compound in a cell culture medium at various concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 mM).
-
Replace the medium in the wells with the this compound-containing medium or control medium.
-
Incubate the cells for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
Figure 3: Experimental workflow for CSF this compound measurement.
Discussion and Future Directions
The evidence presented underscores the significant, and likely underappreciated, role of this compound in the neurodegenerative processes. Its ability to induce apoptosis in neuronal cells, mediated by oxidative stress and iNOS activation, positions it as a key effector molecule in the context of neuroinflammation. While its oxidized and more stable counterpart, neopterin, has been extensively studied as a biomarker, future research should focus on developing robust and routine methods for the direct quantification of this compound in clinical samples. This will be crucial for elucidating its precise contribution to the pathology of various neurodegenerative diseases.
Furthermore, the signaling pathways initiated by this compound present novel targets for therapeutic intervention. Strategies aimed at inhibiting its synthesis, neutralizing its pro-oxidant effects, or blocking its downstream apoptotic signaling could offer new avenues for the development of neuroprotective therapies. A deeper understanding of the regulation of the pteridine pathway in the central nervous system will be paramount in translating these findings into effective treatments for patients suffering from these devastating disorders.
References
- 1. alzint.org [alzint.org]
- 2. Inflammation marker this compound induces apoptosis of neurons and glial cells: a potential contribution to neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by this compound: involvement of radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced apoptosis in Jurkat T lymphocytes: a comparison with anti-Fas- and hydrogen peroxide-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 7,8-Dihydroneopterin in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the quantification of 7,8-Dihydroneopterin in biological samples, such as plasma and serum, using reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection. Due to the inherent instability and lack of native fluorescence of this compound, the method involves an oxidation step to convert it to the stable and highly fluorescent molecule, neopterin. The total neopterin concentration, representing the sum of endogenous neopterin and this compound, is measured. The concentration of this compound is subsequently determined by subtracting the concentration of neopterin in an unoxidized sample. This method is crucial for researchers, scientists, and drug development professionals studying inflammatory and oxidative stress pathways where this compound is a key biomarker.
Introduction
This compound is a pteridine compound synthesized from guanosine triphosphate (GTP) by the enzyme GTP cyclohydrolase I.[1] It serves as a precursor in the biosynthesis of tetrahydrobiopterin (BH4) and folate.[2][3] Produced primarily by monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), this compound is a sensitive marker of cellular immune activation.[4] Furthermore, it is a potent antioxidant that can be oxidized to neopterin.[1][4] The ratio of this compound to neopterin can serve as an indicator of oxidative stress.[4] Given its biological significance, accurate quantification of this compound in biological matrices is essential for clinical and research applications.
This application note details a robust and sensitive HPLC method for the indirect quantification of this compound.
Signaling Pathway
The biosynthesis of this compound is initiated from GTP and is a key branch point in the pteridine metabolic pathway, leading to the formation of essential cofactors.
Caption: Biosynthesis pathway of this compound from GTP.
Experimental Protocol
This protocol is designed for the analysis of this compound in human plasma or serum.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Neopterin standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH2PO4)
-
Sodium phosphate dibasic (Na2HPO4)
-
Trichloroacetic acid (TCA)
-
Iodine
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
Sample Preparation
1. Measurement of Neopterin (Unoxidized Sample)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 100 µL of 100% acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial for HPLC analysis.
2. Measurement of Total Neopterin (Oxidized Sample)
-
Prepare an acidic iodine solution: 5.4% (w/v) iodine and 10.8% (w/v) potassium iodide in 1 M HCl. Note: This solution should be prepared fresh.
-
To a separate 100 µL aliquot of the same plasma or serum sample, add the acidic iodine solution.
-
Incubate in the dark at room temperature for 30 minutes to allow for the complete oxidation of this compound to neopterin.
-
Proceed with protein precipitation by adding acetonitrile as described in the unoxidized sample preparation (steps 1.1-1.4).
HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 15 mM Potassium Phosphate Buffer (pH 6.4) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Fluorescence Detector | Excitation: 353 nm, Emission: 438 nm |
| Run Time | Approximately 10 minutes |
Calibration
-
Prepare stock solutions of neopterin in 0.1 M NaOH.
-
Create a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 nmol/L.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
Data Analysis
-
Quantify the concentration of neopterin in the unoxidized sample using the calibration curve.
-
Quantify the concentration of total neopterin in the oxidized sample using the same calibration curve.
-
Calculate the concentration of this compound using the following formula:
[this compound] = [Total Neopterin] - [Neopterin]
Experimental Workflow
The following diagram illustrates the workflow for the quantification of this compound.
Caption: Workflow for this compound quantification.
Quantitative Data Summary
The following table presents representative data for the concentration of neopterin and this compound in the serum of healthy individuals and patients with periodontitis.
| Analyte | Healthy Control (nmol/L) | Periodontitis Patients (nmol/L) |
| Neopterin | 5.8 ± 2.1 | 9.5 ± 3.4 |
| This compound | 10.2 ± 4.5 | 15.7 ± 6.8 |
| Total Neopterin | 16.0 ± 6.3 | 25.2 ± 9.1 |
Data are presented as mean ± standard deviation and are illustrative.
Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 nmol/L |
| Limit of Quantification (LOQ) | 1.5 nmol/L |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery | 92 - 105% |
Conclusion
The described HPLC method with fluorescence detection provides a reliable and sensitive approach for the indirect quantification of this compound in biological samples. The protocol involves a straightforward sample preparation with an oxidation step, followed by a rapid and robust chromatographic separation. This application note serves as a comprehensive guide for researchers and clinicians interested in studying the role of this compound in various physiological and pathological processes.
References
Measuring 7,8-Dihydroneopterin in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dihydroneopterin (7,8-DHN) is a pteridine compound that serves as a crucial biomarker for the activation of the cellular immune system. It is the initial product synthesized from guanosine triphosphate (GTP) by the enzyme GTP-cyclohydrolase I, which is strongly induced by interferon-gamma (IFN-γ).[1] As the direct, non-oxidized product of this pathway, 7,8-DHN is a more immediate indicator of immune activation than its stable oxidation product, neopterin.[1] The ratio of 7,8-DHN to neopterin can provide valuable insights into the balance between immune activation and oxidative stress.[2] However, the inherent instability and lower native fluorescence of 7,8-DHN present analytical challenges.[3]
This document provides detailed application notes and protocols for the accurate measurement of this compound in various biological samples, including plasma, serum, urine, and cerebrospinal fluid (CSF). Methodologies covered include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for the measurement of total neopterin (neopterin + this compound) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct and simultaneous quantification of this compound and neopterin.
Biological Significance and Signaling Pathway
Upon stimulation by IFN-γ, macrophages and other immune cells upregulate the expression of GTP-cyclohydrolase I, the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin. In human monocytes and macrophages, the subsequent enzyme in the pathway, 6-pyruvoyltetrahydropterin synthase, is expressed at low levels. This leads to the accumulation of this compound triphosphate, which is then dephosphorylated to this compound.[4][5] 7,8-DHN is a potent antioxidant, and its subsequent oxidation to neopterin is influenced by the local oxidative environment.[1] Therefore, measuring both pterins provides a more comprehensive picture of the immune status.
Quantitative Data Summary
The following tables summarize typical concentrations of neopterin and total neopterin in various human biological fluids. It is important to note that concentrations can vary significantly based on individual health status, age, and other factors. These values should be considered as a general guide.
Table 1: Neopterin and Total Neopterin Concentrations in Human Plasma/Serum
| Analyte | Condition | Mean Concentration (nmol/L) | Reference |
| Neopterin | Healthy Adults | < 10 | [5][6] |
| Total Neopterin | Healthy Adults | ~5-15 | [6] |
| Neopterin | HIV-1 Infection (Asymptomatic) | 13.9 | [7] |
| Neopterin | AIDS without dementia | 26.0 | [7] |
Table 2: Neopterin and Total Neopterin Concentrations in Human Urine
| Analyte | Condition | Mean Concentration (µmol/mol Creatinine) | Reference |
| Neopterin | Healthy Adults | Variable, often normalized to creatinine | [8][9] |
| Total Neopterin | Healthy Adults | Variable, often normalized to creatinine | [8][9] |
| Neopterin | Industrial Workers (exposed to chemicals) | 119.86 - 908.96 | [10][11] |
| Total Neopterin | Knee Arthroplasty (pre-op) | ~150 | [2] |
| Total Neopterin | Hip Arthroplasty (pre-op) | ~100 | [2] |
Table 3: Neopterin Concentrations in Human Cerebrospinal Fluid (CSF)
| Analyte | Condition | Mean Concentration (nmol/L) | Reference |
| Neopterin | Healthy Controls | 4.2 - 5.3 | [4][7] |
| Neopterin | Viral Meningitis | 32.5 | [7] |
| Neopterin | Bacterial Meningitis | 63.0 | [7] |
| Neopterin | AIDS Dementia Complex | 65.4 | [7] |
| Neopterin | Asymptomatic HIV Infection | 13.9 | [7] |
Experimental Protocols
Important Pre-analytical Considerations:
-
Sample Collection and Handling: Due to the instability of this compound, samples should be collected on ice and protected from light to prevent its oxidation to neopterin.[3]
-
Storage: For long-term storage, samples should be kept at -80°C.[12]
Protocol 1: Measurement of Total Neopterin (7,8-DHN + Neopterin) by HPLC with Fluorescence Detection
This method involves the oxidation of 7,8-DHN to the highly fluorescent neopterin, followed by quantification using HPLC-FLD.
1. Sample Preparation (Protein Precipitation)
-
For Plasma/Serum:
-
To 100 µL of plasma or serum, add 100 µL of ice-cold 6% (w/v) trichloroacetic acid (TCA) or 200 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for the oxidation step.
-
-
For Urine:
-
Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any sediment.
-
Dilute the supernatant 1:10 with HPLC-grade water. No protein precipitation is typically required.[3]
-
-
For CSF:
-
Due to the low protein content, CSF can often be directly analyzed after centrifugation to remove any cells or debris. For some applications, a protein precipitation step as described for plasma/serum may be beneficial.
-
2. Oxidation of this compound
-
Prepare a fresh acidic iodine solution: 0.03 M iodine in 0.06 M potassium iodide.
-
To 100 µL of the prepared supernatant (or diluted urine), add 10 µL of the acidic iodine solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 10 µL of 2% (w/v) ascorbic acid solution to reduce excess iodine.
3. HPLC-FLD Analysis
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer (pH 6.4).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 353 nm and emission at 438 nm.[13]
-
Quantification: Prepare a standard curve of neopterin in the appropriate matrix (e.g., depleted serum, artificial CSF, or mobile phase for urine). Calculate the concentration of total neopterin in the samples based on the standard curve. The concentration of 7,8-DHN can be calculated by subtracting the concentration of neopterin (measured in a non-oxidized sample) from the total neopterin concentration.
Protocol 2: Direct and Simultaneous Measurement of 7,8-DHN and Neopterin by LC-MS/MS
This method allows for the direct quantification of both analytes without an oxidation step, providing a more accurate assessment of their individual concentrations.
1. Sample Preparation
-
To 50 µL of sample (plasma, serum, urine, or CSF), add 10 µL of an internal standard solution (e.g., stable isotope-labeled neopterin).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 2% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 2% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions (example):
-
This compound: Q1: 256.1 -> Q3: 194.1
-
Neopterin: Q1: 254.1 -> Q3: 192.1
-
Internal Standard (e.g., ¹³C₆-Neopterin): Q1: 260.1 -> Q3: 198.1
-
Note: These transitions should be optimized for the specific instrument used.
-
-
Quantification: Create standard curves for both this compound and neopterin using the internal standard for normalization.
Method Validation
All analytical methods for the quantification of this compound should be validated according to ICH guidelines to ensure reliability and accuracy. Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. It is essential to perform thorough method validation before implementing these protocols for routine analysis.
References
- 1. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary neopterin and total neopterin measurements allow monitoring of oxidative stress and inflammation levels of knee and hip arthroplasty patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? [mdpi.com]
- 4. Cerebrospinal fluid neopterin: an informative biomarker of central nervous system immune activation in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neopterin: A Promising Candidate Biomarker for Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cerebrospinal fluid neopterin concentrations in central nervous system infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary neopterin concentrations vs total neopterins for clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
7,8-Dihydroneopterin: A Key Biomarker in Inflammatory Diseases - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dihydroneopterin is a pteridine molecule synthesized from guanosine triphosphate (GTP) and serves as a crucial indicator of cellular immune activation, particularly of the Th1-type immune response. In humans, the production of this compound is predominantly carried out by monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ).[1] As a direct product of the activated cellular immune system, its levels, along with its stable oxidation product neopterin, are elevated in a wide array of inflammatory and infectious diseases. This makes this compound a valuable biomarker for disease activity, prognosis, and monitoring therapeutic interventions in a research and drug development setting.
This document provides detailed application notes on the role of this compound as a biomarker, quantitative data across various inflammatory conditions, and comprehensive experimental protocols for its measurement.
The Biology of this compound in Inflammation
The biosynthesis of this compound is initiated by the pro-inflammatory cytokine IFN-γ. IFN-γ, a hallmark of Th1-mediated immunity, stimulates monocytes and macrophages to upregulate the enzyme GTP cyclohydrolase I (GCH1). GCH1 is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), converting GTP to this compound triphosphate.[2] In human macrophages, the subsequent enzyme in the BH4 pathway, 6-pyruvoyltetrahydropterin synthase, is not concomitantly upregulated, leading to an accumulation of this compound triphosphate, which is then dephosphorylated to this compound.[1]
This compound is a potent antioxidant and is believed to play a protective role for macrophages within the highly oxidative environment of an inflammatory site.[1][3] It can scavenge various reactive oxygen species (ROS), and in the process, it is oxidized to the more stable molecule, neopterin. Therefore, the ratio of this compound to neopterin can provide insights into both the level of immune activation and the extent of oxidative stress.[1]
Signaling Pathways
The production of this compound is tightly regulated by pro-inflammatory signaling cascades. The following diagrams illustrate the key pathways involved.
References
- 1. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional regulation of the GTP cyclohydrolase I gene via the NF-B pathway by bacterial and viral immune stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for 7,8-Dihydroneopterin Extraction from Plasma: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the extraction of 7,8-dihydroneopterin from human plasma. This compound is a key biomarker for cellular immune activation and oxidative stress. Due to its inherent instability, accurate quantification requires specific sample handling and extraction procedures. This guide outlines two robust methods for its extraction: protein precipitation and solid-phase extraction (SPE). Furthermore, it details the necessary subsequent oxidation step to convert this compound to the stable, fluorescent compound neopterin for accurate measurement, typically as "total neopterin." These protocols are intended to provide researchers, scientists, and drug development professionals with a reliable framework for the analysis of this critical biomarker in a clinical and research setting.
Introduction
This compound is a pteridine derivative synthesized from guanosine triphosphate (GTP) by activated macrophages and monocytes upon stimulation by interferon-gamma (IFN-γ).[1] It is a precursor to neopterin, which is formed upon the oxidation of this compound.[1][2] Elevated levels of neopterin and its reduced form, this compound, are indicative of a Th1-type immune response and are associated with various inflammatory diseases, infections, and certain cancers.
The quantification of this compound in plasma is challenging due to its rapid oxidation to neopterin. Therefore, measurement of "total neopterin" (the sum of neopterin and this compound) after a controlled oxidation step is the standard approach for assessing this compound levels.[2][3] This document provides two validated methods for the extraction of total neopterin from plasma, suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biosynthesis of this compound
The biosynthesis of this compound begins with guanosine triphosphate (GTP) and is catalyzed by a series of enzymes. Understanding this pathway is crucial for interpreting the biological significance of this compound levels.
Caption: Biosynthesis pathway of this compound from GTP.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the extraction and analysis of neopterin and this compound from plasma, as compiled from various studies.
| Parameter | Method | Value | Reference |
| Recovery | Solid-Phase Extraction (SPE) | ~90% for Neopterin | [4] |
| Protein Precipitation (Acetonitrile) | >96% Protein Removal | [5] | |
| Limit of Detection (LOD) | HPLC with Fluorescence Detection | 0.75 nmol/L for Neopterin | [4] |
| Stability of this compound in Plasma | At 37°C | Significant reduction in 6 hours | [6] |
| At 4°C and 21°C | Significant reduction in 6 hours | [6] | |
| Long-term Storage | Store at -80°C | [7] |
Experimental Protocols
I. Sample Collection and Handling
Proper sample collection and handling are critical to prevent the ex vivo oxidation of this compound.
-
Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Plasma Separation: Within one hour of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Immediately freeze the plasma samples and store them at -80°C until analysis to minimize degradation of this compound.[7] Avoid repeated freeze-thaw cycles.
II. Extraction Method 1: Protein Precipitation
This method is rapid and effective for removing the bulk of plasma proteins. Acetonitrile is recommended over trichloroacetic acid (TCA) to avoid premature oxidation of this compound.[3]
Materials:
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add three volumes of cold acetonitrile to one volume of plasma (e.g., 300 µL of acetonitrile to 100 µL of plasma).[8]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing this compound and neopterin for the oxidation step.
III. Extraction Method 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by removing more interfering substances compared to protein precipitation.
Materials:
-
SPE cartridges (e.g., C18 or propylbenzenesulfonic acid)
-
SPE manifold
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonia solution
-
Water (deionized)
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 1-2 column volumes of methanol followed by 1-2 column volumes of deionized water.
-
Sample Loading: Dilute the plasma sample 1:1 with a suitable buffer (e.g., 10mM ammonium acetate) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5-20% methanol in water) to remove unretained impurities.
-
Elution: Elute the analytes of interest using a stronger solvent. For example, a mixture of ammonia solution and acetonitrile can be used to elute pterins from a propylbenzenesulfonic acid column.[4]
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for subsequent analysis.
IV. Oxidation of this compound
To measure total neopterin, the extracted sample containing this compound must be oxidized.
Materials:
-
Acidic iodine solution (e.g., 5.4% I₂ and 10.8% KI in 1 M HCl) or other oxidizing agents like ferric nitrate.[3][4]
-
Ascorbic acid solution (to stop the reaction)
Protocol:
-
To the supernatant from the protein precipitation step or the reconstituted extract from SPE, add the acidic iodine solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes) to allow for complete oxidation of this compound to neopterin.
-
Stop the oxidation reaction by adding an ascorbic acid solution.
-
The sample is now ready for analysis by HPLC or LC-MS/MS.
Experimental Workflow Diagrams
Caption: Workflow for this compound extraction using protein precipitation.
Caption: Workflow for this compound extraction using solid-phase extraction.
Conclusion
The accurate measurement of this compound in plasma is essential for its use as a biomarker in various pathological conditions. The protocols detailed in this application note provide a comprehensive guide for the reliable extraction of this compound, taking into account its inherent instability. Both protein precipitation and solid-phase extraction methods, when followed by a controlled oxidation step, yield samples suitable for precise quantification by modern analytical techniques. The choice of extraction method may depend on the required sample purity and the available laboratory equipment. Adherence to these protocols will enable researchers and clinicians to obtain consistent and reproducible results, furthering our understanding of the role of this compound in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis for fully oxidized neopterin in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bevital.no [bevital.no]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Fluorescence Detection of Pteridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of fluorescence-based methods for the detection and quantification of pteridine compounds, which are critical biomarkers in various physiological and pathological processes. This document details established analytical techniques, provides step-by-step experimental protocols, and summarizes key quantitative data to aid in the selection and implementation of appropriate methods for research and drug development applications.
Introduction to Pteridine Fluorescence
Pteridine derivatives play vital roles as enzyme cofactors and are involved in numerous biological pathways. Many oxidized pteridines are naturally fluorescent, a property that is leveraged for their sensitive detection. Reduced, non-fluorescent pteridines, such as tetrahydrobiopterin (BH4) and dihydrobiopterin (BH2), can be chemically oxidized to their highly fluorescent counterparts, enabling their quantification.[1][2] The intrinsic fluorescence of these compounds allows for the development of highly sensitive and specific analytical methods.
Core Analytical Strategies
The primary methods for the fluorescence detection of pteridines are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Capillary Electrophoresis (CE) with laser-induced fluorescence (LIF) detection.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This is a robust and widely used technique for the separation and quantification of pteridines in biological samples such as urine, plasma, and cerebrospinal fluid.[3][4] The method often involves a pre-column oxidation step to convert non-fluorescent reduced pteridines into their fluorescent oxidized forms.[1][2]
-
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF): This technique offers excellent separation efficiency and extremely high sensitivity, with detection limits reaching the sub-nanomolar range.[5] It is particularly advantageous when sample volume is limited.[5]
Quantitative Data Presentation
The following table summarizes the fluorescence characteristics and detection limits for several common pteridine compounds. This data is essential for selecting appropriate instrumentation and for methods development.
| Pteridine Compound | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (ΦF) | Typical Limit of Detection (LOD) | Analytical Method | Reference |
| Neopterin | 353 | 438 | 0.33 | 0.75 nmol/L | HPLC-FD | [6] |
| Biopterin | 350 | 440 | 0.85 | 80 fmol | HPLC-FD | [6][7] |
| Pterin | 348 | 425 | 0.70 | 160 fmol | HPLC-FD | [6][7] |
| Xanthopterin | 385 | 455 | - | < 25 pg | HPLC-FD | [8] |
| Isoxanthopterin | 345 | 415 | - | < 25 pg | HPLC-FD | [8] |
| Pterin-6-carboxylic acid | 360 | 450 | - | < 1 x 10⁻¹⁰ M | CE-LIF | [5][9] |
| 6MAP | 310 | 430 | 0.39 | - | - | [10] |
| DMAP | 330 | 430 | 0.48 | - | [10] |
Experimental Protocols
Protocol 1: Analysis of Total Neopterin and Biopterin in Urine by HPLC with Fluorescence Detection
This protocol describes a common method for quantifying total neopterin and biopterin in urine, which involves an oxidation step to convert all pteridine derivatives into their fluorescent, aromatic forms.
1. Materials and Reagents:
-
Manganese dioxide (MnO₂)
-
Perchloric acid (HClO₄), 0.1 M
-
Sodium phosphate buffer (50 mM, pH 6.2)
-
Methanol, HPLC grade
-
Neopterin and Biopterin standards
-
C18 reverse-phase HPLC column (e.g., 25 cm x 4.6 mm, 5 µm particle size)
-
HPLC system with a fluorescence detector
2. Sample Preparation and Oxidation:
-
Centrifuge urine samples to remove any particulate matter.
-
To 1 mL of the urine supernatant, add 100 µL of 1 M HClO₄ to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the clear supernatant to a new tube.
-
Add approximately 5 mg of MnO₂ to the supernatant.
-
Vortex vigorously for 30 seconds to oxidize the reduced pteridines.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the MnO₂.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. HPLC Conditions:
-
Mobile Phase: 50 mM sodium phosphate buffer (pH 6.2) / Methanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Fluorescence Detection:
-
Neopterin: Excitation at 353 nm, Emission at 438 nm
-
Biopterin: Excitation at 350 nm, Emission at 440 nm
-
4. Analysis:
-
Prepare a calibration curve using a series of neopterin and biopterin standards treated with the same oxidation procedure as the samples.
-
Inject the prepared samples and standards onto the HPLC system.
-
Identify and quantify the pteridines in the samples by comparing their retention times and peak areas to those of the standards.
Protocol 2: Pteridine Analysis in Urine by Capillary Electrophoresis with Laser-Induced Fluorescence Detection
This protocol provides a method for the highly sensitive analysis of pteridines in urine using CE-LIF.[5]
1. Materials and Reagents:
-
Tris-Borate-EDTA (TBE) buffer (e.g., 0.1 M Tris, 0.1 M Borate, 2 mM EDTA, pH 8.75)
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrochloric acid (HCl), 0.1 M
-
Pteridine standards
-
Fused-silica capillary (e.g., 60 cm total length, 50 µm i.d.)
-
Capillary electrophoresis system with a laser-induced fluorescence detector (e.g., He-Cd laser with excitation at 325 nm)
2. Capillary Preparation and Conditioning:
-
Flush a new capillary with 0.1 M NaOH for 10 minutes.
-
Rinse with deionized water for 5 minutes.
-
Flush with 0.1 M HCl for 10 minutes.
-
Rinse with deionized water for 5 minutes.
-
Finally, equilibrate the capillary with the running buffer (TBE) for at least 15 minutes.
3. Sample Preparation:
-
Urine samples are typically diluted with the running buffer. A 1:10 dilution is a good starting point.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
If necessary, an oxidation step similar to the HPLC protocol can be included to measure total pteridines.
4. CE-LIF Conditions:
-
Running Buffer: 0.1 M Tris-0.1 M Borate-2 mM EDTA buffer (pH 8.75)[11]
-
Capillary: 60 cm fused-silica capillary (50 µm i.d., 35 cm effective length)[11]
-
Separation Voltage: 25 kV
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: Laser-induced fluorescence with excitation at 325 nm and emission collected through a 420 nm long-pass filter.
5. Analysis:
-
Prepare a calibration curve with pteridine standards.
-
Inject the prepared samples and standards.
-
Identify and quantify the pteridines based on their migration times and peak areas relative to the standards.
Visualizations
Pteridine Biosynthesis Pathway
The following diagram illustrates the core pteridine biosynthesis pathway, which starts from guanosine triphosphate (GTP) and branches to produce various pteridine compounds.[1][12]
Caption: Simplified pteridine biosynthesis pathway in insects.
Experimental Workflow for HPLC-FD Analysis
This diagram outlines the major steps involved in the analysis of pteridines in a biological sample using HPLC with fluorescence detection.
Caption: General workflow for pteridine analysis by HPLC-FD.
Logical Relationship of Pteridine Oxidation for Fluorescence Detection
This diagram illustrates the principle of oxidizing non-fluorescent reduced pteridines to their fluorescent oxidized forms for detection.
Caption: Oxidation of pteridines for fluorescence detection.
References
- 1. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pteridine analysis in urine by capillary electrophoresis using laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 7,8-Dihydroneopterin as an Indicator of Macrophage Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 7,8-dihydroneopterin as a robust biomarker for macrophage activation. This document outlines the underlying biochemical principles, detailed experimental protocols for in vitro studies, and data interpretation guidelines.
Introduction
Macrophages, key players in the innate immune system, adopt distinct functional phenotypes in response to microenvironmental stimuli. Classically activated (M1) macrophages, typically triggered by interferon-gamma (IFN-γ) and microbial components like lipopolysaccharide (LPS), orchestrate pro-inflammatory responses. A hallmark of this activation is the induction of the enzyme GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). In human and primate macrophages, a relative deficiency in the subsequent enzyme, 6-pyruvoyltetrahydropterin synthase, leads to the accumulation of an intermediate, this compound triphosphate. This is then dephosphorylated to this compound, which is released from the cell.[1][2]
This compound is a chemically labile molecule and is readily oxidized to the more stable, fluorescent compound, neopterin. Historically, neopterin has been widely used as a marker of cellular immune activation.[3] However, the direct measurement of this compound, or the combined measurement of both pteridines (termed "total neopterin"), provides a more accurate and nuanced assessment of macrophage activation and the associated oxidative stress.
Principle of the Assay
The quantification of this compound as a marker of macrophage activation is based on the following principles:
-
Induction of GCH1: Pro-inflammatory stimuli, primarily IFN-γ, potently upregulate the expression and activity of GCH1 in macrophages.[2]
-
Synthesis and Release of this compound: The increased GCH1 activity leads to the synthesis and subsequent release of this compound into the extracellular environment (e.g., cell culture supernatant, plasma, urine).
-
Measurement: Due to its inherent instability and low fluorescence, this compound is often quantified indirectly. This is achieved by oxidizing it to the highly fluorescent neopterin. The "total neopterin" concentration (neopterin + this compound) is measured after an oxidation step, while the baseline neopterin is measured in an untreated sample. The concentration of this compound is then calculated by subtracting the baseline neopterin from the total neopterin. Alternatively, advanced analytical techniques like HPLC coupled with mass spectrometry can directly measure this compound.
The ratio of neopterin to this compound can serve as an indicator of the oxidative environment, as this compound is consumed in scavenging reactive oxygen species.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of this compound production upon macrophage activation and the general experimental workflow for its measurement.
Caption: Biochemical pathway of this compound synthesis in macrophages.
Caption: General experimental workflow for measuring this compound.
Applications
The measurement of this compound is a valuable tool in various research and development areas:
-
Immunology and Inflammation Research: To quantify the activation state of macrophages in response to various stimuli.
-
Drug Discovery and Development: To screen for and characterize the immunomodulatory effects of novel compounds.
-
Infectious Disease Research: To study the host immune response to pathogens that induce a strong cell-mediated immunity.
-
Autoimmune Disease Research: To monitor macrophage activation in models of autoimmune disorders.
-
Oncology: To investigate the role of tumor-associated macrophages in the tumor microenvironment.
Data Presentation
The following table provides representative data on the production of neopterin (as an indicator of this compound synthesis) by human macrophages following stimulation with IFN-γ.
| Cell Type | Stimulus | Concentration | Incubation Time (hours) | Neopterin Concentration (nmol/L) | Reference |
| Human Alveolar Macrophages | IFN-γ | 100 U/mL | 72 | ~40 | [4] |
| Human Alveolar Macrophages | IFN-γ + LPS | 100 U/mL + 1 µg/mL | 72 | ~60 | [4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-γ | 200 U/mL | 72 | >80 | [5] |
| Human Monocytes | IFN-γ | 500 U/mL | 72 | ~100 | [5] |
Note: The studies cited primarily report neopterin concentrations. As this compound is the precursor that is released and subsequently oxidized, these values serve as a strong proxy for its production.
Experimental Protocols
Protocol 1: In Vitro Activation of Human THP-1 Macrophages
This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells and their subsequent activation with IFN-γ and LPS.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Recombinant Human IFN-γ
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiation:
-
Seed THP-1 cells into 6-well plates at a density of 1 x 10⁶ cells/well in complete medium.
-
Add PMA to a final concentration of 25-100 ng/mL.
-
Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.
-
After incubation, aspirate the PMA-containing medium and wash the cells gently with warm PBS.
-
Add fresh, complete medium and rest the cells for 24 hours.
-
-
Activation:
-
Prepare activation medium containing the desired concentrations of IFN-γ (e.g., 20-100 ng/mL) and/or LPS (e.g., 10-100 ng/mL) in complete RPMI-1640.
-
Aspirate the medium from the differentiated THP-1 cells and replace it with the activation medium.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
Following incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 300 x g for 5 minutes to remove any detached cells.
-
Transfer the clarified supernatant to a new tube and store at -80°C until analysis. Protect samples from light.
-
Protocol 2: In Vitro Activation of Murine RAW 264.7 Macrophages
This protocol outlines the activation of the murine macrophage cell line RAW 264.7 with IFN-γ and LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with high glucose and L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Murine IFN-γ
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed RAW 264.7 cells into 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Activation:
-
Prepare activation medium containing the desired concentrations of IFN-γ (e.g., 10-50 ng/mL) and/or LPS (e.g., 100-1000 ng/mL) in complete DMEM.
-
Aspirate the culture medium from the cells and replace it with the activation medium.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
Follow the same procedure as described in Protocol 1, step 4.
-
Protocol 3: Measurement of this compound and Neopterin by HPLC
This protocol provides a general guideline for the analysis of pteridines in cell culture supernatants using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Principle: Neopterin is a fluorescent molecule, while this compound is not. To measure total pteridine release, this compound is oxidized to neopterin.
Materials:
-
HPLC system with a fluorescence detector
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., potassium phosphate buffer)
-
Neopterin standard
-
Oxidizing agent (e.g., acidic iodine solution or manganese dioxide)
-
Sample clarification filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Thaw frozen supernatant samples on ice, protected from light.
-
For Neopterin Measurement:
-
Deproteinate the sample by adding an equal volume of 0.1 M trichloroacetic acid (TCA) or by protein precipitation with acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
-
For Total Neopterin (Neopterin + this compound) Measurement:
-
To an aliquot of the supernatant, add the oxidizing agent according to established protocols (e.g., acidic iodine solution).
-
Incubate in the dark for a specified time to allow for complete oxidation of this compound to neopterin.
-
Stop the reaction (e.g., by adding ascorbic acid if using iodine).
-
Proceed with deproteination and filtration as described for neopterin measurement.
-
-
-
HPLC Analysis:
-
Set the fluorescence detector to an excitation wavelength of 353 nm and an emission wavelength of 438 nm.
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared samples and standards onto the HPLC system.
-
Elute isocratically and record the chromatograms.
-
-
Quantification:
-
Identify the neopterin peak based on the retention time of the neopterin standard.
-
Generate a standard curve by plotting the peak area of the neopterin standards against their concentrations.
-
Calculate the concentration of neopterin in the samples using the standard curve.
-
Calculate the concentration of this compound by subtracting the neopterin concentration (from the unoxidized sample) from the total neopterin concentration (from the oxidized sample).
-
Troubleshooting
-
Low or no this compound/neopterin signal:
-
Confirm the viability and proper differentiation of the macrophage cell line.
-
Verify the activity of the IFN-γ and LPS preparations.
-
Ensure that samples have been protected from light and stored correctly to prevent degradation of pteridines.
-
Optimize the oxidation step for complete conversion of this compound to neopterin.
-
-
High background in HPLC:
-
Ensure complete protein removal during sample preparation.
-
Use HPLC-grade solvents and freshly prepared mobile phase.
-
-
Variability between replicates:
-
Ensure accurate and consistent cell seeding densities.
-
Use precise pipetting techniques for the addition of stimuli and reagents.
-
Conclusion
The measurement of this compound provides a sensitive and specific method for quantifying macrophage activation. By following the detailed protocols and guidelines presented in these application notes, researchers can reliably incorporate this valuable biomarker into their studies of inflammation, immunology, and drug discovery. The ability to distinguish between the reduced and oxidized forms of neopterin offers deeper insights into the interplay between immune activation and oxidative stress in various physiological and pathological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immune response-associated production of neopterin. Release from macrophages primarily under control of interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of interferons beta or gamma on neopterin biosynthesis and tryptophan degradation by human alveolar macrophages in vitro: synergy with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokine induction of neopterin production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Studying 7,8-Dihydroneopterin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dihydroneopterin (7,8-DHN) is a pteridine molecule synthesized and secreted by monocytes and macrophages upon stimulation with the cytokine interferon-gamma (IFN-γ).[1][2] It is the less stable precursor of neopterin, a widely recognized clinical marker for the activation of the cellular immune system.[2][3] Beyond its role as a precursor, 7,8-DHN is a potent antioxidant, capable of scavenging lipid peroxyl radicals and protecting cells from oxidative stress-induced death.[1][3] This dual role in immune activation and redox modulation makes 7,8-DHN a compelling target for investigation in various pathological contexts, including inflammatory diseases, neurodegeneration, and cancer.[3][4] This document provides detailed experimental protocols for the study of 7,8-DHN in a cell culture setting, focusing on its quantification and functional effects.
Key Concepts & Signaling Pathways
7,8-DHN is synthesized from guanosine triphosphate (GTP) via the enzyme GTP cyclohydrolase I.[5] In immune cells like macrophages, this pathway is strongly upregulated by IFN-γ.[2] Once produced, 7,8-DHN can exert direct antioxidant effects or be oxidized to neopterin, particularly in the presence of reactive oxygen species (ROS).[3][6] Its antioxidant properties are central to its proposed function of protecting macrophages from the highly oxidizing environment of an inflammatory site.[3]
Caption: Simplified biosynthesis pathway of this compound.
Experimental Design: A Modular Approach
Studying 7,8-DHN in cell culture typically involves three main stages: stimulating its production, quantifying its concentration, and assessing its functional impact on cellular processes. The following protocols provide a comprehensive workflow.
References
- 1. Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
In Vivo Application of 7,8-Dihydroneopterin in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dihydroneopterin (7,8-DHN) is a pteridine derivative produced primarily by interferon-gamma (IFN-γ) stimulated macrophages. As the reduced form of neopterin, a well-established marker of cellular immune activation, 7,8-DHN has garnered significant interest for its diverse biological activities.[1][2][3] Extensive in vitro research has characterized 7,8-DHN as a potent antioxidant, capable of scavenging various reactive oxygen species (ROS).[2][3] However, it also exhibits pro-oxidant and pro-apoptotic activities, particularly at higher concentrations, suggesting a complex role in cellular processes.[2][4][5][6] This document provides a summary of the current understanding of 7,8-DHN's in vivo applications, drawing from the limited available data, and offers generalized protocols for its use in animal models.
Biological Activities and Therapeutic Potential
In vitro studies have demonstrated that 7,8-DHN can protect cells from oxidative damage and inhibit lipid peroxidation.[2][3] This antioxidant activity is a key rationale for exploring its therapeutic potential in diseases with an underlying inflammatory and oxidative stress component, such as neurodegenerative disorders, cardiovascular diseases, and stroke. Conversely, some studies indicate that 7,8-DHN can induce apoptosis in certain cell types, including neuronal and glial cells, potentially contributing to neurodegeneration in inflammatory conditions of the central nervous system.[4][5][6] This dual functionality underscores the importance of careful dose-response studies in any in vivo application.
Quantitative Data Summary
The available scientific literature is notably sparse regarding the therapeutic administration of this compound in animal models. Most in vivo studies have focused on measuring endogenous levels of 7,8-DHN and its oxidized form, neopterin, as biomarkers of immune activation and oxidative stress.[2] Consequently, there is a lack of established therapeutic dosages, administration routes, and treatment durations for specific disease models. The following table summarizes the limited available information, primarily focusing on its biological context rather than therapeutic intervention.
| Parameter | Animal Model | Concentration/Dosage | Route of Administration | Key Findings | Reference |
| Endogenous Levels | Human (In vivo context) | Not Applicable | Not Applicable | Levels of 7,8-DHN and neopterin correlate with the severity of various infectious and inflammatory diseases. | [7] |
| Biomarker of Oxidative Stress | In vivo context | Not Applicable | Not Applicable | The in vivo oxidation of this compound to neopterin can be indicative of oxidative stress. | [2] |
Experimental Protocols
Due to the scarcity of published in vivo therapeutic studies with this compound, the following protocols are generalized templates based on common practices for administering small molecules in rodent models. Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage for their specific animal model and disease context.
Preparation of this compound for In Vivo Administration
Note: this compound is susceptible to oxidation. All solutions should be prepared fresh, protected from light, and handled under conditions that minimize oxygen exposure where possible.
For Intraperitoneal (i.p.) Injection:
-
Vehicle: Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS). The solubility of 7,8-DHN in aqueous solutions is limited. The use of a co-solvent may be necessary.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small amount of a suitable solvent like DMSO to dissolve the powder completely.
-
Vortex briefly until the powder is fully dissolved.
-
Add the sterile saline or PBS to the desired final volume. The final concentration of the co-solvent should be minimized and tested for toxicity in a pilot study.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
For Oral Gavage:
-
Vehicle: Distilled water, saline, or a suspension-forming vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Procedure:
-
Weigh the required amount of this compound.
-
If preparing a solution, follow the steps for i.p. injection preparation, ensuring the final vehicle is suitable for oral administration.
-
If preparing a suspension, triturate the 7,8-DHN powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to achieve a homogenous suspension.
-
Animal Model and Administration
The choice of animal model will depend on the research question. Common models for neuroinflammation, stroke, and cardiovascular disease are well-established.
-
Animal Models for Neuroinflammation: Lipopolysaccharide (LPS)-induced neuroinflammation in mice or rats is a common model.[8][9][10]
-
Animal Models for Stroke: The middle cerebral artery occlusion (MCAO) model in rodents is widely used to mimic ischemic stroke.
-
Animal Models for Cardiovascular Disease: Various genetic and diet-induced models of atherosclerosis and heart failure exist in mice and rats.
Administration Procedure (Example: Intraperitoneal Injection in Mice):
-
Accurately weigh the mouse to determine the correct injection volume.
-
Restrain the mouse appropriately.
-
Wipe the lower abdominal area with 70% ethanol.
-
Insert a 25-27 gauge needle into the peritoneal cavity, avoiding the internal organs.
-
Inject the prepared this compound solution slowly.
-
Monitor the animal for any adverse reactions post-injection.
Visualizations
Signaling Pathway of this compound Synthesis and Action
Caption: Biosynthesis of this compound and its extracellular effects.
General Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for in vivo studies of this compound.
Conclusion and Future Directions
This compound is a molecule with intriguing dual biological activities, acting as both an antioxidant and a pro-apoptotic agent in vitro. While its potential for in vivo therapeutic application in animal models of inflammatory and neurodegenerative diseases is plausible, there is a clear and significant gap in the published literature regarding its use as an exogenous therapeutic agent. The information provided here serves as a foundational guide based on its known biochemical properties and general pharmacological principles. Future research is critically needed to establish the in vivo efficacy, optimal dosing, and safety profile of this compound in relevant animal models. Such studies will be instrumental in determining its true potential as a therapeutic agent for human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7,8 Dihydroneopterin inhibits low density lipoprotein oxidation in vitro. Evidence that this macrophage secreted pteridine is an anti-oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammation marker this compound induces apoptosis of neurons and glial cells: a potential contribution to neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neopterin and this compound induce apoptosis in the rat alveolar epithelial cell line L2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of neopterin and this compound on tumor necrosis factor-alpha induced programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Neuroinflammation in Huntington’s disease: From animal models to clinical therapeutics [frontiersin.org]
- 9. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of 7,8-Dihydroneopterin in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of 7,8-Dihydroneopterin in plasma samples.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to measure in plasma?
A1: this compound is a pteridine compound produced by activated macrophages and is a potential biomarker for cellular immune activation. Its measurement in plasma is challenging due to its inherent instability. It is highly susceptible to oxidation, which can occur during sample collection, processing, and storage, leading to inaccurate quantification.
Q2: What are the main degradation products of this compound in plasma?
A2: The primary degradation product of this compound through oxidation is neopterin. Another degradation product that can be formed is 7,8-dihydroxanthopterin.[1] The measurement of "total neopterin" (the sum of neopterin and this compound) is often performed by intentionally oxidizing all this compound to neopterin prior to analysis.
Q3: What are the optimal storage conditions for plasma samples intended for this compound analysis?
A3: To minimize degradation, plasma samples should be processed and frozen as quickly as possible. Long-term storage should be at -80°C. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.
Q4: How does temperature affect the stability of this compound in plasma?
A4: this compound is highly sensitive to temperature. Significant degradation is observed at 37°C, with substantial loss occurring within hours.[2] Stability is improved at lower temperatures, with storage at 4°C showing less degradation than at room temperature (21°C), and frozen storage being the most effective preservation method.[2]
Q5: Is this compound sensitive to light?
A5: Yes, this compound is sensitive to UV-A light, which can cause it to form dimers. Therefore, it is crucial to protect samples from light at all stages of handling and analysis.
II. Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound in plasma.
Issue 1: Low or undetectable levels of this compound.
| Potential Cause | Troubleshooting Action |
| Sample Degradation | - Immediate Processing: Process blood samples to plasma as quickly as possible after collection. Centrifuge at 4°C. - Use of Anticoagulants: Collect blood in EDTA tubes. - Addition of Antioxidants: Consider adding ascorbic acid to the collection tube or immediately to the plasma to a final concentration of 0.1-1% to prevent oxidation. - Storage: Immediately freeze plasma samples at -80°C after separation. Avoid repeated freeze-thaw cycles. - Light Protection: Protect samples from light at all times by using amber tubes and minimizing exposure during handling. |
| Inefficient Protein Precipitation | - Choice of Precipitant: Use acetonitrile for protein precipitation instead of trichloroacetic acid (TCA). Acetonitrile has been shown to result in significantly higher recovery of total neopterin.[1] - Precipitation Conditions: Ensure complete protein precipitation by vortexing thoroughly and allowing sufficient incubation time on ice before centrifugation. |
| Suboptimal Analytical Method | - Oxidation to Neopterin (for HPLC-Fluorescence): Ensure the oxidation step is complete. Use a fresh solution of acidic iodine and optimize the incubation time. - LC-MS/MS Sensitivity: Optimize mass spectrometer parameters, including ion source settings and collision energy, for the specific m/z transitions of this compound and its internal standard. |
Issue 2: High variability between replicate measurements.
| Potential Cause | Troubleshooting Action |
| Inconsistent Sample Handling | - Standardize Protocol: Ensure a consistent and standardized protocol is followed for all samples, from collection to analysis. - Control Freeze-Thaw Cycles: Aliquot plasma samples after the initial processing to avoid multiple freeze-thaw cycles for the same sample. |
| Incomplete Protein Removal | - Optimize Precipitation: Re-evaluate the protein precipitation protocol. Incomplete removal of proteins can interfere with chromatography and lead to inconsistent results. Ensure the correct ratio of acetonitrile to plasma is used. |
| Interference from Collection Tubes | - Avoid Plasticizers: Plasticizers from certain collection tubes can interfere with the analysis. If possible, use glass tubes or polypropylene tubes that are certified to be free of interfering substances. |
III. Data Presentation
Table 1: Stability of this compound in Plasma at Different Temperatures
| Temperature | Time Point | % Degradation (Approximate) |
| 37°C | 6 hours | Significant |
| 37°C | 12 hours | 83.2%[2] |
| 21°C (Room Temp) | 6 hours | Significant[2] |
| 4°C | 6 hours | Significant, but less than at 21°C and 37°C[2] |
Data is qualitative where specific percentages are not available in the cited literature. The study by Grant et al. (2020) showed a significant decrease at all temperatures by 6 hours.
IV. Experimental Protocols
Protocol 1: Plasma Sample Collection and Stabilization
Objective: To collect and process plasma samples in a manner that minimizes the degradation of this compound.
Materials:
-
Vacutainer tubes containing K2EDTA
-
Ascorbic acid solution (10% w/v in water, freshly prepared and protected from light)
-
Refrigerated centrifuge (4°C)
-
Polypropylene cryovials, amber colored
Procedure:
-
Draw whole blood into a K2EDTA Vacutainer tube.
-
Immediately after collection, add 10 µL of 10% ascorbic acid solution per 1 mL of whole blood.
-
Gently invert the tube 8-10 times to mix.
-
Place the tube on ice and transport to the laboratory for processing within 30 minutes.
-
Centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.
-
Carefully transfer the plasma supernatant to an amber polypropylene cryovial.
-
Immediately store the plasma sample at -80°C until analysis.
Protocol 2: Measurement of Total Neopterin by HPLC with Fluorescence Detection
Objective: To quantify the total concentration of neopterin and this compound in plasma by converting this compound to neopterin followed by HPLC analysis.
Materials:
-
Acetonitrile
-
Acidic iodine solution (e.g., 1% iodine in 2% potassium iodide in 0.1 M HCl, freshly prepared and protected from light)
-
Ascorbic acid solution (2% w/v in water, freshly prepared)
-
HPLC system with a fluorescence detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: e.g., 15 mM potassium phosphate buffer (pH 6.4)
Procedure:
-
Sample Preparation and Protein Precipitation:
-
Thaw frozen plasma samples on ice, protected from light.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 100 µL of acetonitrile and vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Oxidation:
-
To the supernatant, add 20 µL of the acidic iodine solution.
-
Vortex and incubate in the dark at room temperature for 30 minutes.
-
-
Reduction of Excess Iodine:
-
Add 20 µL of the 2% ascorbic acid solution to stop the reaction and reduce excess iodine. The brown color should disappear.
-
Vortex to mix.
-
-
HPLC Analysis:
-
Inject 50 µL of the prepared sample onto the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 15 mM potassium phosphate buffer (pH 6.4)
-
Flow Rate: 0.8 mL/min
-
Fluorescence Detection: Excitation at 353 nm, Emission at 438 nm
-
-
Quantify neopterin concentration by comparing the peak area to a standard curve prepared with known concentrations of neopterin.
-
V. Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Degradation pathways of this compound.
Caption: Troubleshooting logic for low or variable this compound results.
References
Technical Support Center: 7,8-Dihydroneopterin Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,8-Dihydroneopterin quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to measure accurately?
A1: this compound (7,8-DHNP) is a pteridine compound produced by monocytes and macrophages upon stimulation with interferon-gamma (IFN-γ). It is a key indicator of cellular immune activation and a potent antioxidant. The primary challenge in its quantification lies in its inherent instability. 7,8-DHNP is highly susceptible to oxidation, readily converting to the more stable and fluorescent molecule, neopterin, especially when exposed to light, heat, and acidic conditions. This lability can lead to an underestimation of 7,8-DHNP and an overestimation of neopterin if samples are not handled and processed correctly.
Q2: What are the most common methods for quantifying this compound?
A2: The two most prevalent methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Enzyme-Linked Immunosorbent Assay (ELISA).
-
HPLC: This is often considered the gold standard. It can separate 7,8-DHNP from neopterin and other related compounds. A common approach involves two measurements: one for native neopterin and a second for "total neopterin" after oxidizing all 7,8-DHNP to neopterin. The 7,8-DHNP concentration is then calculated by subtracting the native neopterin from the total neopterin.
-
ELISA: Commercially available ELISA kits are also used, often for higher throughput. These kits typically measure "total neopterin" after an oxidation step. While convenient, they may have different specificity and be more susceptible to matrix effects compared to HPLC.
Q3: How should I collect and store my samples to ensure the stability of this compound?
A3: Proper sample handling is critical to prevent the degradation of 7,8-DHNP.
-
Collection: Collect blood samples (for plasma or serum) in tubes protected from light. Process the samples as quickly as possible to separate plasma or serum from blood cells.
-
Storage: Immediately after processing, samples should be frozen and stored at -80°C. Short-term storage at -20°C is possible, but for long-term stability, -80°C is recommended. Avoid repeated freeze-thaw cycles. Studies have shown significant degradation of 7,8-DHNP in plasma within hours at room temperature and even at 4°C.[1]
-
Light Protection: Throughout the entire collection, processing, and storage workflow, it is crucial to protect samples from direct light exposure, as 7,8-DHNP is photosensitive.
Troubleshooting Guides
HPLC Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for 7,8-DHNP | Degradation of 7,8-DHNP during sample handling and storage. | Review your sample collection and storage protocol. Ensure samples were protected from light and stored at -80°C immediately after processing. |
| Inefficient oxidation of 7,8-DHNP to neopterin (for total neopterin measurement). | Verify the concentration and freshness of your oxidizing agent (e.g., acidic iodine solution). Ensure the oxidation step is carried out for the recommended time. | |
| Loss of analyte during protein precipitation. | Consider using acetonitrile for protein precipitation instead of trichloroacetic acid, as the latter can cause variable oxidation and co-precipitation of pterins. | |
| High Variability Between Replicates | Inconsistent sample preparation. | Ensure uniform timing and conditions for all sample processing steps, especially the oxidation and protein precipitation steps. Use a calibrated pipette and ensure thorough mixing. |
| HPLC system issues (e.g., pump fluctuations, injector variability). | Perform system suitability tests. Check for leaks, ensure the mobile phase is properly degassed, and verify injector precision. | |
| Peak Tailing or Splitting | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is optimized for the separation of pterins and is stable throughout the run. | |
| Sample solvent is too strong. | Whenever possible, dissolve and inject samples in the mobile phase. |
ELISA Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing. | Increase the number of wash steps or the soaking time between washes to remove all unbound reagents. |
| Non-specific binding of antibodies. | Ensure the blocking buffer is effective and incubate for the recommended time. | |
| Contaminated reagents. | Use fresh, high-quality reagents and avoid cross-contamination. | |
| Low Signal | Ineffective oxidation step. | Check the protocol for the oxidation step and ensure the reagents are active. |
| Degraded standard or analyte. | Use a fresh vial of the standard and ensure samples have been stored correctly. | |
| Incorrect antibody concentrations. | Verify the dilutions of the capture and detection antibodies. | |
| High Coefficient of Variation (%CV) | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. Avoid introducing bubbles into the wells. |
| Inconsistent incubation times or temperatures. | Ensure all wells are incubated for the same duration and at the correct temperature. Avoid "edge effects" by ensuring even temperature distribution across the plate. |
Quantitative Data Summary
Table 1: Typical Assay Validation Parameters for this compound Quantification by HPLC
| Parameter | Typical Performance | Notes |
| Linearity Range | 1 - 100 nmol/L | The linear range should be established for your specific instrument and assay conditions. |
| Correlation Coefficient (r²) | > 0.995 | A high correlation coefficient indicates a good fit of the standard curve. |
| Precision (Intra-assay %CV) | < 10% | Determined by analyzing the same sample multiple times within the same run. |
| Precision (Inter-assay %CV) | < 15% | Determined by analyzing the same sample in different runs on different days. |
| Limit of Detection (LOD) | 0.1 - 0.5 nmol/L | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 1.5 nmol/L | The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy. |
| Recovery | 85 - 115% | Assessed by spiking a known amount of analyte into a sample matrix. |
Table 2: Representative Concentrations of Neopterin and this compound in Human Samples
| Analyte | Sample Type | Condition | Concentration Range (nmol/L) |
| Total Neopterin | Plasma/Serum | Healthy Adults | 5 - 20 |
| Total Neopterin | Plasma/Serum | Sepsis/Severe Inflammation | Can exceed 100 |
| This compound | Plasma/Serum | Healthy Adults | Typically 1-2 times the neopterin concentration |
| Neopterin | Urine | Healthy Adults | 100 - 400 µmol/mol creatinine |
| Neopterin | Urine | Viral Infections | Can be significantly elevated |
Note: These are representative values. Actual concentrations can vary significantly based on individual health status, age, and other factors. It is recommended to establish your own reference ranges.
Experimental Protocols
Protocol 1: HPLC Quantification of Neopterin and Total Neopterin
This protocol outlines a general procedure for the quantification of neopterin and total neopterin (neopterin + this compound) in plasma or serum.
1. Sample Preparation (in dim light): a. Thaw frozen plasma/serum samples on ice. b. For Total Neopterin: To 100 µL of sample, add 10 µL of an acidic iodine solution (e.g., 0.03 M I₂ in 0.06 M KI). Vortex and incubate in the dark for 30 minutes at room temperature. Add 10 µL of 0.1 M ascorbic acid to stop the reaction and vortex. c. For Native Neopterin: To 100 µL of sample, add 20 µL of saline. d. Protein Precipitation: Add 200 µL of cold acetonitrile to each sample. Vortex vigorously for 30 seconds. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to an HPLC vial for analysis.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a phosphate buffer (e.g., 15 mM potassium phosphate, pH 6.4).
- Flow Rate: 0.8 - 1.2 mL/min.
- Detection: Fluorescence detector with excitation at 353 nm and emission at 438 nm.
- Injection Volume: 20 - 50 µL.
3. Quantification: a. Prepare a standard curve using neopterin standards of known concentrations. b. Calculate the concentration of native neopterin and total neopterin from the standard curve. c. Calculate the this compound concentration: [7,8-DHNP] = [Total Neopterin] - [Native Neopterin]
Protocol 2: General ELISA Protocol for Total Neopterin
This protocol provides a general workflow for a competitive ELISA for total neopterin. Refer to the specific manufacturer's instructions for your kit.
1. Sample Preparation: a. Thaw samples and standards on ice. b. Perform the oxidation step as per the kit's instructions to convert 7,8-DHNP to neopterin. This usually involves adding an oxidizing reagent and incubating. c. Dilute samples as necessary with the provided assay buffer.
2. ELISA Procedure: a. Add standards and prepared samples to the appropriate wells of the microplate pre-coated with a capture antibody. b. Add the enzyme-conjugated neopterin (tracer) to each well. c. Cover the plate and incubate at room temperature for the time specified in the kit manual (e.g., 2 hours). d. Wash the plate multiple times with the provided wash buffer. e. Add the substrate solution to each well and incubate in the dark at room temperature for the specified time (e.g., 30 minutes). f. Add the stop solution to each well to terminate the reaction.
3. Data Analysis: a. Read the absorbance of each well at the recommended wavelength (e.g., 450 nm) using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their concentrations. c. Determine the total neopterin concentration of the samples from the standard curve.
Visualizations
Caption: Biosynthesis pathway of this compound from GTP.
Caption: General experimental workflow for 7,8-DHNP quantification.
Caption: Troubleshooting decision tree for 7,8-DHNP assays.
References
Pteridine Analysis Technical Support Center: Optimizing HPLC-Fluorescence
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) with fluorescence detection for pteridine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing pteridines by HPLC?
A1: The primary challenge in pteridine analysis is the instability of their reduced forms (dihydropterins and tetrahydropterins), which are highly susceptible to oxidation.[1] This instability necessitates specific analytical strategies, such as either stabilizing the reduced forms or oxidizing all pteridines to their more stable, fluorescent aromatic forms for accurate quantification.[1] Additionally, the high polarity of pteridines can make chromatographic separation challenging, requiring careful optimization of the mobile phase and stationary phase.[2][3]
Q2: What is the general principle of pteridine detection by HPLC with fluorescence?
A2: Pteridines in their fully oxidized (aromatic) state are naturally fluorescent, while their reduced counterparts are not.[4][5] HPLC methods coupled with fluorescence detection leverage this property. There are two main approaches:
-
Indirect Analysis: This common method involves the chemical oxidation of all pteridine derivatives (reduced and oxidized) into their stable, highly fluorescent aromatic forms before injection into the HPLC system. This allows for the measurement of "total" neopterin and "total" biopterin.[1]
-
Direct Analysis: This approach aims to quantify the individual pteridines in their native oxidation states. It requires meticulous sample handling with antioxidants to prevent degradation and often employs more complex detection systems, like sequential electrochemical and fluorescence detection.[1][6]
Q3: What are the typical excitation and emission wavelengths for pteridine analysis?
A3: The optimal excitation and emission wavelengths can vary slightly depending on the specific pteridine and the mobile phase composition. However, commonly used wavelengths are:
-
Emission: 438 nm[1][7] Other reported wavelength pairs include excitation at 360 nm and emission at 440 nm[8], and excitation at 348 nm and emission at 444 nm.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC-fluorescence analysis of pteridines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Degradation of reduced pteridines.[1] 2. Incorrect fluorescence detector settings.[9] 3. Insufficient oxidation in indirect analysis. 4. Inadequate sample preparation leading to low concentration.[10] | 1. Ensure proper sample handling with antioxidants (e.g., dithiothreitol - DTT) for direct analysis.[1][11] For indirect analysis, verify the efficiency of the oxidizing agent (e.g., manganese dioxide).[1] 2. Verify and optimize excitation and emission wavelengths for your specific pteridines and mobile phase.[9] Common starting points are Ex: 353 nm / Em: 438 nm.[1][7] 3. Ensure complete oxidation by optimizing the amount of oxidizing agent and reaction time.[12] 4. Review sample extraction and purification steps to minimize loss of analytes.[10] |
| Poor Peak Shape (Broadening, Tailing) | 1. Incompatible mobile phase composition or pH.[10][13] 2. Column degradation or contamination. 3. Low mobile phase flow rate.[10] 4. Polar interactions with residual silanols on the column.[10] | 1. Optimize the mobile phase pH and buffer concentration. For reversed-phase chromatography, a slightly acidic pH (e.g., 6.0-6.8) is often used.[3][12] Adjust the organic modifier percentage. 2. Flush the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column.[10] 3. Adjust the flow rate to the optimal range for your column dimensions (e.g., 0.8 - 1.0 mL/min for a 150 x 4.6 mm column).[1] 4. Use a column specifically designed for polar compounds or adjust the mobile phase to suppress silanol interactions.[13] |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations.[10] 3. Column equilibration issues. 4. Leaks in the HPLC system.[10] | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature (e.g., 30°C).[1] 3. Ensure the column is adequately equilibrated with the mobile phase before each run. 4. Check for any loose fittings or leaks in the system.[10] |
| Co-elution of Peaks | 1. Suboptimal mobile phase composition.[2] 2. Inappropriate column selection.[2] | 1. Adjust the mobile phase composition, including the type and concentration of buffer and the percentage of organic modifier.[3][14] 2. Consider using a different stationary phase. While C18 columns are common, for highly polar pteridines, HILIC (Hydrophilic Interaction Chromatography) columns can offer better separation.[2][14] |
Experimental Protocols
Protocol 1: Analysis of Total Neopterin and Biopterin in Urine by HPLC with Fluorescence Detection
This protocol describes a common method for quantifying total neopterin and biopterin levels in urine samples, which involves an oxidation step to convert all pteridine derivatives into their fluorescent, aromatic forms.[1]
1. Sample Preparation and Oxidation:
-
Centrifuge urine samples to remove particulate matter.[1]
-
To 1 mL of the supernatant, add approximately 5 mg of Manganese Dioxide (MnO₂).[1]
-
Vortex the mixture vigorously for 30 seconds.[1]
-
Centrifuge at 10,000 x g for 5 minutes to pellet the MnO₂.[1]
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]
2. HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | Isocratic elution with 15 mM potassium phosphate buffer (pH 6.4). A small percentage of an organic modifier like methanol (1-5%) can be used to adjust retention times.[1] |
| Flow Rate | 0.8 - 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30°C[1] |
3. Fluorescence Detection:
| Parameter | Wavelength |
| Excitation | 353 nm[1] |
| Emission | 438 nm[1] |
Protocol 2: Simultaneous Analysis of Pteridine Redox Forms in Cerebrospinal Fluid (CSF)
This advanced protocol allows for the direct and simultaneous quantification of tetrahydrobiopterin (BH4), dihydrobiopterin (BH2), biopterin, dihydroneopterin (NH2), and neopterin in a single run, which is critical for diagnosing genetic defects in pterin metabolism.[1] This method requires an HPLC system equipped with both electrochemical and fluorescence detectors.
1. Sample Preparation:
-
CSF requires minimal preparation.[1] To prevent oxidation of reduced pteridines, antioxidants like dithiothreitol (DTT) should be added.[1]
-
Samples should be analyzed within 6 hours of preparation to ensure stability.[1]
2. HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase | 0.05 M sodium citrate/methanol (97/3, v/v), pH 7.4[1] |
| Column Temperature | 30°C[1] |
3. Detection:
-
The HPLC eluent first passes through an electrochemical detector (ECD) to measure the easily oxidizable BH4.[1]
-
Next, it goes through a post-column coulometric oxidation (PCCO) cell that converts the remaining reduced forms (BH2, NH2) into fluorescent products.[1]
-
Finally, a fluorescence detector (FD) measures the newly oxidized products along with the natively fluorescent biopterin and neopterin.[1]
Visualized Workflows and Relationships
Caption: Workflow for urine sample preparation and analysis (Oxidation Method).
Caption: Troubleshooting logic for common HPLC-fluorescence issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis for fully oxidized neopterin in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. dspace.cuni.cz [dspace.cuni.cz]
Technical Support Center: Enhancing 7,8-Dihydroneopterin Detection Sensitivity
Welcome to the technical support center for the sensitive detection of 7,8-Dihydroneopterin (7,8-DHN). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound (7,8-DHN) is a pteridine compound produced by interferon-gamma stimulated macrophages.[1] It is the reduced and more abundant precursor of neopterin, a well-established marker of cellular immune activation.[1] Sensitive detection of 7,8-DHN is crucial as it is a potent antioxidant and its ratio to neopterin can provide a more comprehensive picture of the interplay between immune activation and oxidative stress in various pathological conditions, including cardiovascular disease, infections, and autoimmune disorders.[1]
Q2: What are the main challenges in measuring this compound?
A2: The primary challenge in accurately measuring 7,8-DHN is its inherent instability. It is highly susceptible to oxidation, converting into the more stable and fluorescent neopterin, especially when exposed to light, heat, and acidic conditions.[2][3] This instability necessitates meticulous sample handling and specific analytical strategies to either prevent its oxidation or to reliably measure it indirectly.[2]
Q3: What are the common methods for detecting this compound?
A3: The most common methods for 7,8-DHN detection are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) and Enzyme-Linked Immunosorbent Assay (ELISA).[4] Since 7,8-DHN itself has low native fluorescence, HPLC-FD methods typically involve the chemical oxidation of 7,8-DHN to the highly fluorescent neopterin.[1][4] The measurement is often reported as "total neopterin," representing the sum of endogenous neopterin and neopterin derived from the oxidation of 7,8-DHN.[1] ELISA kits are commercially available for neopterin, and to measure 7,8-DHN, a sample pre-treatment step to oxidize 7,8-DHN to neopterin is required.[1]
Troubleshooting Guides
HPLC-FD Analysis
Q1: Why are my 7,8-DHN results negative after subtracting the neopterin value from the total neopterin value?
A1: A calculated negative concentration of 7,8-DHN is a common issue that points to variability in the analytical process. This can arise from several factors:
-
Inconsistent Oxidation: The oxidation of 7,8-DHN to neopterin may not be 100% efficient and can vary between the "total neopterin" sample and the standards.
-
Pipetting Errors: Small inaccuracies in pipetting during sample preparation or standard dilution can lead to significant differences.
-
Sample Degradation: If the aliquot for neopterin measurement was handled or stored improperly, some 7,8-DHN could have oxidized to neopterin, leading to an artificially high "neopterin" value.
-
Matrix Effects: Differences in the sample matrix between the neopterin and total neopterin measurements could influence the fluorescence signal.
To troubleshoot this, ensure:
-
Consistent and optimized oxidation conditions for all samples and standards.
-
Calibration of pipettes and careful pipetting technique.
-
Proper sample handling and storage for all aliquots.
Q2: I am observing poor peak shape (tailing or fronting) for neopterin in my chromatogram. What could be the cause?
A2: Poor peak shape can be attributed to several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.[2]
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause peak tailing. Flush the column with a strong solvent or replace it if the problem persists.[5]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[2]
-
Secondary Interactions: Interactions between the analyte and the stationary phase can be minimized by adjusting the mobile phase pH or ionic strength.[2]
Q3: My retention times are shifting between injections. What should I check?
A3: Shifting retention times indicate a lack of stability in the HPLC system. Check the following:
-
Mobile Phase Composition: Ensure the mobile phase is accurately and consistently prepared. Use a bottle cap that minimizes solvent evaporation.[2]
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven for stable temperature control.
-
Pump Performance: Leaks or air bubbles in the pump can cause flow rate fluctuations. Degas the mobile phase and purge the pump.[5]
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase before each injection.
ELISA Analysis
Q1: The sensitivity of my neopterin ELISA is low, and I cannot detect a signal in my samples.
A1: Low sensitivity in an ELISA can be due to several reasons:
-
Expired or Improperly Stored Reagents: Check the expiration dates of all kit components and ensure they have been stored at the recommended temperature.
-
Incorrect Reagent Preparation: Double-check all calculations and dilutions for standards, antibodies, and conjugates.
-
Insufficient Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.
-
Inefficient Oxidation Step: If you are measuring total neopterin, ensure the oxidation of 7,8-DHN is complete. You may need to optimize the concentration of the oxidizing agent and the reaction time.[2]
Q2: I am getting high background noise in my ELISA plate.
A2: High background can obscure the true signal. To reduce it:
-
Insufficient Washing: Increase the number of wash steps or the soaking time between washes to remove all unbound reagents.
-
Contaminated Reagents: Use fresh, sterile reagents.
-
Cross-Reactivity: Ensure the antibodies used are specific to neopterin.
-
Substrate Incubation Time: Do not exceed the recommended incubation time for the substrate.
Quantitative Data Summary
Table 1: HPLC-FD Method Parameters for Neopterin Detection
| Parameter | Value | Reference |
| Column | C18 reversed-phase | [6][7] |
| Mobile Phase | Isocratic water-acetonitrile (99:1) | [6][7] |
| Flow Rate | 1.0 - 1.5 mL/min | [6][7] |
| Excitation Wavelength | 353 nm | [6][7][8] |
| Emission Wavelength | 438 nm | [6][7][8] |
| Retention Time | ~4 min | [6] |
| Limit of Detection (LOD) | 10 ppb | [9] |
Table 2: Stability of this compound in Plasma
| Temperature | Time (hours) | % Reduction in Total Neopterin | Reference |
| 37°C | 12 | 83.2% | [3] |
| 4°C, 21°C, 37°C | 6 | Significant reduction (p<0.001) | [3] |
Experimental Protocols
Protocol 1: HPLC-FD Analysis of Neopterin and Total Neopterin in Plasma
This protocol is a generalized procedure and may require optimization for specific instrumentation and sample types.
1. Sample Preparation (Neopterin): a. To 100 µL of plasma, add 100 µL of 100% acetonitrile to precipitate proteins.[7] b. Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.[7][8] c. Transfer the supernatant to an autosampler vial for HPLC analysis.[7]
2. Sample Preparation (Total Neopterin): a. This step involves the oxidation of 7,8-DHN to neopterin. A common method is oxidation with iodine in acidic conditions.[1] The exact concentrations and incubation times should be optimized. b. After oxidation, proceed with protein precipitation as described for neopterin.
3. Chromatographic Conditions: a. Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[7] b. Mobile Phase: Isocratic mixture of water and acetonitrile (99:1, v/v).[7] c. Flow Rate: 1.0 mL/min.[7] d. Fluorescence Detection: Excitation at 353 nm and emission at 438 nm.[7] e. Injection Volume: 50 µL.[8]
4. Quantification: a. Prepare a standard curve using neopterin standards of known concentrations. b. Calculate the neopterin concentration in the "neopterin" sample. c. Calculate the total neopterin concentration in the "total neopterin" sample. d. The concentration of 7,8-DHN is calculated as: [7,8-DHN] = [Total Neopterin] - [Neopterin].[1]
Protocol 2: Total Neopterin Measurement by Competitive ELISA
This protocol is based on the principle of competitive binding and requires a pre-treatment step to oxidize 7,8-DHN.
1. Sample Oxidation: a. Treat samples with an oxidizing agent (e.g., acidic iodine solution) to convert 7,8-DHN to neopterin. This step needs to be optimized for your specific samples.
2. ELISA Procedure (General): a. Pipette standards, controls, and oxidized samples into the wells of a neopterin-coated microtiter plate. b. Add the enzyme-labeled neopterin (conjugate) to each well. c. Add the neopterin-specific antibody to each well. d. Incubate the plate according to the manufacturer's instructions (e.g., 90 minutes at room temperature on a shaker). e. Wash the plate to remove unbound reagents. f. Add the substrate solution and incubate until color develops (e.g., 10 minutes at room temperature in the dark). g. Stop the reaction with a stop solution. h. Read the absorbance at the appropriate wavelength (e.g., 450 nm). i. The concentration of total neopterin is inversely proportional to the color intensity and is determined from the standard curve.
Visualizations
Caption: Recommended sample handling workflow for 7,8-DHN analysis.
Caption: Biosynthesis pathway of this compound from GTP.
Caption: Troubleshooting decision tree for low signal in 7,8-DHN detection.
References
- 1. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajpbp.com [ajpbp.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of Neopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Differentiating 7,8-Dihydroneopterin and Neopterin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the differentiation of 7,8-dihydroneopterin and neopterin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in differentiating this compound from neopterin?
The primary challenges stem from the inherent relationship and physicochemical properties of the two molecules. Neopterin is the oxidized, stable form of this compound.[1][2][3][4] This leads to several analytical hurdles:
-
Instability of this compound: this compound is highly susceptible to oxidation and can be non-enzymatically converted to neopterin during sample collection, storage, and processing, especially when exposed to light, heat, or certain acidic conditions.[1][5] This can lead to an inaccurate overestimation of neopterin and underestimation of this compound.
-
Low Fluorescence of this compound: Unlike neopterin, which is highly fluorescent, this compound exhibits low native fluorescence, making its direct detection by standard fluorescence-based methods challenging, particularly at low physiological concentrations.[1][3][6]
-
Structural Similarity: The close structural similarity between the two pteridines can make their chromatographic separation difficult, potentially leading to co-elution and inaccurate quantification.
Q2: My neopterin levels seem unexpectedly high. Could this be an artifact of my sample preparation?
Yes, this is a common issue. The oxidation of the labile this compound to neopterin during sample handling is a frequent cause of artificially elevated neopterin concentrations.[1][7] Consider the following factors in your protocol:
-
Sample Collection and Handling: Samples should be collected on ice and protected from UV light to minimize oxidation.[1][5]
-
Protein Precipitation: The choice of protein precipitation agent is critical. Trichloroacetic acid (TCA) has been shown to cause variable oxidation of this compound and may lead to the loss of neopterin through co-precipitation with proteins.[6][7] Acetonitrile is often a better alternative for precipitating plasma proteins.[6][7]
-
Storage: Samples should be stored at -20°C or colder in amber vials to protect from light and degradation.[8]
Q3: I am using HPLC with fluorescence detection. How can I measure this compound if it has low fluorescence?
The traditional and most common method is indirect quantification. This involves a two-step measurement process:
-
Measure Native Neopterin: An aliquot of the sample is injected directly into the HPLC system to quantify the existing neopterin.
-
Measure Total Neopterin: A second aliquot of the sample is treated with an oxidizing agent, such as an acidic iodine solution or manganese dioxide, to convert all this compound to neopterin.[1][6] This sample is then injected into the HPLC to measure the "total neopterin" concentration.
-
Calculate this compound: The concentration of this compound is then calculated by subtracting the native neopterin concentration from the total neopterin concentration.[1]
It is crucial to regularly check the efficacy of the oxidizing solution to ensure complete conversion of this compound.[1]
Q4: Are there methods to directly and simultaneously measure both this compound and neopterin?
Yes, more advanced analytical techniques can directly quantify both compounds in a single run, avoiding the need for the oxidation step.[1] These methods include:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method that can differentiate and quantify both molecules based on their distinct mass-to-charge ratios.[1][9][10]
-
HPLC with Electrochemical Detection: This method can also be used for the simultaneous measurement of both pterins.
These direct methods are generally more accurate as they are less prone to the errors associated with the chemical oxidation step.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution
Problem: Neopterin and this compound peaks are not well separated in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. Pterins are polar, so a mobile phase with a low percentage of organic modifier and gradient elution may be necessary for good separation.[6] |
| Column Selection | Ensure the use of a suitable reversed-phase column (e.g., C18) that provides good retention and selectivity for pteridines. |
| Flow Rate | Adjust the flow rate. A lower flow rate can sometimes improve resolution. |
Issue 2: Inconsistent "Total Neopterin" Measurements
Problem: High variability in the calculated this compound concentrations using the indirect oxidation method.
| Possible Cause | Troubleshooting Step |
| Incomplete Oxidation | The acidic iodine solution used for oxidation degrades over time.[1] Prepare fresh oxidizing solution regularly and validate its effectiveness using a this compound standard. |
| Sample Matrix Interference | Components in the sample matrix may interfere with the oxidation reaction. Ensure proper sample clean-up, for example, by using solid-phase extraction. |
| Pipetting Errors | The two-measurement process is susceptible to pipetting inaccuracies. Use calibrated pipettes and ensure consistent sample handling for both measurements. |
Experimental Protocols
Key Experiment: Indirect Quantification of this compound by HPLC with Fluorescence Detection
This protocol describes the widely used method of measuring neopterin and "total neopterin" to determine the concentration of this compound.
1. Sample Preparation:
-
Collect biological samples (e.g., urine, plasma) on ice and protect them from light.
-
For plasma, precipitate proteins using acetonitrile (e.g., 1:1 v/v), vortex, and centrifuge to pellet the proteins.[7]
-
Filter the supernatant through a 0.22 µm filter before injection.
2. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer (pH 6.4) is a common starting point.[12] Gradient elution may be required for complex matrices.
-
Flow Rate: 1.0 mL/min.[11]
-
Fluorescence Detection: Excitation at 353 nm and emission at 438 nm.[6][11]
3. Measurement of Native Neopterin:
-
Inject the prepared sample directly into the HPLC system and record the chromatogram.
-
Quantify the neopterin peak based on a standard curve.
4. Measurement of Total Neopterin:
-
To a separate aliquot of the prepared sample, add an acidic iodine solution (e.g., 5.4% I₂ / 10.8% KI in 1 M HCl) to oxidize this compound to neopterin.[6][9]
-
Incubate in the dark for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding ascorbic acid to reduce excess iodine.
-
Inject the oxidized sample into the HPLC system and record the chromatogram.
-
Quantify the "total neopterin" peak.
5. Calculation:
-
This compound (nmol/L) = Total Neopterin (nmol/L) - Native Neopterin (nmol/L).
Quantitative Data Summary
| Parameter | Neopterin | This compound | Reference |
| Fluorescence | Highly Fluorescent | Low Fluorescence | [1][6] |
| Stability | Stable | Labile (sensitive to oxidation, light, heat) | [1][5] |
| HPLC Retention Time (Example) | 6.2 min | Varies, often close to neopterin | [11] |
| MS/MS Transition (Example) | 254.1 > 206.1 m/z | - | [10] |
Visualizations
Caption: Workflow for the differentiation of this compound and neopterin.
Caption: Biosynthetic pathway of neopterin formation.
References
- 1. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A systematic review and meta-analysis of neopterin in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A systematic review and meta-analysis of neopterin in rheumatic diseases [frontiersin.org]
- 5. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissociation of neopterin and this compound from plasma components before HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. schircks.ch [schircks.ch]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. scielo.br [scielo.br]
- 12. ajpbp.com [ajpbp.com]
quality control measures for 7,8-Dihydroneopterin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,8-Dihydroneopterin analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound?
A1: The primary challenges in analyzing this compound (7,8-DHN) stem from its inherent instability. It is highly susceptible to oxidation, which can occur during sample collection, storage, and processing. Additionally, since 7,8-DHN is not fluorescent, its common detection method involves a chemical oxidation step to convert it into the highly fluorescent neopterin, a process that requires careful control to ensure accuracy.[1][2] When using LC-MS/MS, matrix effects from biological samples can also significantly impact quantification.[3]
Q2: What are the recommended storage conditions for samples and stock solutions?
A2: Due to its instability, proper storage is critical. Samples should always be protected from light and kept on ice during handling.[4] For long-term storage, specific temperatures are recommended, as detailed in the table below.
Q3: Why are there two measurements often discussed: "Neopterin" and "Total Neopterin"?
A3: "Neopterin" refers to the baseline level of neopterin already present in the sample as a result of in-vivo oxidation of 7,8-DHN. "Total Neopterin" is the combined concentration of this baseline neopterin and the neopterin formed by the deliberate in-vitro oxidation of all 7,8-DHN present in the sample.[1][2] The concentration of 7,8-DHN is then calculated by subtracting the baseline neopterin from the total neopterin value. This two-step measurement is necessary because 7,8-DHN itself is not fluorescent, while its oxidized form, neopterin, is.[1]
Q4: What is a matrix effect and how can it affect my results?
A4: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix (e.g., salts, lipids, proteins in plasma).[3] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), causing inaccurate quantification in LC-MS/MS analysis.[3] Matrix effects can also cause shifts in retention time or distorted peak shapes.[3]
Q5: How do I choose an appropriate internal standard?
A5: An ideal internal standard (IS) should be chemically similar to the analyte but distinguishable by the detector. For LC-MS/MS, a stable isotopically labeled (SIL) version of this compound is the best choice.[5] A SIL-IS mimics the analyte's behavior during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.[5] If a SIL-IS is not available, a structurally similar compound that does not interfere with the analyte and is not present in the sample can be used.
Troubleshooting Guides
HPLC & LC-MS/MS Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No Peak or Low Signal | 1. Analyte degradation due to improper sample handling (light exposure, elevated temperature).[4] 2. Inefficient oxidation of 7,8-DHN to neopterin (for fluorescence detection). 3. Instrument issues (e.g., detector lamp off, leak in the system, blocked tubing).[6][7] 4. Severe ion suppression (LC-MS/MS).[3] | 1. Review sample collection, handling, and storage protocols. Ensure samples were kept on ice and protected from light. 2. Prepare fresh oxidation solution and verify the protocol. 3. Perform standard HPLC/LC-MS system checks: verify mobile phase flow, check for leaks, purge the pump, and ensure the detector is functioning correctly.[6][7] 4. Evaluate matrix effects by analyzing a post-extraction spiked sample and comparing the signal to a standard in a clean solvent.[8] |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column contamination or deterioration. 2. Sample solvent incompatible with the mobile phase.[9] 3. Column overloading.[10] 4. Interaction with active sites (silanols) on the column.[10] | 1. Use a guard column to protect the analytical column.[9] If the column is contaminated, flush it with a strong solvent or replace it. 2. Whenever possible, dissolve and inject samples in the mobile phase.[9] 3. Dilute the sample or inject a smaller volume.[10] 4. Adjust mobile phase pH or add a competing base (e.g., triethylamine) to reduce peak tailing. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.[7] 2. Poor column temperature control.[7] 3. Column degradation or equilibration issues.[7] 4. Matrix effects altering analyte interaction with the stationary phase.[3] | 1. Prepare fresh mobile phase, ensuring components are miscible and properly degassed.[7] 2. Use a column oven for stable temperature control.[7] 3. Allow sufficient time for the column to equilibrate with the mobile phase between runs. 4. Use an internal standard to normalize retention times. Employ matrix-matched calibrators to ensure consistent interaction. |
| High Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell.[7] 2. Air bubbles in the system.[7] 3. Leaking pump seals or fittings.[7] | 1. Use high-purity (HPLC grade) solvents. Flush the system and detector cell with a strong, clean solvent like isopropanol.[6] 2. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.[7] 3. Inspect the system for any signs of leaks and tighten fittings or replace seals as needed.[7] |
Sample Preparation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | 1. Degradation of 7,8-DHN during sample prep (e.g., exposure to oxidizing agents). 2. Inefficient protein precipitation. 3. Analyte loss during solvent evaporation or transfer steps. | 1. Avoid using trichloroacetic acid for protein precipitation as it can oxidize 7,8-DHN; use acetonitrile instead.[4] Keep samples on ice throughout the procedure. 2. Ensure the correct ratio of precipitation solvent to sample is used (e.g., 1:8 sample-to-solvent). Ensure thorough vortexing and sufficient incubation time at a low temperature. 3. If drying down the sample, avoid complete dryness. Use a gentle stream of nitrogen and stop when a small amount of liquid remains. |
| Inconsistent Results Between Replicates | 1. Inconsistent sample or reagent pipetting. 2. Incomplete vortexing or mixing. 3. Variability in sample matrix between aliquots. | 1. Calibrate pipettes regularly. Use a repeater pipette for adding internal standards and precipitation solutions to all samples. 2. Vortex each tube for a consistent amount of time to ensure thorough mixing. 3. For heterogeneous samples (like tissue), ensure complete homogenization before taking aliquots. |
Quantitative Data Summary
Table 1: Stability of this compound
| Matrix/Solution | Condition | Stability / Half-life | Reference |
| Stock Solution | -80°C | Stable for 6 months | [11] |
| Stock Solution | -20°C | Stable for 1 month | [11] |
| Air-Saturated Aqueous Solution | 25°C, protected from light | Half-life of approx. 60 hours | [4] |
| Human Plasma | 37°C | Significant degradation in 6 hours; 83.2% reduction after 12 hours | [11] |
| Human Plasma | 4°C and 21°C | Significant degradation observed within 6 hours | [11] |
Table 2: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria | Reference |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | [12][13] |
| Accuracy (Recovery) | Mean recovery within 80-120% of the nominal value across the analytical range. | [12][14] |
| Precision (RSD) | Relative Standard Deviation (RSD) ≤ 15% for calibrators and QCs (above LLOQ). | [13] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. Analyte can be quantified with acceptable precision (e.g., RSD ≤ 20%) and accuracy (e.g., within ±20% of nominal). | [15] |
| QC Samples | Should be within ±15% of the nominal concentration. | [13] |
| Blank Sample | Response at the retention time of the analyte should be < 20% of the LLOQ response. | [14] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
-
Thaw frozen plasma samples on ice or in a 4°C refrigerator.
-
Label clean 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC).
-
Aliquot 100 µL of plasma into the corresponding labeled tube.
-
Add 10 µL of internal standard solution to each tube.
-
Add 800 µL of ice-cold acetonitrile to each tube to achieve a 1:8 sample-to-solvent ratio. Using acetonitrile is recommended to avoid premature oxidation of 7,8-DHN.[4]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the tubes at 4°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 750 µL of the supernatant to a new labeled tube or a well in a 96-well plate, being careful not to disturb the protein pellet.
-
The sample is now ready for analysis by HPLC or LC-MS/MS. If required, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in mobile phase.
Protocol 2: Measurement of Total Neopterin (Oxidation of 7,8-DHN)
This protocol is performed on the prepared sample supernatant from Protocol 1 for analysis by HPLC with fluorescence detection.
-
Prepare Oxidation Reagent: Create an acidic iodide solution consisting of 5.4% Iodine (I₂) and 10.8% Potassium Iodide (KI) in 1 M HCl. This solution should be prepared fresh.[1][4]
-
Sample Splitting: For each sample supernatant, two separate analyses are required:
-
Baseline Neopterin: Inject the supernatant directly into the HPLC system.
-
Total Neopterin: Perform the oxidation step below before injection.
-
-
Oxidation Procedure:
-
In a separate tube, mix an aliquot of the sample supernatant with the acidic iodide oxidation reagent. A typical ratio is 50 µL of reagent to 200 µL of supernatant.
-
Incubate the mixture in the dark at room temperature for 15-30 minutes.[1]
-
-
Stopping the Reaction: Add a small amount of ascorbic acid solution to quench the excess iodine.
-
Analysis: Inject the oxidized sample into the HPLC system. The resulting peak represents "Total Neopterin."
-
Calculation:
-
This compound Concentration = [Total Neopterin] - [Baseline Neopterin]
-
Visualizations
Caption: Workflow for this compound analysis.
Caption: Logical flow for troubleshooting inaccurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. eclass.uoa.gr [eclass.uoa.gr]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. gtfch.org [gtfch.org]
- 15. scribd.com [scribd.com]
Technical Support Center: 7,8-Dihydroneopterin Stability and Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7,8-Dihydroneopterin. This resource provides essential information on sample storage, stability, and analytical procedures to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a pteridine compound produced by activated macrophages and is a precursor to neopterin, a key marker of cellular immune activation.[1][2] It is inherently unstable and susceptible to oxidation, which can lead to an underestimation of its concentration and an overestimation of neopterin levels if samples are not handled and stored correctly.[1][2][3]
Q2: What are the main factors that affect the stability of this compound in biological samples?
A2: The primary factors affecting its stability are temperature, exposure to light, the sample matrix (e.g., plasma vs. urine), the presence of oxidizing agents, and the type of anticoagulant used for plasma collection.[2][3][4]
Q3: What is the recommended anticoagulant for collecting plasma samples for this compound analysis?
A3: While specific studies on the effect of different anticoagulants on this compound stability are limited, EDTA is generally recommended for metabolomics studies as it chelates metal ions that can catalyze oxidation reactions. Heparin and citrate have been shown to interfere with certain downstream analyses, though direct impact on this compound needs further investigation.
Q4: How should I handle samples immediately after collection to ensure this compound stability?
A4: Samples should be placed on ice immediately after collection and protected from light to minimize degradation.[2] Prompt processing to separate plasma or serum from blood cells is crucial.
Q5: What is the "total neopterin" measurement?
A5: "Total neopterin" refers to the combined concentration of neopterin and this compound.[2][4] Since this compound is not fluorescent, it is chemically oxidized to the highly fluorescent neopterin for quantification by fluorescence detection.[1][2] The this compound concentration is then calculated by subtracting the native neopterin concentration (measured in an unoxidized aliquot) from the total neopterin concentration.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels | - Sample degradation due to improper storage (high temperature, light exposure).- Oxidation during sample processing.- Incomplete oxidation to neopterin during the analytical procedure. | - Review sample collection and storage procedures to ensure they are performed on ice and in the dark.- Use appropriate protein precipitation methods (e.g., acetonitrile) to minimize oxidation.[1][2]- Ensure the acidic iodide oxidizing solution is fresh and properly prepared.[2] |
| High variability in replicate measurements | - Inconsistent sample handling between replicates.- Pipetting errors during sample preparation or oxidation.- Instability of the HPLC system. | - Standardize all sample handling and processing steps.- Calibrate pipettes regularly.- Troubleshoot the HPLC system for issues with flow rate, temperature control, or detector performance. |
| Unexpectedly high neopterin to this compound ratio | - Oxidation of this compound to neopterin during storage or processing.- Pathophysiological condition with high oxidative stress. | - Ensure strict adherence to recommended sample handling and storage protocols to minimize ex vivo oxidation.- Interpret the results in the context of the experimental model or clinical condition being studied. |
| Poor peak shape or resolution in HPLC analysis | - Column degradation.- Inappropriate mobile phase composition.- Sample matrix interference. | - Replace the HPLC column.- Optimize the mobile phase pH and organic solvent concentration.- Ensure efficient protein removal during sample preparation. |
Experimental Protocols & Data
Quantitative Stability Data
The stability of this compound is significantly influenced by the storage temperature and the biological matrix.
Table 1: Stability of this compound in Human Plasma at Various Temperatures [4]
| Storage Temperature | Duration | % Reduction in Total Neopterin (mean) |
| 4°C | 6 hours | Significant reduction |
| 12 hours | Continued reduction | |
| 21°C | 6 hours | Significant reduction |
| 12 hours | Continued reduction | |
| 37°C | 6 hours | Significant reduction |
| 12 hours | 83.2% |
Note: "Total Neopterin" was measured after oxidation of this compound. The reduction primarily reflects the degradation of the labile this compound.
Table 2: General Stability of this compound in Different Sample Matrices and Conditions
| Sample Matrix | Storage Condition | Stability Note | Reference |
| Plasma | 4°C, 21°C, 37°C | Significant degradation within 6-12 hours. | [4] |
| Urine | Refrigerated | Stable over 12 hours. More stable than in plasma. | [3] |
| Aqueous Solution | 25°C, air-saturated | Half-life of 60 hours. 7% loss over 4 hours. | [3] |
| All Samples | Exposure to UV light | Degradation is accelerated. | [2][3] |
Key Experimental Protocols
1. Sample Preparation for HPLC Analysis (Plasma/Serum)
This protocol is designed to deproteinize the sample while minimizing the artificial oxidation of this compound.
-
To 100 µL of plasma or serum, add 100 µL of 100% acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis. Using acetonitrile for protein precipitation has been shown to yield higher recoveries of neopterin and total neopterin compared to trichloroacetic acid.[1]
2. Oxidation of this compound to Neopterin
This procedure is for the determination of "total neopterin".
-
Prepare Acidic Iodide Solution: 5.4% (w/v) Iodine (I₂) and 10.8% (w/v) Potassium Iodide (KI) in 1 M HCl. Note: This solution degrades over time and should be freshly prepared or its efficacy regularly checked.[1][2]
-
To 100 µL of the deproteinized sample supernatant, add 20 µL of the acidic iodide solution.
-
Vortex the mixture and incubate in the dark at room temperature for 15 minutes.
-
Following incubation, the sample is ready for HPLC analysis.
Visualizations
Factors Affecting this compound Stability
Caption: Key factors influencing the stability of this compound.
Analytical Workflow for this compound and Neopterin
Caption: Workflow for the differential analysis of neopterin and this compound.
Signaling Pathway of this compound Formation and Oxidation
Caption: Simplified pathway of this compound synthesis and subsequent oxidation.
References
Technical Support Center: 7,8-Dihydroneopterin Assay Method Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method validation of a new 7,8-Dihydroneopterin (7,8-DHN) assay. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for validating a new this compound assay?
A1: The validation of a new 7,8-DHN assay should establish objective evidence that the method is fit for its intended purpose. Key validation parameters include:
-
Precision: Assesses the closeness of agreement between independent test results. This is typically evaluated at two levels: intra-assay (within-run) and inter-assay (between-run) precision.
-
Accuracy (Trueness): Determines how close the measured value is to the true value. This is often assessed through recovery and parallelism experiments.
-
Specificity (Selectivity): The ability of the assay to differentiate and quantify 7,8-DHN in the presence of other components in the sample.
-
Sensitivity: The lowest concentration of 7,8-DHN that can be reliably detected (Limit of Detection, LOD) and quantified (Lower Limit of Quantification, LLOQ).
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of 7,8-DHN in the sample.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of 7,8-DHN in the biological matrix under different storage and handling conditions.
Q2: this compound is known to be unstable. How does this affect the assay validation?
A2: The instability of 7,8-DHN is a critical consideration. It is sensitive to oxidation, temperature, and light.[1] Validation experiments must be designed to minimize degradation. This includes:
-
Sample Handling: Samples should be collected on ice, protected from light, and processed quickly. The addition of antioxidants may be necessary.
-
Storage: Long-term storage should be at -80°C.[1] Freeze-thaw cycles should be minimized.
-
Assay Conditions: The assay buffer may require optimization to improve the stability of 7,8-DHN during the incubation steps.
Q3: What are acceptable criteria for precision and accuracy?
A3: For immunoassays, the following acceptance criteria are generally recommended:
-
Intra-assay Precision: The coefficient of variation (%CV) should be ≤10%.
-
Inter-assay Precision: The %CV should be ≤15%.
-
Accuracy (Recovery): The mean recovery should be within 80-120%.
Q4: How can I assess the specificity of the antibody used in the assay?
A4: Specificity can be evaluated by testing for cross-reactivity with structurally related molecules, such as neopterin, biopterin, and other pteridine derivatives. The percentage of cross-reactivity should be determined and reported.
Q5: What can cause high background in my this compound ELISA?
A5: High background can be caused by several factors, including:
-
Insufficient washing: Ensure all washing steps are performed thoroughly.
-
Contaminated reagents: Use fresh, high-quality reagents.
-
Incorrect antibody concentrations: Optimize the concentrations of the capture and detection antibodies.
-
Non-specific binding: Ensure adequate blocking of the plate.
Troubleshooting Guides
Problem 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Degradation of 7,8-DHN | Ensure samples were handled and stored correctly (on ice, protected from light, -80°C storage). Minimize time between sample thawing and assay start. |
| Inactive Enzyme Conjugate | Check the expiration date of the conjugate. Store as recommended. Prepare fresh conjugate for each assay. |
| Incorrect Reagent Preparation | Double-check all dilutions and calculations for standards, controls, and other reagents. |
| Insufficient Incubation Times | Follow the protocol-specified incubation times. |
| Reagents Not at Room Temperature | Allow all reagents to reach room temperature before use (unless otherwise specified). |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles. Ensure complete aspiration of wash buffer from wells. |
| Contaminated Substrate | Use fresh, colorless substrate solution. |
| High Concentration of Detection Antibody | Titrate the detection antibody to the optimal concentration. |
| Inadequate Blocking | Increase the blocking time or try a different blocking buffer. |
| Light Exposure | Protect the plate from light during incubations, especially during the substrate step. |
Problem 3: Poor Reproducibility (High %CV)
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes. Ensure consistent technique, including tip immersion depth and dispensing speed. Change pipette tips for each standard, control, and sample. |
| Plate Washing Variability | Use an automated plate washer if possible. If washing manually, ensure all wells are treated identically. |
| Temperature Gradients Across the Plate | Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation. |
| Sample Heterogeneity | Ensure samples are thoroughly mixed before aliquoting into wells. |
Experimental Protocols for Method Validation
Precision (Intra- and Inter-Assay)
-
Objective: To determine the repeatability of the assay.
-
Procedure:
-
Prepare three quality control (QC) samples with low, medium, and high concentrations of 7,8-DHN.
-
Intra-assay: Analyze 20 replicates of each QC sample on a single plate.
-
Inter-assay: Analyze 8 replicates of each QC sample on three different plates on three different days.
-
Calculate the mean, standard deviation (SD), and %CV for each QC level.
-
-
Acceptance Criteria:
-
Intra-assay %CV ≤ 10%
-
Inter-assay %CV ≤ 15%
-
Accuracy (Spike and Recovery)
-
Objective: To assess the influence of the sample matrix on the measurement of 7,8-DHN.
-
Procedure:
-
Select at least three different batches of the biological matrix (e.g., plasma, serum).
-
Spike the matrix with known concentrations of 7,8-DHN (low, medium, and high).
-
Analyze the spiked and unspiked samples.
-
Calculate the percent recovery using the formula: (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration * 100.
-
-
Acceptance Criteria: Mean recovery of 80-120%.
Linearity of Dilution
-
Objective: To demonstrate that the assay provides proportional results upon dilution of a sample.
-
Procedure:
-
Select a high-concentration sample.
-
Perform a series of serial dilutions with the assay diluent.
-
Analyze the dilutions and calculate the concentration of 7,8-DHN in each.
-
Multiply the measured concentrations by their respective dilution factors to obtain the back-calculated concentrations.
-
Calculate the %CV of the back-calculated concentrations.
-
-
Acceptance Criteria: %CV of back-calculated concentrations ≤ 15%.
Stability (Freeze-Thaw and Short-Term)
-
Objective: To evaluate the stability of 7,8-DHN under typical experimental conditions.
-
Procedure:
-
Use low and high concentration QC samples.
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (-80°C to room temperature). Analyze after 1, 3, and 5 cycles.
-
Short-Term Stability: Keep aliquots at room temperature and 4°C for various time points (e.g., 0, 2, 4, 8 hours) before analysis.
-
Compare the results to baseline (0 cycles or 0 hours).
-
-
Acceptance Criteria: The mean concentration should be within ±15% of the baseline concentration.
Data Presentation
Table 1: Intra-Assay Precision
| QC Level | n | Mean Conc. (nM) | SD | %CV |
| Low | 20 | 5.2 | 0.4 | 7.7% |
| Medium | 20 | 20.5 | 1.5 | 7.3% |
| High | 20 | 81.3 | 4.9 | 6.0% |
Table 2: Inter-Assay Precision
| QC Level | n | Mean Conc. (nM) | SD | %CV |
| Low | 24 | 5.5 | 0.6 | 10.9% |
| Medium | 24 | 21.1 | 2.3 | 10.9% |
| High | 24 | 79.8 | 7.5 | 9.4% |
Table 3: Accuracy (Spike and Recovery)
| Matrix Lot | Spiked Conc. (nM) | Measured Conc. (nM) | % Recovery |
| A | 10 | 9.2 | 92% |
| B | 10 | 10.5 | 105% |
| C | 10 | 9.8 | 98% |
| Mean | 98.3% | ||
| A | 50 | 46.5 | 93% |
| B | 50 | 52.0 | 104% |
| C | 50 | 49.5 | 99% |
| Mean | 98.7% |
Table 4: Linearity of Dilution
| Dilution Factor | Measured Conc. (nM) | Back-Calculated Conc. (nM) |
| Neat | 95.2 | 95.2 |
| 1:2 | 48.1 | 96.2 |
| 1:4 | 23.5 | 94.0 |
| 1:8 | 11.6 | 92.8 |
| Mean | 94.6 | |
| SD | 1.5 | |
| %CV | 1.6% |
Table 5: Stability of this compound in Plasma at Different Temperatures[1]
| Time (hours) | % Remaining at 4°C | % Remaining at 21°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 6 | ~85 | ~70 | ~30 |
| 12 | ~75 | ~60 | ~17 |
Visualizations
Caption: Workflow for the this compound ELISA.
Caption: Troubleshooting decision tree for the 7,8-DHN assay.
References
Validation & Comparative
Validating 7,8-Dihydroneopterin as a Marker for Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. Consequently, the identification and validation of reliable biomarkers to assess oxidative stress are of paramount importance in research and drug development. 7,8-dihydroneopterin, a pteridine derivative produced by activated macrophages, has emerged as a promising biomarker. This guide provides a comprehensive comparison of this compound with established oxidative stress markers, supported by experimental data and detailed protocols, to aid researchers in its validation and application.
This compound is a potent antioxidant synthesized by macrophages and monocytes upon stimulation with interferon-gamma (IFN-γ)[1][2]. Its oxidized product, neopterin, is a well-established marker of cellular immune activation[2][3][4][5][6]. The ratio of this compound to neopterin can, therefore, offer a unique insight into the interplay between immune activation and oxidative stress[1]. An increase in neopterin levels relative to this compound suggests an elevated oxidative state where the antioxidant capacity of this compound is being utilized.
Comparative Analysis of Oxidative Stress Markers
To validate this compound as a robust marker of oxidative stress, a comparison with established biomarkers is essential. This section evaluates this compound against two widely used markers: malondialdehyde (MDA), a marker of lipid peroxidation, and 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.
While direct head-to-head comparative studies with extensive quantitative data are limited, the following table summarizes the characteristics and performance of these biomarkers based on findings from various clinical studies.
| Feature | This compound | Malondialdehyde (MDA) | 8-hydroxy-2'-deoxyguanosine (8-OHdG) |
| Biological Role | Potent antioxidant, precursor to neopterin (immune activation marker)[1][2]. | End-product of polyunsaturated fatty acid peroxidation[7][8][9][10]. | Product of oxidative DNA damage[11]. |
| What it Measures | Reflects both immune activation (via neopterin) and antioxidant activity. The ratio to neopterin indicates oxidative load[1]. | Lipid peroxidation and damage to cell membranes[7][8][9][10]. | Oxidative damage to DNA[11]. |
| Sample Types | Plasma, urine, cerebrospinal fluid[2][3][4][5][6]. | Serum, plasma, urine, tissue homogenates[7][8][9][10]. | Urine, plasma, serum, DNA isolated from tissues[11]. |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection[12]. | ELISA, HPLC, Gas Chromatography-Mass Spectrometry (GC-MS)[9][10]. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS), HPLC with electrochemical detection, ELISA[11]. |
| Clinical Significance | Elevated neopterin (its oxidized form) is associated with the severity of viral infections, autoimmune diseases, and some cancers[2][3][4][5][6]. The ratio of this compound to neopterin provides a more nuanced view of the interplay between inflammation and oxidative stress[1]. | Increased levels are associated with cardiovascular diseases, diabetes, and neurodegenerative disorders[7][8]. Correlates with disease severity in some allergic diseases[7]. | Elevated levels are found in various cancers, neurodegenerative diseases, and diabetes, and can be a marker for early disease detection[11]. |
| Limitations | Measurement can be technically demanding, requiring an oxidation step for total pterin quantification by HPLC with fluorescence. Direct measurement is possible with LC-MS/MS[1]. Levels can be influenced by renal function. | The commonly used TBARS assay can be non-specific. Sample handling is critical to prevent ex vivo oxidation[13]. | Levels can be influenced by DNA repair efficiency and diet. Sensitive analytical methods are required for accurate quantification. |
Experimental Protocols
Measurement of this compound and Neopterin by HPLC
This protocol describes the measurement of neopterin and total neopterin (neopterin + this compound) in plasma using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection. The concentration of this compound is calculated by subtracting the neopterin concentration from the total neopterin concentration.
1. Sample Preparation:
- Collect blood in EDTA-containing tubes and centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.
- Protect plasma samples from light and store at -80°C until analysis.
2. Neopterin Measurement (Direct):
- Thaw plasma samples on ice.
- To 100 µL of plasma, add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
- Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
- Filter the supernatant through a 0.22 µm syringe filter.
- Inject 50 µL of the filtered supernatant into the HPLC system.
3. Total Neopterin Measurement (with Oxidation):
- Thaw plasma samples on ice.
- To 100 µL of plasma, add 10 µL of an acidic iodine solution (e.g., 1% I₂ in 2% KI in 0.1 M HCl).
- Incubate in the dark at room temperature for 30 minutes to oxidize this compound to neopterin.
- Stop the reaction by adding 10 µL of 2% (w/v) ascorbic acid.
- Add 100 µL of 10% (w/v) TCA to precipitate proteins.
- Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
- Filter the supernatant through a 0.22 µm syringe filter.
- Inject 50 µL of the filtered supernatant into the HPLC system.
4. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic elution with a phosphate buffer (e.g., 15 mM potassium phosphate, pH 6.4).
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detector with excitation at 353 nm and emission at 438 nm.
5. Quantification:
- Prepare a standard curve using known concentrations of neopterin.
- Calculate the concentration of neopterin and total neopterin in the samples based on the standard curve.
- Calculate the concentration of this compound: [this compound] = [Total Neopterin] - [Neopterin].
Measurement of Malondialdehyde (MDA) by ELISA
This protocol provides a general outline for a competitive ELISA to measure MDA in serum or plasma.
1. Sample Preparation:
- Collect blood and prepare serum or plasma as described previously.
- Store samples at -80°C until use.
2. Assay Procedure:
- Prepare MDA standards and samples according to the kit manufacturer's instructions.
- Add 50 µL of standard or sample to the wells of the microplate pre-coated with an MDA-specific antibody.
- Add 50 µL of HRP-conjugated MDA to each well.
- Incubate for 60 minutes at 37°C.
- Wash the plate 4-5 times with the provided wash buffer.
- Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.
- Add 50 µL of stop solution to each well.
- Read the absorbance at 450 nm using a microplate reader.
3. Quantification:
- Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
- Determine the concentration of MDA in the samples from the standard curve.
Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by LC-MS/MS
This protocol outlines the measurement of 8-OHdG in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
- Collect urine samples and store them at -80°C.
- Thaw urine samples and centrifuge to remove any particulate matter.
- Perform solid-phase extraction (SPE) to purify and concentrate the 8-OHdG from the urine matrix.
- Elute the 8-OHdG from the SPE cartridge and evaporate the eluent to dryness.
- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- MS Detection: Electrospray ionization (ESI) in positive ion mode.
- Transitions: Monitor the specific precursor-to-product ion transitions for 8-OHdG and an internal standard (e.g., ¹⁵N₅-8-OHdG).
3. Quantification:
- Prepare a calibration curve using known concentrations of 8-OHdG standards.
- Quantify the 8-OHdG in the samples by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
- Normalize the urinary 8-OHdG concentration to creatinine concentration to account for variations in urine dilution.
Signaling Pathways and Experimental Workflows
Oxidative Stress and Pteridine Biosynthesis Pathway
Caption: Oxidative stress and pteridine biosynthesis pathway.
Experimental Workflow for Biomarker Comparison
Caption: Experimental workflow for biomarker comparison.
Conclusion
This compound presents a compelling case as a valuable biomarker of oxidative stress, offering a more nuanced picture than some traditional markers by reflecting the interplay between immune activation and antioxidant defense. While further head-to-head comparative studies are needed to definitively establish its superiority in various clinical contexts, the available evidence supports its utility, particularly when measured in conjunction with its oxidized form, neopterin. The detailed protocols and workflows provided in this guide are intended to facilitate the validation and adoption of this compound in oxidative stress research and drug development, ultimately contributing to a better understanding and management of oxidative stress-related diseases.
References
- 1. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of neopterin in COVID-19: The prognostic value and relation with the disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neopterin Predicts Disease Severity in Hospitalized Patients With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neopterin is Associated with Disease Severity and Outcome in Patients with Non-Ischaemic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neopterin Predicts Disease Severity in Hospitalized Patients With COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journalofmedula.com [journalofmedula.com]
- 9. scispace.com [scispace.com]
- 10. Relationship between free and total malondialdehyde, a well-established marker of oxidative stress, in various types of human biospecimens - Cui - Journal of Thoracic Disease [jtd.amegroups.org]
- 11. Advanced Oxidative Protein Products Had a Diagnostic Accuracy for Identifying Chronic Kidney Disease in Adult Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reliability of malondialdehyde as a biomarker of oxidative stress in psychological disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 7,8-Dihydroneopterin: HPLC vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 7,8-dihydroneopterin, a key biomarker of cellular immune activation. The choice of analytical method is critical for obtaining accurate and reliable data in research and clinical settings. This document presents a comprehensive overview of both techniques, including their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your specific needs.
At a Glance: Performance Comparison
The selection of an analytical method for this compound analysis hinges on a balance between sensitivity, specificity, throughput, and cost. Below is a summary of the key performance metrics for HPLC with fluorescence detection and LC-MS/MS.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Principle | Separation by chromatography, detection of native fluorescence or fluorescence after post-column oxidation. | Separation by chromatography, identification and quantification based on mass-to-charge ratio. |
| Specificity | Good, but susceptible to interference from compounds with similar fluorescence properties. | Excellent, highly specific due to the monitoring of specific precursor and product ion transitions. |
| Sensitivity (LOD/LOQ) | Good, with Limits of Detection (LOD) and Quantification (LOQ) typically in the low nmol/L range. | Excellent, offering superior sensitivity with LOD and LOQ values often in the sub-nmol/L to pmol/L range. |
| **Linearity (R²) ** | Generally excellent, with correlation coefficients (R²) > 0.99. | Consistently excellent, with R² values typically > 0.998. |
| Precision (%RSD) | Good, with intra- and inter-day precision typically < 15%. | Excellent, with intra- and inter-day precision often < 10%. |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes per sample. | High, with run times as short as 5-10 minutes per sample. |
| Cost (Instrument/Maintenance) | Lower initial instrument cost and less complex maintenance. | Higher initial instrument cost and more specialized maintenance requirements. |
| Matrix Effects | Less prone to ion suppression/enhancement, but matrix can quench fluorescence. | Susceptible to matrix effects (ion suppression or enhancement) which can impact accuracy if not properly addressed. |
Quantitative Performance Data
The following tables summarize the quantitative performance data for the analysis of this compound and related pteridines using HPLC with fluorescence detection and LC-MS/MS.
Table 1: HPLC with Fluorescence Detection - Performance Characteristics
| Analyte | Sample Matrix | Linearity Range | R² | LOD | LOQ | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Neopterin (as a proxy) | Plasma, Urine | 5-200 ng/mL | >0.99 | 2 ng/mL | 5 ng/mL | < 6% | < 10% |
| This compound | Plasma | Not explicitly stated, but method is used for its quantification after oxidation to neopterin. | - | - | - | - | - |
Note: Specific quantitative data for this compound using HPLC with direct fluorescence detection is limited due to its lower native fluorescence compared to neopterin. Analysis is often performed by converting this compound to neopterin.
Table 2: LC-MS/MS - Performance Characteristics
| Analyte | Sample Matrix | Linearity Range | R² | LOD | LOQ | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Dihydroneopterin | Urine | 0.5 - 100 ng/mL | >0.998 | 0.1 ng/mL | 0.5 ng/mL | < 5% | < 8% |
| Neopterin | Plasma, CSF | 3 - 200 nmol/L | >0.99 | - | 3 nmol/L | < 14.4% | < 14.4% |
| This compound | Tomato | 0.005 - 1 µg/mL | >0.99 | - | - | < 10% | < 10% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound in biological fluids using both HPLC and LC-MS/MS.
HPLC with Fluorescence Detection: Experimental Protocol
This protocol focuses on the analysis of total neopterin (neopterin + this compound) after oxidation, which is a common approach for quantifying this compound using HPLC with fluorescence detection.
1. Sample Preparation (Human Plasma)
-
Precipitation: To 100 µL of plasma, add 100 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Vortex: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Oxidation (for total neopterin): To 50 µL of the supernatant, add 10 µL of acidic iodine solution (1% iodine in 2% potassium iodide solution in 0.1 M HCl).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Reduction of excess iodine: Add 10 µL of 2% (w/v) ascorbic acid solution to stop the reaction and reduce excess iodine.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer (pH 6.4) at a flow rate of 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Fluorescence Detection: Excitation wavelength of 353 nm and an emission wavelength of 438 nm.
LC-MS/MS: Experimental Protocol
This protocol allows for the direct and specific quantification of this compound.
1. Sample Preparation (Human Urine)
-
Dilution: Dilute the urine sample 1:10 with a solution of 0.1% formic acid in water containing an internal standard (e.g., ¹³C-labeled this compound).
-
Vortex: Vortex the mixture for 10 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any particulates.
-
Supernatant Transfer: Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 2% B
-
6.1-8 min: Re-equilibration at 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 256.1 -> Product ion (Q3) m/z 194.1
-
Internal Standard (¹³C₆-7,8-Dihydroneopterin): Precursor ion (Q1) m/z 262.1 -> Product ion (Q3) m/z 200.1
-
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.
Visualization of Experimental Workflows
The following diagrams illustrate the experimental workflows for both HPLC and LC-MS/MS analysis of this compound.
Caption: Workflow for this compound analysis by HPLC with fluorescence detection.
Caption: Workflow for this compound analysis by LC-MS/MS.
Conclusion
Both HPLC with fluorescence detection and LC-MS/MS are powerful techniques for the analysis of this compound.
-
HPLC with fluorescence detection is a robust and cost-effective method suitable for routine analysis, particularly when high sensitivity is not the primary concern. Its main limitation is the indirect measurement of this compound through oxidation to neopterin, which may introduce variability.
-
LC-MS/MS offers superior sensitivity and specificity, allowing for the direct and highly accurate quantification of this compound. This makes it the method of choice for research applications requiring precise measurements and for the analysis of complex biological matrices where interferences are a concern. The higher cost and complexity of the instrumentation are the main considerations for its implementation.
The choice between these two methods should be guided by the specific requirements of the study, including the desired level of sensitivity and specificity, sample throughput needs, and budgetary constraints. This guide provides the necessary information to make an informed decision for your this compound analysis needs.
Mind the Gap: A Comparative Guide to 7,8-Dihydroneopterin Measurement Across Laboratories
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of 7,8-dihydroneopterin (7,8-DHNP), a key intermediate in the biosynthesis of tetrahydrobiopterin and folate, is crucial for research into immune activation, neurodegenerative diseases, and oxidative stress. However, significant variability in reported concentrations can arise from different analytical methodologies employed across laboratories. This guide provides a comprehensive comparison of the primary methods for 7,8-DHNP quantification, highlighting potential sources of discrepancy and offering insights to facilitate better inter-laboratory data harmonization.
Methodological Showdown: HPLC vs. ELISA
The two predominant techniques for measuring 7,8-DHNP are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Enzyme-Linked Immunosorbent Assay (ELISA). HPLC is often regarded as the gold standard due to its high specificity and ability to separate 7,8-DHNP from its oxidized and more stable form, neopterin.
Table 1: Quantitative Comparison of Analytical Methods for Pteridine Measurement
| Parameter | HPLC | ELISA | Key Considerations |
| Principle | Chromatographic separation followed by fluorescence detection (often requiring post-column oxidation of 7,8-DHNP to neopterin). | Competitive immunoassay using specific antibodies. | HPLC offers direct and specific measurement, while ELISA relies on antibody-antigen binding which can be prone to cross-reactivity. |
| Linearity (r²) | Typically > 0.99 | Generally > 0.98 | Both methods can demonstrate good linearity within their respective dynamic ranges. |
| Correlation with HPLC (R²) | N/A (Reference Method) | Varies significantly between kits. One study reported R² = 0.96 for one kit and R² = 0.48 for another when compared to HPLC for neopterin. | The choice of ELISA kit is critical for obtaining results comparable to HPLC. |
| Throughput | Lower | Higher | ELISA is more suited for screening large numbers of samples. |
| Cost per Sample | Higher (instrumentation and maintenance) | Lower (reagents) | Initial capital investment for HPLC is substantial. |
| Technical Expertise | High | Moderate | HPLC requires more specialized training for operation and troubleshooting. |
The Critical Role of Experimental Protocols
Discrepancies in results between laboratories often stem from subtle but significant differences in experimental protocols. The following sections detail generalized protocols for the key methods of 7,8-DHNP measurement.
Experimental Protocol 1: HPLC with Fluorescence Detection
This protocol outlines the steps for the quantification of total neopterin (neopterin + this compound) in plasma or serum.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 100 µL of a protein precipitating agent. Acetonitrile is recommended to avoid the oxidation of 7,8-DHNP that can occur with trichloroacetic acid.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
2. Oxidation of this compound:
-
To measure total neopterin, 7,8-DHNP in the supernatant must be oxidized to the highly fluorescent neopterin.
-
This can be achieved by adding an acidic iodine solution (e.g., 5.4% I₂ / 10.8% KI in 1 M HCl) or by using manganese dioxide.
-
The reaction is typically allowed to proceed in the dark for a specified period (e.g., 30 minutes).
-
The oxidation is then stopped, for example, by adding ascorbic acid.
-
To measure neopterin alone, this oxidation step is omitted.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase is a phosphate buffer (e.g., 15 mM potassium phosphate, pH 6.4) with a small percentage of organic solvent like acetonitrile.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Injection Volume: 20 - 50 µL.
4. Detection:
-
Fluorescence detector set to an excitation wavelength of approximately 353 nm and an emission wavelength of approximately 438 nm.
5. Quantification:
-
A standard curve is generated using known concentrations of neopterin.
-
The concentration of total neopterin in the sample is determined by comparing its peak area to the standard curve.
-
The concentration of 7,8-DHNP is calculated by subtracting the concentration of neopterin (from the non-oxidized sample) from the total neopterin concentration.
Experimental Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
This is a generalized protocol for a competitive ELISA for total neopterin. Specific details may vary depending on the manufacturer's instructions.
1. Sample Preparation:
-
Samples (e.g., serum, plasma, urine) are typically diluted with the assay buffer provided in the kit.
-
For total neopterin measurement, an oxidation step similar to the one described for HPLC is required prior to the immunoassay.
2. Assay Procedure:
-
Standards, controls, and oxidized samples are added to the wells of a microplate pre-coated with a capture antibody.
-
A known amount of enzyme-conjugated neopterin is then added to each well. This will compete with the neopterin in the sample for binding to the capture antibody.
-
The plate is incubated for a specified time (e.g., 1-2 hours) at a specific temperature (e.g., room temperature or 37°C).
-
The wells are washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped after a specific incubation time by adding a stop solution.
3. Detection and Quantification:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The intensity of the color is inversely proportional to the concentration of neopterin in the sample.
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The concentration of total neopterin in the samples is determined from the standard curve.
Visualizing the Path to Harmonization
A structured approach is essential for a successful inter-laboratory cross-validation study. The following diagram illustrates a typical workflow.
Caption: Workflow for an inter-laboratory cross-validation study.
Signaling Pathway of Immune Activation Leading to Neopterin Production
The measurement of 7,8-DHNP and neopterin serves as a biomarker for the activation of the cellular immune system. The following diagram illustrates the signaling pathway.
Caption: IFN-γ induced neopterin biosynthesis pathway.
Recommendations for Improving Inter-Laboratory Agreement
-
Method Harmonization: Whenever possible, laboratories should aim to use the same analytical method, preferably HPLC, for comparative studies.
-
Standardized Protocols: The adoption of detailed and standardized operating procedures (SOPs) for sample handling, preparation, and analysis is crucial.
-
Reference Materials: The use of certified reference materials or well-characterized in-house control samples is essential for assessing accuracy and precision.
-
Participation in External Quality Assessment (EQA) Schemes: Regular participation in EQA or round-robin programs, when available, can provide an objective assessment of a laboratory's performance and help identify systematic errors.
-
Transparent Reporting: Publications and reports should include detailed information about the analytical method and sample handling procedures to allow for better comparison of results across studies.
By understanding the nuances of the different analytical methods and actively working towards standardization, the scientific community can enhance the reliability and comparability of this compound measurements, ultimately leading to more robust and reproducible research findings.
A Comparative Analysis of 7,8-Dihydroneopterin and Tetrahydrobiopterin: From Biosynthesis to Biological Function
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar biomolecules is paramount. This guide provides a comprehensive comparative analysis of 7,8-Dihydroneopterin (7,8-DHNP) and Tetrahydrobiopterin (BH4), two critical pteridine compounds involved in a myriad of physiological and pathological processes. We delve into their biochemical properties, biosynthetic pathways, and functional roles, supported by experimental data and detailed protocols.
At a Glance: Key Distinctions
| Feature | This compound (7,8-DHNP) | Tetrahydrobiopterin (BH4) |
| Chemical Formula | C₉H₁₃N₅O₄ | C₉H₁₅N₅O₃ |
| Molar Mass | 255.23 g/mol | 241.25 g/mol [1] |
| Primary Role | Precursor in BH4 biosynthesis, antioxidant[2][3] | Essential cofactor for various enzymes[4][5] |
| Oxidation State | Partially oxidized pteridine | Fully reduced pteridine |
| Cofactor Activity | Inactive as a cofactor for aromatic amino acid hydroxylases and nitric oxide synthases | Essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases[4][6] |
| Clinical Significance | Marker of immune activation[2] | Deficiency leads to serious neurological disorders; therapeutic agent (sapropterin)[4] |
Biochemical Properties and Structure
This compound and Tetrahydrobiopterin are both pteridine derivatives, sharing a common bicyclic heterocyclic ring system. However, the key difference lies in the reduction state of the pyrazine ring. BH4 is the fully reduced and biologically active form, whereas 7,8-DHNP is a partially oxidized, stable intermediate.[5] This seemingly subtle structural variance has profound implications for their respective biological functions.
Physicochemical Properties:
| Property | This compound | Tetrahydrobiopterin |
| IUPAC Name | 2-amino-6-[(1R,2S)-1,2,3-trihydroxypropyl]-7,8-dihydropteridin-4(3H)-one | (6R)-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydropteridin-4(1H)-one[4] |
| Water Solubility | Slightly soluble | 2.21 g/L (predicted)[7] |
| pKa (Strongest Acidic) | - | 10.01 (predicted)[7] |
| pKa (Strongest Basic) | Strong basic compound[8] | 3.58 (predicted)[7] |
Biosynthesis: A Shared Pathway with Divergent Fates
The biosynthesis of BH4 is a multi-step enzymatic process that originates from guanosine triphosphate (GTP). This compound triphosphate is a key intermediate in this de novo pathway.
De Novo Synthesis of Tetrahydrobiopterin
The de novo synthesis of BH4 involves three key enzymes:
-
GTP cyclohydrolase I (GTPCH) : This rate-limiting enzyme catalyzes the conversion of GTP to this compound triphosphate.[9]
-
6-Pyruvoyltetrahydropterin synthase (PTPS) : This enzyme converts this compound triphosphate to 6-pyruvoyltetrahydropterin.
-
Sepiapterin reductase (SR) : This enzyme catalyzes the final two reduction steps to produce BH4.
In certain cell types, particularly primate macrophages, the activity of PTPS is low. This leads to the accumulation of this compound triphosphate, which is then dephosphorylated to this compound and released from the cell, serving as a marker of immune activation.[2]
Caption: The de novo biosynthetic pathway of Tetrahydrobiopterin from GTP.
Salvage and Recycling Pathways
Cells also possess salvage and recycling pathways to maintain adequate levels of BH4. The salvage pathway can convert sepiapterin to 7,8-dihydrobiopterin, which is then reduced to BH4 by dihydrofolate reductase (DHFR).[9] The recycling pathway regenerates BH4 from its oxidized form, quinonoid dihydrobiopterin (qBH2), via the enzyme dihydropteridine reductase (DHPR).
References
- 1. Tetrahydrobiopterin | C9H15N5O3 | CID 135402045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7,8 Dihydroneopterin inhibits low density lipoprotein oxidation in vitro. Evidence that this macrophage secreted pteridine is an anti-oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Human Metabolome Database: Showing metabocard for Tetrahydrobiopterin (HMDB0000027) [hmdb.ca]
- 7. Showing Compound Tetrahydrobiopterin (FDB021880) - FooDB [foodb.ca]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0002275) [hmdb.ca]
- 9. portlandpress.com [portlandpress.com]
Navigating the Nuances of 7,8-Dihydroneopterin Quantification: A Comparative Guide to Assay Specificity
For researchers, scientists, and drug development professionals, the accurate measurement of 7,8-dihydroneopterin is critical for advancing our understanding of cellular immunity and oxidative stress. This guide provides an objective comparison of the available assay methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
This compound, a pteridine derivative, is a key biomarker produced by interferon-gamma (IFN-γ) stimulated macrophages. As the reduced and more abundant precursor to the well-known immune marker neopterin, its quantification, often in conjunction with neopterin as "total neopterin," offers a more comprehensive assessment of immune activation and the associated oxidative stress. However, the inherent instability of this compound presents analytical challenges, making the choice of assay paramount to obtaining accurate and reproducible results.
This guide delves into the specificity and performance of the primary methods for this compound quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Assay Performance
The selection of an appropriate assay for this compound quantification depends on a balance of specificity, sensitivity, throughput, and the specific research question. The following table summarizes the key performance characteristics of the most common analytical methods.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | ELISA (for Total Neopterin) |
| Specificity | High. Can separate this compound from other pteridines. Requires an oxidation step to convert this compound to fluorescent neopterin for detection. | Very High. Can directly measure this compound without an oxidation step and can distinguish it from isomers and other pteridines based on mass-to-charge ratio. | Variable. Specificity is dependent on the antibody used. Commercial neopterin ELISA kits can show cross-reactivity with this compound. For "total neopterin" measurement, an oxidation step is required, and the assay measures the combined concentration of neopterin and this compound. |
| Cross-Reactivity | Minimal with proper chromatographic separation. | Minimal due to the specificity of mass detection. | A known neopterin ELISA kit shows 2.0% cross-reactivity with this compound[1]. Specificity should be validated for each kit. |
| Sensitivity (LOD/LOQ) | High sensitivity with fluorescence detection. | Very high sensitivity, capable of detecting low nanomolar concentrations. | Sensitivity varies between kits. For a neopterin ELISA, a limit of detection of 0.7 nmol/L has been reported[1]. |
| Precision (Intra-assay CV) | Generally <10%. | Typically <15%[2][3]. | For a neopterin ELISA, intra-assay CVs of 4.3 – 11.7% have been reported[1]. |
| Precision (Inter-assay CV) | Generally <15%. | Typically <15%[2][3]. | For a neopterin ELISA, inter-assay CVs of 8.8 – 13.8% have been reported[1]. |
| Sample Throughput | Moderate. Each sample requires a chromatographic run. | Moderate to high, depending on the length of the chromatographic method. | High. Suitable for screening large numbers of samples in a 96-well plate format. |
| Direct/Indirect Measurement | Indirect. Requires oxidation of this compound to neopterin. | Direct. Measures the native this compound molecule. | Indirect. Requires oxidation of this compound to neopterin. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and analytical processes, the following diagrams illustrate the relevant pathways and workflows.
References
- 1. ibl-international.com [ibl-international.com]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. An Offline SPE-LC-MS/MS Method for Simultaneous Quantification of Tacrolimus, Cyclosporine A, Kynurenine, Tryptophan, and Creatinine Using Volumetric Absorptive Microsampling Device Mitra - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7,8-Dihydroneopterin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 7,8-dihydroneopterin (7,8-DHNP), a key intermediate in the biosynthesis of tetrahydrobiopterin and folate, is crucial for research in immunology, neurobiology, and oxidative stress. As an unstable molecule, 7,8-DHNP is often measured as part of "total neopterin" following its oxidation to the more stable and fluorescent neopterin. This guide provides a comparative overview of the most common methods for 7,8-DHNP quantification: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of the three primary methods for this compound quantification. Data presented is a synthesis from various sources, and performance may vary based on the specific laboratory, instrumentation, and sample matrix.
| Parameter | HPLC with Fluorescence Detection | ELISA | LC-MS/MS |
| Analyte Measured | Total Neopterin (after oxidation of 7,8-DHNP) | Neopterin (may cross-react with 7,8-DHNP) | This compound and Neopterin (simultaneously) |
| Limit of Detection (LOD) | ~0.75 nmol/L (for Neopterin) | Typically in the low nmol/L range | Sub-nmol/L to fmol/L range |
| Limit of Quantification (LOQ) | Typically 2-3 times the LOD | Varies by manufacturer | Varies, but generally offers the highest sensitivity |
| Linearity Range | Wide dynamic range, typically spanning several orders of magnitude | Generally narrower than HPLC and LC-MS/MS | Wide dynamic range, often up to 4-5 orders of magnitude |
| Intra-assay Precision (%CV) | < 5% | Generally < 10% | < 10-15% |
| Inter-assay Precision (%CV) | 5.6% - 7.1% (for Neopterin) | Generally < 15% | < 15% |
| Specificity | High, based on chromatographic separation and fluorescence detection | Can be subject to cross-reactivity | Very high, based on mass-to-charge ratio and fragmentation patterns |
| Throughput | Moderate | High | Moderate to High (with automation) |
| Cost per Sample | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate | Low | High |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in this compound quantification and its biological context, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
HPLC with Fluorescence Detection for Total Neopterin
This method involves the oxidation of 7,8-DHNP to neopterin, followed by chromatographic separation and fluorescence detection.
a. Sample Preparation and Oxidation:
-
To 100 µL of plasma or serum, add 100 µL of 0.1 M trichloroacetic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
For the measurement of total neopterin, to 50 µL of the supernatant, add 10 µL of an acidic iodine solution (e.g., 1% iodine in 2% potassium iodide).
-
Incubate in the dark at room temperature for 30 minutes.
-
Add 10 µL of 2% ascorbic acid to stop the reaction.
-
For the measurement of neopterin alone, add 20 µL of a blank reagent (without iodine) to 50 µL of the supernatant.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a phosphate buffer (e.g., 15 mM potassium phosphate, pH 6.4) and a small percentage of organic solvent (e.g., 5% acetonitrile).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 20 µL.
c. Fluorescence Detection:
-
Excitation Wavelength: 353 nm.
-
Emission Wavelength: 438 nm.
d. Quantification:
-
A standard curve is generated using known concentrations of neopterin.
-
The concentration of 7,8-DHNP is calculated by subtracting the neopterin concentration from the total neopterin concentration.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits for neopterin are commercially available and provide a high-throughput method for quantification.
a. General Protocol (example):
-
Prepare standards and samples according to the kit manufacturer's instructions. This may involve dilution of the samples.
-
Add standards and samples to the wells of the microplate pre-coated with an anti-neopterin antibody.
-
Add a biotin-conjugated anti-neopterin antibody and incubate.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate again.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
b. Quantification:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the neopterin standards.
-
The concentration of neopterin in the samples is determined by interpolating their absorbance values on the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the direct and simultaneous quantification of both 7,8-DHNP and neopterin with high sensitivity and specificity.
a. Sample Preparation:
-
Protein precipitation is typically performed by adding a solvent like methanol or acetonitrile (often containing an internal standard) to the sample.
-
After vortexing and centrifugation, the supernatant is transferred for analysis.
b. Liquid Chromatography:
-
Column: A reversed-phase C18 or a HILIC column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is typically employed.
c. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 7,8-DHNP and neopterin are monitored.
-
Example Transitions:
-
7,8-DHNP: m/z 254 -> 194
-
Neopterin: m/z 252 -> 192
-
(Note: These are examples and should be optimized for the specific instrument).
-
-
d. Quantification:
-
Stable isotope-labeled internal standards for both 7,8-DHNP and neopterin are ideally used for the most accurate quantification.
-
Standard curves are generated for each analyte, and concentrations in the samples are calculated based on the peak area ratios of the analyte to the internal standard.
Conclusion
The choice of method for this compound quantification depends on the specific research needs, available resources, and the required level of sensitivity and specificity. HPLC with fluorescence detection offers a robust and reliable method for measuring total neopterin, providing an indirect measure of 7,8-DHNP. ELISA is a high-throughput and cost-effective option for screening large numbers of samples for neopterin levels. For the most accurate and sensitive direct quantification of both 7,8-DHNP and neopterin, LC-MS/MS is the gold standard, though it requires a significant initial investment in instrumentation and expertise. Researchers should carefully consider the advantages and limitations of each method to select the most appropriate approach for their studies.
Decoding Immune Activation and Oxidative Stress: A Comparative Guide to the Neopterin to 7,8-Dihydroneopterin Ratio
For researchers, scientists, and drug development professionals, the precise measurement of immune activation and oxidative stress is paramount. While neopterin has long been a valuable biomarker, emerging evidence underscores the superior clinical significance of the neopterin to 7,8-dihydroneopterin ratio. This guide provides an objective comparison of this ratio with alternative biomarkers, supported by experimental data, to elucidate its utility in various clinical contexts.
The crux of this ratio's significance lies in its ability to differentiate between two critical physiological states: cellular immune activation and oxidative stress. This compound is the direct product of interferon-gamma (IFN-γ) stimulated macrophages, making it a specific marker of cellular immune response.[1] Neopterin, conversely, is the oxidation product of this compound.[1] Therefore, an elevated neopterin to this compound ratio indicates a heightened state of oxidative stress, where the precursor is being rapidly converted. This distinction provides a more nuanced understanding of the underlying pathophysiology than measuring neopterin alone.[1]
Performance Comparison: Neopterin/7,8-Dihydroneopterin Ratio vs. Alternative Biomarkers
The clinical utility of the neopterin to this compound ratio is best understood when compared to established biomarkers in specific disease contexts.
Inflammatory and Infectious Diseases
In the realm of inflammatory and infectious diseases, C-reactive protein (CRP) is a widely used, albeit non-specific, marker. While neopterin levels often correlate with CRP, the neopterin/7,8-dihydroneopterin ratio offers a more detailed insight into the nature of the immune response. For instance, in differentiating bacterial from viral infections, the balance between cellular immunity and the associated oxidative burst is critical. A study on acute respiratory tract infections demonstrated that the ratio of CRP to neopterin could differentiate between bacterial and viral etiologies with high accuracy.[2]
| Biomarker | Disease Context | Performance Metric | Value | Source |
| Neopterin/7,8-Dihydroneopterin Ratio | Sepsis | Conceptual Superiority | Provides distinct information on immune activation vs. oxidative stress, potentially aiding in staging and prognosis. | [1] |
| CRP/Neopterin Ratio | Acute Respiratory Infections | Sensitivity (for bacterial infection) | 79.5% | [2] |
| Specificity (for bacterial infection) | 81.5% | [2] | ||
| Area Under the Curve (AUC) | 0.840 | [2] | ||
| C-Reactive Protein (CRP) | Sepsis | Sensitivity | 0.72 | [3] |
| Specificity | 0.55 | [3] | ||
| AUC | 0.67 | [4] | ||
| Procalcitonin (PCT) | Sepsis | Sensitivity | 0.70 | [3] |
| Specificity | 0.67 | [3] | ||
| AUC | 0.86 | [4] |
Human Immunodeficiency Virus (HIV) Infection
In HIV infection, the CD4+ T-cell count is a cornerstone for monitoring disease progression and immune status. Neopterin levels have been shown to inversely correlate with CD4+ counts and predict disease progression.[5] While direct comparative studies on the neopterin/7,8-dihydroneopterin ratio are limited, the measurement of both pteridines can offer a more comprehensive picture of the ongoing immune activation and oxidative stress that characterize HIV pathogenesis.
| Biomarker | Disease Context | Performance Metric | Value | Source |
| Neopterin | HIV (predicting CD4 <200 cells/μL) | Sensitivity | 90.9% | [6] |
| Specificity | 67.4% | [6] | ||
| CD4/CD8 Ratio | HIV (predicting non-AIDS mortality) | Odds Ratio (<0.5) | 3.65 | [7] |
| CD4 Count | HIV | Established marker for disease staging and treatment initiation. | - | [6] |
| Viral Load | HIV | Direct measure of viral replication. | - | [6] |
Cardiovascular Disease
Cardiac troponins are the gold standard for diagnosing myocardial infarction. While neopterin and this compound are not direct markers of myocardial necrosis, their role in inflammation and oxidative stress is highly relevant to the pathogenesis of atherosclerosis and cardiovascular disease. This compound has been shown to downregulate the scavenger receptor CD36, which is involved in foam cell formation.[1]
| Biomarker | Disease Context | Performance Metric | Value | Source |
| Neopterin/7,8-Dihydroneopterin Ratio | Atherosclerosis | Mechanistic Insight | Reflects the balance of immune activation and oxidative stress within atherosclerotic plaques. | [1] |
| High-Sensitivity Troponin I (hs-cTnI) | Prediction of Major Adverse Cardiac Events (MACE) | AUC (delta troponin) | 0.635 | [8] |
| High-Sensitivity Troponin T (hs-cTnT) | Prediction of All-Cause Mortality in Heart Failure | AUC | 0.760 | [9] |
Oxidative Stress
Malondialdehyde (MDA) is a commonly used biomarker for lipid peroxidation, a key event in oxidative stress. The neopterin to this compound ratio provides a unique perspective on oxidative stress by directly reflecting the in vivo oxidation of a specific antioxidant, this compound, in the context of an immune response.
| Biomarker | Disease Context | Performance Metric | Value | Source |
| Neopterin/7,8-Dihydroneopterin Ratio | General Oxidative Stress | Mechanistic Insight | Direct measure of the oxidation of an immune-derived antioxidant. | [1] |
| Malondialdehyde (MDA) | General Oxidative Stress | Established marker of lipid peroxidation. | - |
Signaling Pathways and Experimental Workflows
To fully appreciate the clinical significance of the neopterin to this compound ratio, it is essential to understand the underlying biochemical pathways and the analytical methods used for its measurement.
Caption: Neopterin biosynthesis pathway.
The diagram above illustrates the synthesis of this compound from guanosine triphosphate (GTP) in macrophages upon stimulation by IFN-γ. Subsequently, this compound can be released and oxidized to neopterin by reactive oxygen species (ROS).
Caption: Experimental workflow for ratio analysis.
This workflow outlines the common method for determining the neopterin to this compound ratio. A biological sample is divided into two aliquots. One is analyzed directly to measure the baseline neopterin concentration. The second aliquot is treated with an oxidizing agent to convert all this compound to neopterin, yielding the "total neopterin" concentration. The this compound concentration is then calculated by subtraction.
Caption: Logical guide to ratio interpretation.
This diagram provides a simplified guide to interpreting the results. A high ratio suggests that a significant portion of the produced this compound is being oxidized, indicating high oxidative stress. A low ratio, in the context of elevated total neopterin, points towards a strong cellular immune response with comparatively less oxidative stress.
Experimental Protocols
Measurement of Neopterin and this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a standard method for the simultaneous determination of neopterin and this compound in biological fluids.
1. Sample Preparation:
-
Collect urine or plasma samples and protect them from light to prevent photo-oxidation of this compound.
-
Centrifuge samples to remove particulate matter.
-
For plasma samples, deproteinization is necessary. This can be achieved by adding acetonitrile, followed by centrifugation to precipitate proteins.
-
The supernatant is then used for analysis.
2. Determination of Neopterin:
-
An aliquot of the prepared sample is directly injected into the HPLC system.
-
The separation is typically performed on a C18 reversed-phase column.
-
The mobile phase is often a phosphate buffer with a small percentage of organic modifier like methanol or acetonitrile.
-
Detection is achieved using a fluorescence detector with an excitation wavelength of approximately 353 nm and an emission wavelength of around 438 nm.
3. Determination of Total Neopterin (Neopterin + this compound):
-
A second aliquot of the prepared sample is subjected to an oxidation step.
-
This is commonly done by adding an acidic iodine solution and incubating in the dark. This process quantitatively converts this compound to neopterin.
-
The oxidized sample is then injected into the HPLC system and analyzed under the same conditions as for neopterin.
4. Calculation:
-
The concentration of this compound is calculated by subtracting the neopterin concentration (from the untreated sample) from the total neopterin concentration (from the oxidized sample).
-
The neopterin to this compound ratio is then calculated from these concentrations.
5. Data Expression:
-
For urinary samples, the concentrations of neopterin and this compound are often expressed as a ratio to the creatinine concentration to account for variations in urine dilution.
Conclusion
The neopterin to this compound ratio represents a significant advancement in the field of clinical biomarkers. Its ability to dissect the complex interplay between cellular immune activation and oxidative stress provides a more precise tool for diagnosing, monitoring, and understanding the pathogenesis of a wide range of diseases. While further studies with direct, quantitative comparisons to established biomarkers are warranted to fully define its clinical utility in all contexts, the existing evidence strongly supports its adoption in research and drug development to gain deeper insights into the immunological and oxidative status of patients.
References
- 1. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic utility of CRP to neopterin ratio in patients with acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of diagnostic accuracy in sepsis between presepsin, procalcitonin, and C-reactive protein: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of neopterin and this compound in human immunodeficiency virus infection: marker for disease progression and pathogenic link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utility of Serum Neopterin and Serum IL-2 Receptor Levels to Predict Absolute CD4 T Lymphocyte Count in HIV Infected Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CD4/CD8 ratio and CD8+ T-cell count as prognostic markers for non-AIDS mortality in people living with HIV. A systematic review and meta-analysis [frontiersin.org]
- 8. forbestip.org [forbestip.org]
- 9. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7,8-Dihydroneopterin Concentrations Across Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7,8-Dihydroneopterin levels in various biological fluids, supported by experimental data and detailed methodologies. This compound, a pteridine compound, is a key indicator of cellular immune activation and oxidative stress. Produced by monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), it serves as a direct precursor to the more stable biomarker, neopterin.[1][2] Understanding its distribution and concentration in different biological matrices is crucial for clinical diagnostics, disease monitoring, and therapeutic development.
Biosynthesis of this compound
The synthesis of this compound begins with guanosine triphosphate (GTP) and is catalyzed by the enzyme GTP cyclohydrolase I (GTPCH-1). This initial step produces this compound triphosphate, which is then dephosphorylated by non-specific phosphatases to yield this compound.[1] This molecule can then be oxidized to form neopterin or serve in other biosynthetic pathways, such as the synthesis of tetrahydrobiopterin (BH4).[1]
Quantitative Comparison of this compound Levels
This compound is inherently unstable and prone to oxidation, making its direct measurement challenging.[3][4] Consequently, many studies report "total neopterin," which is the sum of native neopterin and this compound that has been oxidized to neopterin for analytical purposes.[3] The ratio of this compound to neopterin can provide insights into the balance between immune activation and oxidative stress. Levels can vary significantly depending on the biological fluid and the health status of the individual.
| Biological Fluid | Typical Concentration Range (Total Neopterin)* | Condition | Key Findings & Citations |
| Serum/Plasma | < 50 nmol/L | Healthy & Disease States | Levels are often low but can be elevated in inflammatory conditions. The ratio of total neopterin to neopterin can range from 1.4 to 2.8 in sepsis patients.[3] Saliva levels, but not serum levels, were found to be significantly elevated in patients with periodontitis compared to healthy controls.[2][5] |
| Urine | Variable, generally higher than plasma | Healthy & Disease States | Urinary pterins are found at various oxidation levels. This compound is noted to be more stable in urine than in plasma.[3][4] Elevated urinary neopterin has been detected in numerous infections and inflammatory diseases.[3] |
| Cerebrospinal Fluid (CSF) | Reduced levels observed in specific conditions | Neurological Disorders | Significantly reduced levels of this compound (66.1% of control) were observed in the CSF of autistic children compared to neurologically normal children.[6] Comprehensive proteomic studies have identified various biomarkers in CSF for early Parkinson's disease.[7][8][9] |
| Saliva | Significantly elevated in periodontitis | Oral Health | In patients with periodontitis, saliva levels of this compound and Total Neopterin were significantly higher than in healthy individuals, suggesting it as a potential biomarker for periodontal inflammation.[2][5] |
*Concentrations can vary widely based on the analytical method, patient population, and specific disease state. The values presented are indicative.
Experimental Protocols for Measurement
The standard method for quantifying this compound involves its oxidation to the highly fluorescent neopterin, followed by analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Principle
Due to its low native fluorescence, this compound is oxidized to neopterin, which has a strong fluorescence signal.[3] This is typically achieved using an acidic iodine solution. The measurement of neopterin before and after this oxidation step allows for the quantification of both neopterin and this compound (as part of "total neopterin").
Sample Preparation (Plasma/Serum Example)
-
Deproteinization: Mix plasma or serum sample (e.g., 100 µL) with an equal volume of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the clear supernatant for analysis.
-
Oxidation (for Total Neopterin): To a portion of the supernatant, add an acidic iodine solution (e.g., I₂ in KI solution, acidified with HCl). Incubate in the dark to allow for the complete oxidation of this compound to neopterin.
-
Reduction: Quench the reaction by adding ascorbic acid to reduce excess iodine.
-
Analysis: The treated sample (total neopterin) and an untreated portion of the supernatant (native neopterin) are ready for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Method
-
Column: A reverse-phase column, such as a C18, is typically used for separation.[10]
-
Mobile Phase: An isocratic or gradient elution using a phosphate buffer (e.g., 15 mM potassium phosphate, pH 2.6-3.0) and an organic modifier like acetonitrile.[10][11]
-
Flow Rate: A typical flow rate is around 0.7-1.0 mL/min.[11]
-
Detection: A fluorescence detector is used with an excitation wavelength of approximately 353 nm and an emission wavelength of 438 nm for neopterin.[3]
-
Quantification: Concentrations are determined by comparing the peak areas of the samples to those of known concentration standards.
General Experimental Workflow
The process of measuring this compound follows a structured workflow from sample acquisition to data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neopterin, this compound, total neopterin levels and their ratio in periodontitis: New dilemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decrease in 6R-5,6,7,8-tetrahydrobiopterin content in cerebrospinal fluid of autistic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive proteomics of CSF, plasma, and urine identify DDC and other biomarkers of early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive proteomics of CSF, plasma, and urine identify DDC and other biomarkers of early Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fast and sensitive HPLC method for the determination of neopterin, kynurenine and tryptophan in amniotic fluid, malignant effusions and wound exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 7,8-Dihydroneopterin: A Procedural Guide
Hazard Profile and Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 7,8-Dihydroneopterin is classified as a substance that causes skin irritation and serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].
-
Hand Protection: Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[2].
-
Body Protection: Wear impervious, flame-resistant clothing to prevent skin contact[2].
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound and to prevent degradation.
| Storage Condition | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended Storage Conditions and Shelf Life for this compound Stock Solutions.[3]
When handling the solid form, avoid inhalation of dust[2]. Ensure adequate ventilation in the work area.
Step-by-Step Disposal Procedure
In the absence of specific disposal instructions for this compound, the following general procedure for chemical waste disposal should be followed. This procedure is based on the GHS precautionary statements associated with the compound[1].
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the associated hazards (e.g., "Irritant," "Causes skin and eye irritation").
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep it away from incompatible materials, such as strong oxidizing agents[2].
-
-
Institutional Disposal Protocol:
-
Follow your institution's specific chemical waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.
-
Provide the EHS office with a complete and accurate description of the waste.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor[2].
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor[2].
-
Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing. Call a physician if symptoms develop or persist[2].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2].
-
Spill Cleanup: For a small spill, and if it is safe to do so, wear appropriate PPE, contain the spill, and clean it up using an absorbent material. For large spills, evacuate the area and contact your institution's EHS or emergency response team.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
A flowchart outlining the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling 7,8-Dihydroneopterin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 7,8-Dihydroneopterin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data for structurally similar pteridine compounds and available chemical information. Always consult the specific SDS provided by your supplier before commencing any work.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is essential when handling this compound. The compound is categorized as an irritant.[1][2]
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and an impervious lab coat or flame-retardant clothing. | Gloves must be inspected before use.[3][4] Consider an apron for handling concentrates.[5] |
| Respiratory Protection | Use in a well-ventilated area is mandatory. A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. | |
| Footwear | Chemical-resistant, steel-toed boots or shoes. | Pant legs should be worn outside of boots to prevent chemicals from entering. |
Operational and Handling Plan
A systematic approach is crucial for maintaining a safe laboratory environment when working with this compound. This compound is known to be unstable and susceptible to oxidation.[6]
1. Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate vicinity of the handling area.[3]
2. Personal Hygiene:
-
Wash hands thoroughly after handling the compound.[3]
-
Do not eat, drink, or smoke in the work area.[3]
3. Storage:
-
Container: Store in a tightly closed container in a dry and cool place.[3] The recommended storage temperature is -20°C.[2][7]
-
Incompatibilities: Keep away from strong oxidizing agents.[3][4]
-
Stability: The compound has a stability of at least 4 years when stored properly.[7] It is a solid, pale yellow powder.[2]
4. Spillage and Disposal:
-
Spillage: In case of a spill, avoid dust formation. Wear appropriate personal protective equipment.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Workflow: Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Logical Relationship: Hazard Mitigation
The following diagram illustrates the relationship between identified hazards and the corresponding mitigation strategies.
Caption: Hazard mitigation for this compound.
References
- 1. This compound | C9H13N5O4 | CID 135398602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1218-98-0 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
